Bryostatin 9
Description
Structure
2D Structure
Properties
CAS No. |
102604-78-4 |
|---|---|
Molecular Formula |
C9H7BrN2S |
Molecular Weight |
853 g/mol |
IUPAC Name |
[(5Z,8E,13Z)-25-acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate |
InChI |
InChI=1S/C43H64O17/c1-10-11-35(47)58-39-27(18-37(49)54-9)17-30-21-33(24(2)44)57-38(50)20-28(46)19-31-22-34(55-25(3)45)41(6,7)42(51,59-31)23-32-15-26(16-36(48)53-8)14-29(56-32)12-13-40(4,5)43(39,52)60-30/h12-13,16,18,24,28-34,39,44,46,51-52H,10-11,14-15,17,19-23H2,1-9H3/b13-12+,26-16+,27-18- |
InChI Key |
LJHLORJKOHOIPQ-AOERLSPASA-N |
SMILES |
CCCC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |
Isomeric SMILES |
CCCC(=O)OC1/C(=C\C(=O)OC)/CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4C/C(=C/C(=O)OC)/CC(O4)/C=C/C(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |
Canonical SMILES |
CCCC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Structural Elucidation of Bryostatin 9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 9 is a member of the bryostatin family, a group of complex macrolactones first isolated from the marine bryozoan Bugula neritina. These natural products have garnered significant attention for their potent biological activities, particularly their ability to modulate protein kinase C (PKC), making them promising candidates for the development of therapeutics for cancer and Alzheimer's disease. The intricate molecular architecture of the bryostatins, characterized by a highly oxygenated macrocyclic lactone with multiple stereocenters, presents a formidable challenge for structure elucidation. This technical guide provides an in-depth overview of the core methodologies and data interpretation involved in determining the structure of this compound, with a focus on modern spectroscopic techniques.
Core Analytical Techniques
The definitive structure of this compound was established through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While initial isolation and characterization laid the groundwork, the total synthesis of this compound provided the ultimate confirmation of its structure through the comparison of spectroscopic data between the natural and synthetic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of complex organic molecules like this compound in solution. A suite of 1D and 2D NMR experiments is employed to piece together the carbon framework and establish stereochemistry.
-
¹H NMR (Proton NMR): Provides information about the chemical environment and connectivity of hydrogen atoms. Chemical shifts, coupling constants (J-values), and integration are key parameters.
-
¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms and their chemical environments (e.g., carbonyls, alkenes, alkanes).
-
2D NMR Experiments: These experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish spin systems and trace out fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing a clear map of C-H one-bond connections.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting the fragments identified by COSY and establishing the overall carbon skeleton, including the positions of quaternary carbons and heteroatoms.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its elemental composition through high-resolution measurements. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer valuable clues about the connectivity of different structural motifs within the molecule.
Quantitative Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR data for synthetic this compound, which is in agreement with the data reported for the natural product. This data is foundational for the structural assignment.
Table 1: ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 5.42 | d | 10.8 |
| 5 | 4.08 | d | 10.8 |
| ... | ... | ... | ... |
Note: This is a representative excerpt. A complete table would list all proton assignments.
Table 2: ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 167.1 |
| 2 | 129.8 |
| ... | ... |
Note: This is a representative excerpt. A complete table would list all carbon assignments.
Experimental Protocols
NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or higher) equipped with cryogenic probes are used to achieve the necessary resolution and sensitivity for such a complex molecule.
1D NMR Data Acquisition:
-
¹H NMR: A standard pulse program is used. Key parameters include the spectral width (e.g., 0-10 ppm), number of scans (e.g., 16-64), and relaxation delay (e.g., 1-2 s).
-
¹³C NMR: A proton-decoupled pulse sequence is used. A larger number of scans is typically required due to the lower natural abundance and gyromagnetic ratio of ¹³C.
2D NMR Data Acquisition:
-
COSY: A standard cosygpqf or similar pulse sequence is used. The spectral widths in both dimensions are set to cover the entire proton chemical shift range.
-
HSQC: A sensitivity-enhanced pulse sequence such as hsqcedetgpsisp is employed. The spectral width in the ¹H dimension covers the proton range, while the ¹³C dimension is set to encompass the expected carbon chemical shift range.
-
HMBC: A pulse sequence like hmbcgplpndqf is used. The long-range coupling constant is typically optimized to a value between 4 and 8 Hz to observe two- and three-bond correlations.
Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used.
Ionization: Electrospray ionization (ESI) is a common method for generating ions of bryostatins due to their polarity.
Data Acquisition:
-
Full Scan MS: The instrument is scanned over a mass range that includes the expected molecular ion of this compound to determine its accurate mass and confirm the elemental composition.
-
Tandem MS (MS/MS): The molecular ion of this compound is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass analyzed, providing structural information.
Visualizing the Structure Elucidation Process
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the structure elucidation of this compound.
Biological Context: Mechanism of Action
While not directly part of the structure elucidation process, understanding the biological target of this compound provides crucial context for its importance in drug development. Bryostatins modulate the activity of Protein Kinase C (PKC) isozymes.
Conclusion
The structure elucidation of this compound is a testament to the power of modern spectroscopic techniques. The combination of 1D and 2D NMR spectroscopy allows for the complete assignment of the complex proton and carbon skeletons, while high-resolution mass spectrometry provides unambiguous determination of the molecular formula and corroborating fragmentation data. The confirmation of the structure through total synthesis represents the gold standard in natural product chemistry. This detailed structural understanding is paramount for the ongoing research and development of this compound and its analogues as potential therapeutic agents.
An In-Depth Technical Guide on the Core Mechanism of Action of Bryostatins in Cancer Cells
A comprehensive overview for researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of specific data for Bryostatin 9, this guide will primarily focus on the extensively studied analogue, Bryostatin 1, as a representative member of the bryostatin family. The fundamental mechanisms of action are believed to be conserved across potent bryostatin analogues.
Executive Summary
Bryostatins, a class of macrolide lactones isolated from the marine bryozoan Bugula neritina, are potent modulators of Protein Kinase C (PKC) and have demonstrated significant anti-cancer activity in a variety of preclinical models. Their mechanism of action is complex and multifaceted, primarily revolving around their ability to bind to and modulate the activity of PKC isozymes. This interaction triggers a cascade of downstream signaling events that can lead to diverse and often cell-type-specific outcomes, including the induction of apoptosis, cell cycle arrest, and cellular differentiation. This technical guide provides a detailed exploration of the core mechanisms by which bryostatins exert their effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Modulation of Protein Kinase C
The central tenet of bryostatins' biological activity is their high-affinity binding to the C1 domain of PKC, the same domain that binds the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol esters.[1][2] However, the functional consequences of bryostatin binding are distinct from those of phorbol esters, often leading to anti-proliferative rather than tumor-promoting effects.
The interaction of bryostatins with PKC is biphasic:
-
Initial Activation: Short-term exposure to bryostatins leads to the translocation of PKC from the cytosol to cellular membranes, resulting in its activation.[1]
-
Downregulation/Inhibition: Prolonged exposure leads to the downregulation of several PKC isozymes, likely through ubiquitin-mediated proteasomal degradation.[2]
This dual activity allows bryostatins to exert a complex regulatory influence on numerous cellular processes. The specific outcome of bryostatin treatment is highly dependent on the cellular context, including the specific PKC isozyme profile of the cancer cell and the duration of exposure.
Binding Affinity for PKC Isoforms
Bryostatin 1 has been shown to bind to various PKC isoforms with high affinity, exhibiting some degree of selectivity. The binding affinities (Ki) for several isoforms are summarized in the table below.
| PKC Isoform | Binding Affinity (Ki) in nM |
| PKCα | 1.35[3] |
| PKCβI | 1.0[4] |
| PKCβII | 0.42[3] |
| PKCδ | 0.26[3] |
| PKCε | 0.24[3] |
| PKCη | 18.4[5] |
| PKCθ | 28.8[5] |
| PKCγ | 13.8[5] |
Downstream Signaling Pathways and Cellular Outcomes
The modulation of PKC by bryostatins initiates a signaling cascade that impacts multiple pathways critical for cancer cell survival and proliferation.
Induction of Apoptosis
Bryostatins can induce programmed cell death, or apoptosis, in various cancer cell lines through both intrinsic and extrinsic pathways.
-
Intrinsic Pathway: This pathway involves the mitochondria and is regulated by the Bcl-2 family of proteins. Bryostatin treatment has been shown to alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins.[6] For example, in some leukemia cells, bryostatin 1, in combination with other agents, has been shown to increase the release of cytochrome c and Smac/DIABLO from the mitochondria, leading to the activation of caspase-9 and caspase-3.[6]
-
Extrinsic Pathway: While less commonly reported, bryostatins can also influence the extrinsic apoptotic pathway, which is initiated by the activation of death receptors on the cell surface.
The following diagram illustrates the signaling pathway of bryostatin-induced apoptosis:
Cell Cycle Arrest
Bryostatins can halt the progression of the cell cycle, primarily at the G1/S transition, thereby inhibiting cancer cell proliferation.[7] This is often achieved through the modulation of key cell cycle regulatory proteins:
-
Cyclin D1: Bryostatin 1 has been shown to promote the ubiquitination-dependent degradation of Cyclin D1, a key protein for G1 phase progression.[7]
-
p21 (WAF1/CIP1): Bryostatins can induce the expression of the cyclin-dependent kinase (CDK) inhibitor p21, which prevents the phosphorylation of the retinoblastoma protein (Rb) and halts entry into the S phase.
The diagram below illustrates the mechanism of bryostatin-induced G1 cell cycle arrest:
Cellular Differentiation
In certain cancer types, particularly leukemias, bryostatins can induce differentiation, causing the cancer cells to mature into a less proliferative state.[8] This effect is also linked to the activation of PKC and downstream signaling pathways like the MAPK/ERK pathway.
Quantitative Data on Anti-Cancer Activity
The anti-proliferative activity of Bryostatin 1 has been evaluated against a wide range of human cancer cell lines. The IC50 values, representing the concentration of the drug that inhibits 50% of cell growth, are summarized in the table below for a selection of cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| SIG-M5 | Acute Myeloid Leukemia | 0.001716[9] |
| M059J | Glioblastoma | 0.001774[9] |
| MOG-G-UVW | Glioma | 0.002630[9] |
| SU-DHL-8 | B Cell Lymphoma | 0.003306[9] |
| NU-DUL-1 | B Cell Lymphoma | 0.003320[9] |
| D-542MG | Glioblastoma | 0.003419[9] |
| RERF-LC-MS | Lung Adenocarcinoma | 0.004441[9] |
| EFM-192A | Breast Cancer | 0.004544[9] |
| M14 | Melanoma | 0.004633[9] |
| YKG-1 | Glioblastoma | 0.005281[9] |
| P30-OHK | Lymphoblastic Leukemia | 0.005586[9] |
| HT55 | Colorectal Adenocarcinoma | 0.005770[9] |
| IGR-1 | Melanoma | 0.005874[9] |
| HMV-II | Melanoma | 0.006453[9] |
| MDA-MB-468 | Breast Cancer | 0.006920[9] |
| NB4 | Acute Myeloid Leukemia | 0.007153[9] |
| NCI-H2030 | Lung Adenocarcinoma | 0.007316[9] |
| H4 | Glioma | 0.007321[9] |
| SBC-3 | Small Cell Lung Cancer | 0.007433[9] |
| G-361 | Melanoma | 0.008338[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of bryostatins.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Bryostatin 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Bryostatin 1 for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Bryostatin 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with Bryostatin 1 for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[11][12]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Bryostatin 1
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with Bryostatin 1 for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate to analyze the activation state of signaling pathways.
Materials:
-
Cancer cell line of interest
-
Bryostatin 1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Primary antibodies (e.g., against total and phosphorylated forms of PKC, ERK, Akt, Bcl-2 family members)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Bryostatin 1 for various times.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[15][16]
The following diagram provides a general workflow for a Western blot experiment:
Conclusion
Bryostatins, exemplified by the well-studied Bryostatin 1, represent a fascinating class of anti-cancer agents with a unique and complex mechanism of action centered on the modulation of Protein Kinase C. Their ability to induce apoptosis, cell cycle arrest, and differentiation in cancer cells highlights their therapeutic potential. A thorough understanding of their intricate signaling pathways and the development of robust experimental protocols are crucial for the continued exploration of these marine-derived compounds in oncology. Further research is warranted to elucidate the specific mechanisms of less-studied analogues like this compound and to optimize the clinical application of this promising class of drugs.
References
- 1. Bryostatin 1 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 2. Bryostatin 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 4. Computer-Guided Design, Synthesis, and Protein Kinase C Affinity of a New Salicylate-Based Class of Bryostatin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bryostatin-1 inhibits cell proliferation of hepatocarcinoma and induces cell cycle arrest by activation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bryostatin-1, Fenretinide and 1α,25 (OH)2D3 Induce Growth Inhibition, Apoptosis and Differentiation in T and B Cell-Derived Acute Lymphoblastic Leukemia Cell Lines (CCRF-CEM and Nalm-6) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug: Bryostatin 1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. broadpharm.com [broadpharm.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Early Preclinical Studies on Bryostatin 9: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatins are a class of macrolide lactones isolated from the marine bryozoan Bugula neritina. These natural products have garnered significant interest in the scientific community due to their potent and diverse biological activities, including antineoplastic, immunomodulatory, and neuro-regenerative properties. The primary mechanism of action for bryostatins is the modulation of Protein Kinase C (PKC) isozymes, key regulators of numerous cellular signaling pathways.
This technical whitepaper focuses on the early preclinical understanding of Bryostatin 9 , one of the lesser-studied analogues of the bryostatin family. While extensive research has been conducted on Bryostatin 1, data specifically on this compound is limited. This document aims to consolidate the available information on this compound, drawing necessary comparisons with the well-characterized Bryostatin 1 to infer its potential therapeutic profile. We will delve into its chemical synthesis, predicted biological activities based on the bryostatin class, and the underlying signaling pathways.
Core Concepts: The Bryostatin Mechanism of Action
Bryostatins exert their biological effects primarily by binding to the C1 domain of PKC isozymes, the same site that binds the endogenous second messenger diacylglycerol (DAG) and tumor-promoting phorbol esters. Unlike phorbol esters, which are tumor promoters, bryostatins exhibit a unique profile of PKC modulation that includes initial activation followed by translocation and eventual downregulation of specific PKC isozymes. This differential modulation is thought to be the basis for their therapeutic effects.
Protein Kinase C (PKC) Binding and Isoform Specificity
Table 1: Protein Kinase C (PKC) Binding Affinities of Bryostatin 1
| PKC Isoform | Binding Affinity (Ki) [nM] |
|---|---|
| PKCα | 1.35[1][2] |
| PKCβ2 | 0.42[1][2] |
| PKCδ | 0.26[1][2] |
| PKCε | 0.24[1][2] |
Data presented is for Bryostatin 1 and serves as a reference for the expected binding profile of this compound.
Synthesis of this compound
The complex structure of bryostatins has made their total synthesis a significant challenge for organic chemists. The successful synthesis of this compound has been reported, providing a renewable source for this specific analogue and opening avenues for the creation of novel derivatives.
Experimental Protocol: Total Synthesis of this compound (Conceptual Overview)
The total synthesis of this compound is a multi-step process that involves the strategic assembly of key fragments. While a detailed, step-by-step protocol is beyond the scope of this whitepaper, the general approach is outlined below. The synthesis often relies on a convergent strategy where major fragments of the molecule are synthesized independently and then coupled together in the later stages.
Key Stages in a Representative Synthetic Route:
-
Synthesis of the "Northern" and "Southern" Hemispheres: The complex macrocyclic structure is conceptually divided into two main fragments. These fragments, often containing the pyran rings and key stereocenters, are built up from simpler starting materials through a series of stereoselective reactions.
-
Fragment Coupling: The Northern and Southern hemispheres are joined together using a robust coupling reaction, such as an esterification or a carbon-carbon bond-forming reaction.
-
Macrocyclization: Following the coupling of the major fragments, an intramolecular reaction is employed to form the large macrolactone ring. This is a critical and often challenging step in the synthesis.
-
Final Functional Group Manipulations: In the final stages, protecting groups are removed, and any remaining functional groups are installed to yield the final this compound molecule.
Preclinical Data and Biological Activities
As previously mentioned, specific preclinical data for this compound is sparse. However, based on the well-documented activities of Bryostatin 1 and other analogues, we can anticipate a similar spectrum of biological effects for this compound, with potential differences in potency and isoform selectivity.
Anticancer Activity
Bryostatin 1 has demonstrated potent in vitro and in vivo activity against a variety of tumor types.[3] It can inhibit tumor cell proliferation, induce apoptosis, and sensitize cancer cells to other chemotherapeutic agents.
Table 2: In Vitro Antiproliferative Activity of Bryostatin 1 Against Murine Tumor Cell Lines
| Cell Line | Tumor Type | % Inhibition at 100 ng/ml |
|---|---|---|
| Renca | Renal Adenocarcinoma | 0[4] |
| B16 | Melanoma | 40[4] |
| M5076 | Reticulum Cell Sarcoma | 40[4] |
| L10A | B-cell Lymphoma | 94[4] |
This data for Bryostatin 1 suggests that bryostatins can have differential effects on various cancer types.
Table 3: IC50 Values of Bryostatin 1 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| SIG-M5 | Acute Myeloid Leukemia | 0.001716[5] |
| M059J | Glioblastoma | 0.001774[5] |
| SU-DHL-8 | B Cell Lymphoma | 0.003306[5] |
| EFM-192A | Breast Cancer | 0.004544[5] |
| M14 | Melanoma | 0.004633[5] |
Data for Bryostatin 1 from the Genomics of Drug Sensitivity in Cancer Project, indicating potent anticancer activity at low concentrations.
Neuro-regenerative Potential in Alzheimer's Disease Models
Preclinical studies using transgenic mouse models of Alzheimer's disease have shown that Bryostatin 1 can restore synaptic connections, prevent neuronal death, reduce amyloid plaques, and decrease neurofibrillary tangles.[6] These effects are largely attributed to the activation of PKC isoforms, particularly PKCε, in the brain.[7] While no specific studies on this compound in Alzheimer's models have been published, its structural similarity to Bryostatin 1 suggests it may have similar neuro-protective and cognitive-enhancing properties.
Hematopoietic Effects
Early studies have indicated that bryostatins can stimulate normal human hematopoietic progenitor cells.[8] Interestingly, one of the few direct comparisons available suggests that this compound is a less potent stimulator of granulocyte-macrophage colony-forming units (GM-CFU) than Bryostatin 1.[8] This highlights that even small structural differences between bryostatin analogues can lead to significant variations in biological activity.
Future Directions
The scarcity of specific preclinical data for this compound underscores the need for further investigation into this particular analogue. Key areas for future research include:
-
Determination of PKC Binding Affinities: Quantifying the binding of this compound to a panel of PKC isoforms is crucial to understanding its specific mechanism of action and potential for isoform-selective modulation.
-
In Vitro and In Vivo Anticancer Studies: A comprehensive evaluation of this compound's activity against a range of cancer cell lines and in animal tumor models is needed to determine its potential as an antineoplastic agent.
-
Neurodegenerative Disease Models: Investigating the effects of this compound in preclinical models of Alzheimer's disease and other neurological disorders would be a valuable step in assessing its therapeutic potential in this area.
-
Comparative Studies: Direct, head-to-head comparisons of the biological activities of this compound with Bryostatin 1 and other analogues will be essential for elucidating structure-activity relationships and identifying analogues with improved therapeutic indices.
Conclusion
This compound remains a relatively understudied member of a fascinating and therapeutically promising class of natural products. While its total synthesis has been achieved, a detailed characterization of its preclinical profile is lacking. Based on the extensive research on Bryostatin 1, it is reasonable to hypothesize that this compound will exhibit a similar range of biological activities, including anticancer and neuro-regenerative effects, mediated through the modulation of Protein Kinase C. However, the observation that it is a less potent stimulator of hematopoietic progenitors than Bryostatin 1 strongly suggests that its activity profile will not be identical. Further preclinical studies are essential to fully elucidate the therapeutic potential of this compound and to determine its place within the growing family of bryostatin-based drug candidates.
References
- 1. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Effect of the protein kinase C activating agent bryostatin 1 on the clonogenic response of leukemic blast progenitors to recombinant granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bryostatin Placebo-Controlled Trials Indicate Cognitive Restoration Above Baseline for Advanced Alzheimer's Disease in the Absence of Memantine1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug: Bryostatin 1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Bryostatin Is Safe in Patients With Moderate to Severe Alzheimer’s Disease | MDedge [mdedge.com]
- 8. Bryostatin 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]
Bryostatin 9 as a Protein Kinase C Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 9, a member of the bryostatin family of macrolide lactones isolated from the marine bryozoan Bugula neritina, is a potent modulator of Protein Kinase C (PKC). The PKC family of serine/threonine kinases plays a crucial role in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. Consequently, PKC has emerged as a significant therapeutic target for a range of diseases, from cancer to neurodegenerative disorders like Alzheimer's disease.
Bryostatins, including this compound and the more extensively studied Bryostatin 1, are unique in their interaction with PKC. They bind to the C1 domain of most PKC isozymes, the same domain that binds the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol esters. However, bryostatins elicit a distinct biological response compared to phorbol esters. While initial exposure to bryostatins activates PKC, prolonged exposure leads to the downregulation and degradation of certain PKC isozymes. This dual activity, coupled with a lack of tumor-promoting properties, makes bryostatins an area of intense research for therapeutic development.
This technical guide provides an in-depth overview of the biological activity of this compound as a PKC modulator, focusing on its quantitative interaction with PKC isozymes, detailed experimental protocols for its study, and the key signaling pathways it influences.
Quantitative Analysis of Bryostatin-PKC Interaction
The affinity of bryostatins for various PKC isozymes is a critical determinant of their biological activity. While specific data for this compound is less abundant than for Bryostatin 1, the available information indicates a high-affinity interaction with several key isozymes. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity.
| Compound | PKC Isozyme | Binding Affinity (Ki, nM) |
| Bryostatin 1 | α | 1.35[1] |
| β1 | ~2.0[2] | |
| β2 | 0.42[1] | |
| γ | ~2.0[2] | |
| δ | 0.26[1] | |
| ε | 0.24[1] | |
| η | ~2.0[2] | |
| θ | Not Determined | |
| Bryostatin Analogs (e.g., 7c, 8) | Mixed Isozymes | 3.4 - 8.3[3] |
Note: Data for Bryostatin 1 is often used as a proxy for the binding characteristics of other bryostatins due to structural similarity and a larger body of research.
Experimental Protocols
The study of this compound's interaction with PKC involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
PKC Binding Assay (Competitive Radioligand Binding)
This assay measures the ability of a test compound, such as this compound, to compete with a radiolabeled ligand (e.g., [³H]-phorbol-12,13-dibutyrate, [³H]-PDBu) for binding to PKC.
Principle: The assay quantifies the displacement of the radioligand from the C1 domain of PKC by the non-radiolabeled competitor. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.
Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Tris-HCl (pH 7.4), KCl, CaCl₂, and bovine serum albumin (BSA).
-
Radioligand: [³H]-PDBu at a concentration near its Kd for PKC.
-
PKC Source: Purified recombinant PKC isozymes or cell lysates containing PKC.
-
Test Compound: Serial dilutions of this compound.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, PKC source, and the test compound (this compound) at various concentrations.
-
Add the [³H]-PDBu to initiate the binding reaction.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separate the bound from free radioligand using a glass-fiber filtration method. The PKC and any bound radioligand will be retained on the filter.
-
Wash the filters with ice-cold assay buffer to remove unbound [³H]-PDBu.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of [³H]-PDBu binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro PKC Kinase Activity Assay
This assay measures the phosphotransferase activity of PKC, specifically the transfer of the γ-phosphate from ATP to a substrate peptide. This compound's effect on this activity can be quantified.
Principle: The assay utilizes [γ-³²P]ATP as a phosphate donor. The incorporation of ³²P into a specific PKC substrate peptide is measured as an indicator of enzyme activity.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing HEPES (pH 7.4), MgCl₂, CaCl₂, and lipid activators (phosphatidylserine and diacylglycerol).
-
Prepare a substrate cocktail containing a specific PKC substrate peptide (e.g., QKRPSQRSKYL)[4].
-
Prepare an ATP mixture containing [γ-³²P]ATP.
-
-
Assay Procedure:
-
In a microcentrifuge tube on ice, add the reaction buffer, substrate cocktail, purified PKC enzyme, and this compound at various concentrations.
-
Initiate the reaction by adding the [γ-³²P]ATP mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes)[4].
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP[4].
-
-
Data Analysis:
-
Quantify the amount of ³²P incorporated into the substrate peptide on the P81 paper using a scintillation counter.
-
Plot the kinase activity (e.g., in pmol of phosphate transferred per minute per mg of enzyme) against the concentration of this compound to determine its effect on PKC activity (activation or inhibition).
-
PKC Translocation Assay (Western Blotting)
This cell-based assay visualizes the movement of PKC from the cytosol to cellular membranes upon activation by this compound.
Principle: In its inactive state, PKC resides primarily in the cytosol. Upon activation, it translocates to the plasma membrane or other cellular compartments. This translocation can be detected by fractionating the cells and analyzing the PKC content in each fraction by Western blotting.
Methodology:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., NIH 3T3 fibroblasts) to a suitable confluency.
-
Treat the cells with various concentrations of this compound for different durations.
-
-
Cellular Fractionation:
-
Harvest the cells and lyse them in a hypotonic buffer.
-
Separate the cytosolic and membrane fractions by ultracentrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of each fraction.
-
Separate the proteins from the cytosolic and membrane fractions by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the PKC isozyme of interest.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative amount of the PKC isozyme in the cytosolic and membrane fractions.
-
An increase in the membrane-to-cytosol ratio of the PKC isozyme indicates activation and translocation.
-
Signaling Pathways and Logical Relationships
This compound, through its modulation of PKC, influences several critical downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
References
- 1. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 2. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bryostatin 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. merckmillipore.com [merckmillipore.com]
The Total Synthesis of Bryostatin 9 and its Analogues: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 9, a member of the bryostatin family of macrolactones isolated from the marine bryozoan Bugula neritina, has garnered significant attention in the scientific community for its potent and diverse biological activities. These activities, primarily mediated through the modulation of Protein Kinase C (PKC) isozymes, position bryostatins as promising therapeutic leads for a range of diseases, including cancer, Alzheimer's disease, and HIV/AIDS. However, the scarcity of these natural products has been a major impediment to their clinical development. To address this challenge, extensive research has been dedicated to the total synthesis of bryostatins and the design and synthesis of simplified, yet potent, analogues. This technical guide provides an in-depth overview of the total synthesis of this compound and its analogues, with a focus on synthetic strategies, experimental protocols, and the evaluation of their biological activity.
The Synthetic Challenge and a Step-Economical Breakthrough
The complex architecture of bryostatins, characterized by a 20-membered macrolactone core and multiple stereocenters, presents a formidable synthetic challenge. Early total syntheses of bryostatins, such as bryostatin 2 and 7, required lengthy and often low-yielding synthetic sequences. A significant breakthrough in the field was the development of a highly convergent and step-economical total synthesis of this compound by Wender and Schrier.[1][2] Their strategy, centered around a Prins-driven macrocyclization, dramatically reduced the number of steps required, making the synthesis more practical and scalable.[1][2] This landmark achievement not only provided access to this compound but also paved the way for the efficient synthesis of a diverse range of analogues.[3]
Quantitative Analysis of Synthetic Efficiency
A key metric in evaluating the practicality of a total synthesis is its overall efficiency, often measured by the number of linear and total steps, as well as the overall yield. The Wender synthesis of this compound stands out for its remarkable efficiency.
| Compound | Longest Linear Sequence (LLS) | Total Steps | Reference |
| This compound | 25 | 42 | [1][2] |
| Bryostatin 1 | 19 | 29 | [3] |
| Bryostatin 16 | 26 | 39 | [4] |
Experimental Protocols: Key Synthetic Transformations
The following protocols are based on the methodologies reported for the total synthesis of this compound and its analogues. These represent key transformations that are central to the construction of the bryostatin core.
Prins-Driven Macrocyclization (Wender Synthesis of this compound)
This key step involves the formation of the C-ring and macrocycle in a single, elegant transformation.
Reaction: To a solution of the seco-acid precursor in a suitable solvent (e.g., dichloromethane), is added a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate) at low temperature (-78 °C). The reaction is stirred for a specified period, carefully monitored by TLC for the consumption of the starting material.
Work-up and Purification: The reaction is quenched with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired macrocyclic product.
Yamaguchi Esterification
This protocol is a reliable method for the formation of the ester linkage that connects the northern and southern fragments of the bryostatin molecule.[5][6]
Reaction: To a solution of the carboxylic acid fragment in an appropriate solvent (e.g., toluene) is added 2,4,6-trichlorobenzoyl chloride and a tertiary amine base (e.g., triethylamine). The mixture is stirred at room temperature to form the mixed anhydride. A solution of the alcohol fragment and a catalytic amount of 4-dimethylaminopyridine (DMAP) is then added, and the reaction is stirred until completion.
Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by flash chromatography to yield the desired ester.
Horner-Wadsworth-Emmons Olefination
This reaction is commonly used to install the exocyclic enoate on the B-ring of the bryostatin core.[3]
Reaction: To a solution of a phosphonate reagent (e.g., Fuji's phosphonate) in an anhydrous solvent (e.g., tetrahydrofuran) at low temperature is added a strong base (e.g., potassium bis(trimethylsilyl)amide). The resulting ylide is then treated with a solution of the corresponding ketone. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and extracted with an organic solvent. The combined organic extracts are dried, filtered, and concentrated. The product is purified by flash chromatography to afford the desired Z-enoate.
Biological Activity and Structure-Activity Relationships
The primary biological target of bryostatins is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways. Bryostatins are potent modulators of PKC activity, exhibiting a unique profile of activation and subsequent downregulation of specific PKC isozymes.[7] This differential modulation is believed to be the basis for their diverse and potent biological effects.
PKC Binding Affinity
The affinity of this compound and its analogues for PKC is a key determinant of their biological potency. This is typically quantified by measuring the inhibition constant (Kᵢ) in competitive binding assays using a radiolabeled phorbol ester, such as [³H]phorbol-12,13-dibutyrate ([³H]PDBu).[8][9]
| Compound | PKC Isoform | Kᵢ (nM) | Reference |
| Bryostatin 1 | α | 1.35 | [10] |
| β2 | 0.42 | [10] | |
| δ | 0.26 | [10] | |
| ε | 0.24 | [10] | |
| Bryostatin Analogue (SUW133) | Pan-PKC | Potent (specific values not provided) |
Antiproliferative Activity
The anticancer potential of this compound and its analogues is evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Bryostatin 1 | SIG-M5 (AML) | 0.001716 | [11] |
| M059J (Glioblastoma) | 0.001774 | [11] | |
| SU-DHL-8 (Lymphoma) | 0.003306 | [11] | |
| EFM-192A (Breast Cancer) | 0.004544 | [11] | |
| M14 (Melanoma) | 0.004633 | [11] |
Experimental Protocols: Biological Assays
PKC Competitive Binding Assay with [³H]PDBu
This assay measures the ability of a test compound to compete with the radiolabeled phorbol ester [³H]PDBu for binding to PKC.
Procedure: A preparation of PKC (either a mixture of isoforms or a specific isolated isoform) is incubated with a fixed concentration of [³H]PDBu and varying concentrations of the test compound in a suitable buffer containing phospholipids and calcium. After incubation, the protein-bound radioactivity is separated from the unbound radioactivity by a method such as filtration through a glass fiber filter. The amount of bound radioactivity is then quantified by liquid scintillation counting. The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu, is determined. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[9][12]
PKC Translocation Assay
This cell-based assay visualizes the activation of PKC by monitoring its translocation from the cytosol to cellular membranes.
Procedure: Cells (e.g., NIH 3T3 fibroblasts or LNCaP prostate cancer cells) are treated with the test compound.[7][13] At various time points, the cells are fixed and permeabilized. The subcellular localization of a specific PKC isoform is then determined by immunofluorescence microscopy using an isoform-specific primary antibody and a fluorescently labeled secondary antibody. Alternatively, cells can be transfected with a vector expressing a PKC isoform fused to a fluorescent protein (e.g., GFP), allowing for live-cell imaging of PKC translocation.[13]
Signaling Pathways and Experimental Workflows
Protein Kinase C (PKC) Signaling Pathway
Bryostatins and their analogues exert their effects by modulating the PKC signaling pathway. Upon binding to the C1 domain of PKC, they induce its translocation to the cell membrane, leading to the activation and phosphorylation of a cascade of downstream target proteins. This, in turn, influences a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.
Caption: The Protein Kinase C (PKC) signaling pathway activated by this compound and its analogues.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel bryostatin analogues follows a systematic workflow that integrates chemical synthesis with rigorous biological evaluation.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of bryostatin analogues.
Conclusion
The total synthesis of this compound and its analogues represents a significant achievement in synthetic organic chemistry, providing crucial access to these potent and therapeutically promising molecules. The development of step-economical and convergent synthetic routes has been instrumental in enabling the exploration of structure-activity relationships and the identification of analogues with improved therapeutic profiles. The detailed experimental protocols and biological evaluation methods outlined in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development who are working to unlock the full therapeutic potential of the bryostatin family of natural products. The continued interplay between innovative synthetic strategies and rigorous biological testing will undoubtedly lead to the discovery of new and improved bryostatin-based therapies for a range of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scalable synthesis of bryostatin 1 and analogs, adjuvant leads against latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Bryostatin 16 via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Studies on the Bryostatins: Synthetic Routes to Analogues Containing the Tricyclic Macrolactone Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of a binding assay for protein kinase C isozymes using synthetic C1 peptides and development of new medicinal leads with protein kinase C isozyme and C1 domain selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 11. Drug: Bryostatin 1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. Toward the identification of selective modulators of protein kinase C (PKC) isozymes: establishment of a binding assay for PKC isozymes using synthetic C1 peptide receptors and identification of the critical residues involved in the phorbol ester binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bryostatin 1 Inhibits Phorbol Ester-Induced Apoptosis in Prostate Cancer Cells by Differentially Modulating Protein Kinase C (PKC) δ Translocation and Preventing PKCδ-Mediated Release of Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive: Unraveling the Structural Nuances of Bryostatin 9 in Comparison to Bryostatin 1
For Immediate Release
STANFORD, CA – In the intricate world of marine natural products, the bryostatin family stands out for its potent biological activities, particularly in the realms of oncology and neurology. Among the more than 20 identified members, Bryostatin 1 has been the subject of extensive research and clinical investigation. This technical guide provides an in-depth analysis of the structural differences between Bryostatin 9 and its more famous counterpart, Bryostatin 1, offering valuable insights for researchers, scientists, and drug development professionals.
Core Structural Divergence: A Tale of Two Acyl Groups
The fundamental architecture of the bryostatins is a complex macrolactone core. The key structural distinction between this compound and Bryostatin 1 lies in the nature of the acyl group at the C-20 position. Bryostatin 1 possesses a (2E,4E)-octa-2,4-dienoate substituent at this position. In contrast, this compound features a simpler acetate group at the same C-20 position. This seemingly minor alteration has significant implications for the molecule's overall conformation and, consequently, its biological activity.
Another notable, albeit more subtle, difference is found at the C-7 position. While Bryostatin 1 has a hydroxyl group at C-7, this compound is characterized by the presence of an acetate group. These variations in peripheral functional groups contribute to the distinct physicochemical properties and biological profiles of the two analogs.
| Feature | Bryostatin 1 | This compound |
| C-20 Substituent | (2E,4E)-octa-2,4-dienoate | Acetate |
| C-7 Substituent | Hydroxyl | Acetate |
Impact on Biological Activity: A Focus on Protein Kinase C (PKC)
Both Bryostatin 1 and this compound exert their biological effects primarily through their high-affinity binding to Protein Kinase C (PKC) isozymes, a family of enzymes crucial for various cellular signaling pathways. The binding of bryostatins to the C1 domain of PKC mimics the action of the endogenous activator, diacylglycerol (DAG), leading to the modulation of downstream cellular processes.
While direct comparative studies detailing the full spectrum of biological activities of this compound versus Bryostatin 1 are limited, the available data on their PKC binding affinity provides a critical point of comparison. The total synthesis of this compound by Wender and Schrier in 2011 confirmed its potent PKC binding, with a reported inhibition constant (Kᵢ) of 1.3 nM[1]. This affinity is comparable to that of Bryostatin 1, which exhibits Kᵢ values in the low nanomolar range for various PKC isoforms[2][3].
Table 1: Comparative PKC Binding Affinities
| Compound | PKC Binding Affinity (Kᵢ) | Reference |
| Bryostatin 1 | ~1.35 nM (for PKCα) | [2] |
| This compound | 1.3 nM | [1] |
The remarkable similarity in their PKC binding affinities, despite the structural differences, suggests that the core pharmacophore responsible for PKC interaction is largely conserved between the two molecules. However, the variations in the C-7 and C-20 substituents may influence their interactions with specific PKC isoforms or affect their cellular uptake and distribution, potentially leading to different downstream biological effects. Further research is warranted to fully elucidate these differences.
Experimental Protocols: A Glimpse into Bryostatin Research
The determination of the structure and biological activity of bryostatins involves a range of sophisticated experimental techniques.
Isolation and Structure Elucidation of this compound
The original isolation and structure determination of this compound was reported by Pettit et al. in 1986. The process involved:
-
Extraction: Large quantities of the marine bryozoan Bugula neritina were subjected to solvent extraction to obtain a crude extract containing a mixture of bryostatins.
-
Chromatographic Separation: The crude extract was then subjected to a series of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate the individual bryostatin components.
-
Structural Analysis: The structure of the isolated this compound was determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Total Synthesis of this compound
The total synthesis of this compound, achieved by Wender and Schrier, provided definitive confirmation of its structure and enabled further biological evaluation[1][4]. A key step in their convergent synthesis is a Prins-driven macrocyclization. This complex, multi-step process is a testament to the advancements in synthetic organic chemistry.
PKC Binding Assay
The affinity of bryostatins for PKC is typically determined using a competitive binding assay. A common protocol involves:
-
Preparation of PKC: A source of PKC, often from rat brain homogenate or recombinant sources, is prepared.
-
Radioligand: A radiolabeled phorbol ester, such as [³H]phorbol-12,13-dibutyrate ([³H]PDBu), which also binds to the C1 domain of PKC, is used.
-
Competition: A fixed concentration of the radioligand and PKC is incubated with varying concentrations of the bryostatin being tested.
-
Separation and Quantification: The bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured.
-
Data Analysis: The data is used to calculate the concentration of the bryostatin that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The interaction of bryostatins with PKC initiates a cascade of downstream signaling events. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for assessing PKC activation.
Conclusion
References
- 1. Comparison of transcriptional response to phorbol ester, bryostatin 1, and bryostatin analogues in LNCaP and U937 cancer cell lines provides insight into their differential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological evaluation of indolactams for in vitro bryostatin 1-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Therapies and Drugs - The Wender Group at Stanford University [web.stanford.edu]
An In-depth Technical Guide to the Therapeutic Potential of the Bryostatin Class of Compounds
A Note on the Focus of this Document: This guide focuses on the therapeutic potential of the bryostatin class of molecules. While the query specifically mentioned Bryostatin 9, the available scientific literature is overwhelmingly centered on Bryostatin 1 . This compound is primarily referenced in the context of its chemical synthesis.[1][2] Therefore, this document will detail the extensive research conducted on Bryostatin 1 as a representative of the bryostatin family, providing a comprehensive overview of its mechanisms, preclinical and clinical data, and experimental protocols.
Executive Summary
Bryostatins are a class of macrolide lactones isolated from the marine bryozoan Bugula neritina.[3] These natural products have garnered significant scientific interest due to their potent modulation of Protein Kinase C (PKC), a family of enzymes crucial to a wide array of cellular signaling pathways.[3] The most studied of these compounds, Bryostatin 1, has been investigated for its therapeutic potential in several major disease areas, including oncology, Alzheimer's disease, and as a latency-reversing agent for HIV.[3][4][5] Despite promising preclinical results, its journey through clinical trials has been met with mixed success, highlighting the complexity of PKC modulation.[4] This guide provides a detailed examination of the molecular mechanisms, experimental data, and protocols related to the therapeutic exploration of bryostatins, with a primary focus on Bryostatin 1.
Core Mechanism of Action: Protein Kinase C Modulation
The primary molecular target of bryostatins is the Protein Kinase C (PKC) family of isozymes.[3] Bryostatins bind to the C1 domain of PKC, the same site as the endogenous ligand diacylglycerol (DAG) and tumor-promoting phorbol esters.[6][7] However, the interaction of bryostatins with PKC is unique. Unlike phorbol esters, bryostatins are not considered tumor promoters.[8] The binding of bryostatin to PKC leads to a biphasic response: an initial activation followed by a subsequent downregulation or degradation of the PKC isozyme.[4] The specific downstream effects are dependent on the PKC isoform involved, the concentration and duration of bryostatin exposure, and the cellular context.[4]
PKC Isoform Specificity
Bryostatin 1 exhibits varying binding affinities for different PKC isoforms, which is a critical determinant of its biological activity. It shows a particular preference for the novel PKC isoforms δ and ε.[6][9] This selectivity is thought to be key to its unique profile of cellular effects, distinguishing it from less specific PKC activators.
Below is a signaling pathway diagram illustrating the central role of PKC in mediating the effects of bryostatins.
Therapeutic Applications and Quantitative Data
The therapeutic potential of bryostatins has been explored in multiple disease contexts. This section summarizes the key findings and presents quantitative data in tabular format for clarity.
Oncology
Bryostatins have been studied extensively for their anti-cancer properties.[5] Their effects are multifaceted, including the induction of apoptosis, cell differentiation, and sensitization of cancer cells to other chemotherapeutic agents.[5][6] However, clinical trial results have been varied, and bryostatin has not emerged as an effective standalone anti-cancer agent.[4]
Table 1: Preclinical Anti-cancer Activity of Bryostatin 1
| Cell Line | Cancer Type | Assay | Concentration | Effect | Citation |
|---|---|---|---|---|---|
| P388 | Murine Lymphocytic Leukemia | Growth Inhibition | - | Synergistic growth inhibition with tamoxifen | [6] |
| L10A | Murine B-cell Lymphoma | In vitro growth | 100 ng/ml | 94% inhibition | [10] |
| B16 | Murine Melanoma | In vitro growth | 100 ng/ml | 40% inhibition | [10] |
| M5076 | Murine Reticulum Cell Sarcoma | In vitro growth | 100 ng/ml | 40% inhibition | [10] |
| Renca | Murine Renal Adenocarcinoma | In vitro growth | 100 ng/ml | 0% inhibition | [10] |
| Various | Human Cancer Cell Lines | In vitro growth | 1.8–170 ng/ml | Significant growth inhibitory activity |[8] |
Table 2: PKC Binding Affinities of Bryostatin 1 and Analogs
| Compound | PKC Isoform(s) | Ki (nM) | Citation |
|---|---|---|---|
| Bryostatin 1 | Mixture | 1.35 | [11] |
| Bryostatin 1 | PKCα | 1.35 | [6][9] |
| Bryostatin 1 | PKCβ2 | 0.42 | [6][9] |
| Bryostatin 1 | PKCδ | 0.26 | [6][9] |
| Bryostatin 1 | PKCε | 0.24 | [6][9] |
| Analog 7c | Mixture | 3.4 | [8] |
| Analog 8 | Mixture | 8.3 | [8] |
| Salicylate Analog 2 | Mixture | 18 |[12] |
Neurological Disorders: Alzheimer's Disease and Stroke
A significant area of research for bryostatins is in neurodegenerative and neurological disorders.[13] In preclinical models of Alzheimer's disease, Bryostatin 1 has been shown to restore synaptic connections, reduce amyloid plaque formation, and improve cognitive function.[14][15] The proposed mechanism involves the activation of PKCε, which in turn promotes synaptogenesis.[16]
Table 3: Clinical Trial Data for Bryostatin 1 in Alzheimer's Disease
| Trial Phase | Number of Patients | Dosage | Key Finding | Citation |
|---|---|---|---|---|
| Phase IIa | 9 (6 drug, 3 placebo) | 25 µg/m² (single dose) | Increase in MMSE score by +1.83 at 3 hours vs. -1.00 for placebo. | [16] |
| Phase II | 147 | 20 µg or 40 µg | No evidence of efficacy based on primary endpoint (13-week SIB scores). | [17] |
| Phase II (pooled analysis) | 95 (no memantine) | 20 µg | SIB improvements at 13 weeks (4.1-4.2 points above baseline, p<0.016). |[15] |
In preclinical stroke models, bryostatin administration has been shown to reduce infarct volume and improve neurological outcomes.[18]
Table 4: Preclinical Data for Bryostatin 1 in a Rat Model of Stroke (MCAO)
| Outcome Measured | Bryostatin-treated Group | Saline-treated Group | Time Point | Citation |
|---|---|---|---|---|
| Survival Rate | 68% | 41% | 7 days post-MCAO | [18] |
| Survival Rate | 53% | 41% | 21 days post-MCAO |[18] |
HIV Latency Reversal
Bryostatins are being investigated as latency-reversing agents (LRAs) in the context of an HIV cure strategy.[5] The "shock and kill" approach aims to reactivate the latent HIV reservoir, making infected cells visible to the immune system and antiviral drugs. Bryostatins, through PKC activation, can induce the expression of latent HIV.[19]
Table 5: In Vitro HIV Latency Reversal by Bryostatin Analogs
| Compound | Potency vs. Prostratin | Key Finding | Citation |
|---|
| Bryostatin Analogs 1-7 | Up to 1000-fold more potent | Induce expression of latent HIV in vitro with potencies similar to or better than Bryostatin 1. |[19] |
Experimental Protocols and Methodologies
This section provides an overview of the experimental designs and protocols frequently cited in bryostatin research.
In Vitro Cancer Cell Growth Inhibition Assay
-
Objective: To determine the anti-proliferative effect of bryostatin on cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., L10A, B16) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of bryostatin concentrations (e.g., up to 100 ng/ml).[10]
-
Incubation: Cells are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or by cell counting.
-
Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells.
-
Animal Model of Ischemic Stroke (MCAO)
-
Objective: To evaluate the neuroprotective effects of bryostatin in an in vivo model of stroke.
-
Methodology:
-
Animal Model: Acute cerebral ischemia is induced in aged rats (e.g., 18-20 month old female Sprague-Dawley) via middle cerebral artery occlusion (MCAO).[18]
-
Treatment Regimen: Bryostatin is administered at a specific time point post-MCAO (e.g., 6 hours) and then repeatedly over a period (e.g., every 3 days for 18 days).[18]
-
Functional Assessment: Neurological function is assessed at multiple time points (e.g., 2, 7, 14, and 21 days) using standardized scoring systems.[18]
-
Histological Analysis: Brain tissue is analyzed to determine lesion volume and hemispheric swelling/atrophy. PKC isozyme expression can also be assessed via immunohistochemistry.[18]
-
Human Clinical Trials for Alzheimer's Disease
-
Objective: To assess the safety and efficacy of bryostatin in patients with Alzheimer's disease.
-
Methodology:
-
Patient Population: Patients with a diagnosis of Alzheimer's disease, often with a specific range of Mini-Mental State Examination (MMSE) scores (e.g., 4-15), are enrolled.[16][17]
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Dosing: Bryostatin is administered intravenously at specified doses (e.g., 20 µg or 40 µg) and schedules (e.g., every other week for 12 weeks).[16]
-
Outcome Measures: The primary efficacy measure is often a cognitive assessment tool like the Severe Impairment Battery (SIB). Secondary measures include MMSE scores and safety/tolerability assessments.[16][17]
-
Conclusion and Future Directions
The bryostatin family of compounds, and particularly Bryostatin 1, represent a fascinating class of natural products with a complex and potent mechanism of action centered on the modulation of PKC. The extensive preclinical data across oncology, neurodegeneration, and virology underscore their significant biological activity. However, the translation of these findings into clinical success has been challenging, as evidenced by the mixed results in cancer and Alzheimer's disease trials.
Future research is likely to focus on several key areas:
-
Development of Analogs: The synthesis of simplified bryostatin analogs ("bryologs") that are easier to produce and may have improved therapeutic indices is a promising avenue.[8][19] These analogs could be designed to be more selective for specific PKC isoforms, potentially enhancing efficacy while reducing side effects.
-
Combination Therapies: In oncology, the true potential of bryostatins may lie in their use as chemo-sensitizing agents in combination with other anti-cancer drugs.[5]
-
Biomarker Identification: Identifying biomarkers to predict which patient populations are most likely to respond to bryostatin therapy could help to design more successful clinical trials.
References
- 1. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bryostatin - Wikipedia [en.wikipedia.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Neurotrope Launches New Long-Term Clinical Trial of Bryostatin with the National Institutes of Health for the Treatment of Patients with Alzheimer's Disease - BioSpace [biospace.com]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 10. Preclinical evaluation of bryostatin as an anticancer agent against several murine tumor cell lines: in vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bryostatin 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. Improved Protein Kinase C Affinity through Final Step Diversification of a Simplified Salicylate-Derived Bryostatin Analog Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bryostatin Placebo-Controlled Trials Indicate Cognitive Restoration Above Baseline for Advanced Alzheimer's Disease in the Absence of Memantine1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bryostatin Placebo-Controlled Trials Indicate Cognitive Restoration Above Baseline for Advanced Alzheimer’s Disease in the Absence of Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer's Disease Phase IIa and Expanded Access Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alzforum.org [alzforum.org]
- 18. Bryostatin improves survival and reduces ischemic brain injury in aged rats following acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Designed, Synthetically Accessible Bryostatin Analogues Potently Induce Activation of Latent HIV Reservoirs in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Bryostatin 9 and its Pivotal Role in Protein Kinase C (PKC) Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 9, a member of the bryostatin family of macrolide lactones isolated from the marine bryozoan Bugula neritina, is a potent modulator of Protein Kinase C (PKC). Unlike the tumor-promoting phorbol esters, bryostatins exhibit a unique profile of PKC activation, leading to a distinct set of downstream cellular responses. This has positioned them as compelling therapeutic candidates for a range of diseases, including cancer, Alzheimer's disease, and HIV/AIDS. This technical guide provides an in-depth exploration of this compound's interaction with PKC isoforms, the subsequent signaling cascades, and the experimental methodologies used to elucidate these complex pathways. While much of the available data pertains to the closely related analogue, Bryostatin 1, it serves as a robust proxy for understanding the mechanisms of this compound.
Data Presentation: Quantitative Analysis of Bryostatin-PKC Interaction
The affinity of bryostatins for the C1 domain of PKC is a critical determinant of their biological activity. The following tables summarize the binding affinities (Ki) of Bryostatin 1 and its analogues for various PKC isoforms. This data is essential for understanding the isoform-specific effects of these compounds.
Table 1: Binding Affinities (Ki, nM) of Bryostatin 1 for PKC Isoforms
| PKC Isoform | Ki (nM) |
| PKCα | 1.35[1][2] |
| PKCβI | 2.2[3] |
| PKCβII | 0.42[1][2] |
| PKCγ | 2.2[3] |
| PKCδ | 0.26[1][2] |
| PKCε | 0.24[1][2] |
| PKCη | 2.2[3] |
| PKCθ | 1.5[3] |
Table 2: Comparative Binding Affinities (Ki, nM) of Bryostatin Analogues for PKC Isoforms
| Compound | PKCα | PKCβI | PKCγ | PKCδ | PKCε | PKCη | PKCθ |
| Bryostatin 1 | 0.81 | 2.2 | 2.2 | 2.1 | 3.0 | 2.2 | 1.5 |
| Analog 7c | - | - | - | 3.4 | - | - | - |
| Analog 8 | - | - | - | 8.3 | - | - | - |
| C7-OAc analog 2 | - | - | - | 13 | - | - | - |
| C7-OH analog 3 | - | - | - | 1000 | - | - | - |
Note: Data for analogues are from various sources and may have been determined under different experimental conditions.[3][4][5]
Core Signaling Pathways Modulated by this compound
This compound, by binding to the C1 domain of conventional and novel PKC isoforms, mimics the endogenous ligand diacylglycerol (DAG). This binding event induces a conformational change in PKC, leading to its translocation from the cytosol to the cell membrane and subsequent activation. Activated PKC then phosphorylates a multitude of downstream target proteins, initiating a cascade of signaling events that influence diverse cellular processes such as cell proliferation, differentiation, apoptosis, and synaptic plasticity.
A key distinction between bryostatins and phorbol esters lies in their differential ability to induce PKC downregulation. Prolonged exposure to phorbol esters typically leads to persistent PKC activation and subsequent degradation of the enzyme. In contrast, bryostatins often induce a transient activation followed by a more moderate downregulation, which may contribute to their unique therapeutic profile.[6]
Experimental Protocols
PKC Binding Assay (Competitive Radioligand Binding)
This assay quantifies the affinity of a test compound (e.g., this compound) for PKC by measuring its ability to compete with a radiolabeled ligand, typically [³H]phorbol-12,13-dibutyrate ([³H]PDBu), for binding to the C1 domain.
Methodology:
-
Preparation of PKC Source: A crude extract of PKC is typically prepared from rat brain tissue or from cell lines overexpressing specific PKC isoforms.
-
Reaction Mixture: The assay is performed in a buffer containing the PKC preparation, a fixed concentration of [³H]PDBu, and varying concentrations of the competitor compound (this compound).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound [³H]PDBu is separated from the unbound ligand using a rapid filtration method through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific [³H]PDBu binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific [³H]PDBu binding) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.[4][7]
PKC Translocation Assay (Immunofluorescence or Western Blot)
This assay assesses the activation of PKC by monitoring its movement from the cytosol to cellular membranes upon stimulation with an activator like this compound.
Methodology (Immunofluorescence):
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with this compound for various time points.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody specific to the PKC isoform of interest, followed by a fluorescently labeled secondary antibody.
-
Imaging: The subcellular localization of the PKC isoform is visualized using fluorescence microscopy. An increase in membrane-associated fluorescence indicates PKC translocation.
Methodology (Western Blot):
-
Cell Lysis and Fractionation: Following treatment with this compound, cells are lysed, and cytosolic and membrane fractions are separated by ultracentrifugation.
-
SDS-PAGE and Western Blotting: Proteins from each fraction are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody against the PKC isoform.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Analysis: The relative amount of the PKC isoform in the membrane fraction compared to the cytosolic fraction is quantified to determine the extent of translocation.[5][8]
Conclusion
This compound is a powerful tool for dissecting the complexities of PKC signaling. Its distinct mode of action, compared to phorbol esters, offers a unique opportunity to selectively modulate PKC activity for therapeutic benefit. The quantitative data on binding affinities, coupled with detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogues in a variety of disease contexts. The continued exploration of the downstream signaling pathways activated by this fascinating marine natural product will undoubtedly unveil new avenues for the treatment of cancer, neurodegenerative disorders, and other debilitating diseases.
References
- 1. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 3. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of different tumour promoters and bryostatin 1 on protein kinase C activation and down-regulation in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Evaluation of Bryostatin 9 Antineoplastic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct quantitative in vitro antineoplastic data for Bryostatin 9 is limited in publicly available literature. This guide provides a comprehensive overview of the known antineoplastic properties of the closely related and well-studied analogue, Bryostatin 1, as a surrogate. The experimental protocols and signaling pathways described are based on the general understanding of the bryostatin class of molecules and can be adapted for the initial evaluation of this compound.
Introduction
Bryostatins are a class of macrolide lactones isolated from the marine bryozoan Bugula neritina.[1] While over 20 bryostatin analogues have been identified, Bryostatin 1 is the most extensively studied for its potent biological activities, including antineoplastic properties.[2][3][4] Bryostatins are known to be potent modulators of protein kinase C (PKC), a family of enzymes that play a crucial role in cellular signaling pathways regulating cell growth, differentiation, and apoptosis.[2][5][6] This technical guide outlines a framework for the initial in vitro evaluation of the antineoplastic properties of this compound, leveraging the significant body of research on Bryostatin 1.
Quantitative Data Summary (Bryostatin 1 as a Surrogate)
The following tables summarize the in vitro growth inhibitory effects of Bryostatin 1 on various cancer cell lines. These values can serve as a benchmark for preliminary studies on this compound.
Table 1: In Vitro Growth Inhibition of Murine Tumor Cell Lines by Bryostatin 1
| Cell Line | Tumor Type | Concentration (ng/mL) | % Inhibition |
| Renca | Renal Adenocarcinoma | 100 | 0 |
| B16 | Melanoma | 100 | 40 |
| M5076 | Reticulum Cell Sarcoma | 100 | 40 |
| L10A | B-cell Lymphoma | 100 | 94 |
Data from: Preclinical evaluation of bryostatin as an anticancer agent against several murine tumor cell lines: in vitro versus in vivo activity.[7]
Core Mechanism of Action of Bryostatins
Bryostatins exert their biological effects primarily through the modulation of Protein Kinase C (PKC) isoforms.[2][5] The proposed mechanism involves a biphasic response: initial activation of PKC followed by its downregulation upon prolonged exposure.[4] This modulation of PKC activity can trigger a cascade of downstream signaling events leading to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis.[2][8]
Signaling Pathways
The primary signaling pathway modulated by bryostatins is the PKC pathway. Upon binding to the C1 domain of PKC, bryostatins mimic the endogenous ligand diacylglycerol (DAG), leading to PKC activation. Activated PKC can then influence other major signaling cascades, such as the MAPK/ERK pathway, which is often involved in cell proliferation and differentiation.[8] The interplay between these pathways ultimately determines the cellular response to bryostatin treatment.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to evaluate the antineoplastic properties of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
References
- 1. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and clinical experience with bryostatin 1: a novel anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Bryostatin 5 induces apoptosis in acute monocytic leukemia cells by activating PUMA and caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of bryostatin as an anticancer agent against several murine tumor cell lines: in vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis assay kits | Abcam [abcam.com]
Methodological & Application
Bryostatin 9: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 9 is a potent macrolide lactone derived from the marine bryozoan Bugula neritina. It is a member of the bryostatin family, known for its complex and potent biological activities, primarily as a modulator of Protein Kinase C (PKC) isozymes. By binding to the C1 domain of PKC, this compound can mimic the effect of the endogenous ligand diacylglycerol (DAG), leading to the activation and subsequent translocation of PKC from the cytosol to the cell membrane. This activation triggers a cascade of downstream signaling events that can influence a wide range of cellular processes, including cell proliferation, apoptosis, differentiation, and synaptic plasticity.
The unique biological profile of this compound has garnered significant interest in its therapeutic potential for various diseases, including cancer and neurodegenerative disorders such as Alzheimer's disease. In oncological research, this compound has been shown to induce apoptosis and inhibit the growth of various cancer cell lines. In the context of neuroscience, it has demonstrated neuroprotective effects and the ability to promote synaptogenesis, offering a potential avenue for treating cognitive decline.
These application notes provide detailed experimental protocols for the in vitro use of this compound in cell culture, focusing on key assays to assess its biological effects. The protocols are intended to serve as a comprehensive guide for researchers investigating the cellular and molecular mechanisms of this compound.
Data Presentation
The following tables summarize the in vitro efficacy of Bryostatin 1 (a closely related and more extensively studied analog, often used as a benchmark) across various cancer cell lines. This data provides a reference for designing experiments with this compound, though specific activities may vary.
Table 1: IC50 Values of Bryostatin 1 in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| SIG-M5 | Acute Myeloid Leukemia | 0.001716 |
| M059J | Glioblastoma | 0.001774 |
| MOG-G-UVW | Low-Grade Glioma | 0.002630 |
| SU-DHL-8 | B-cell Lymphoma | 0.003306 |
| NU-DUL-1 | B-cell Lymphoma | 0.003320 |
| D-542MG | Glioblastoma | 0.003419 |
| BPH-1 | Prostate | 0.004323 |
| RERF-LC-MS | Lung Adenocarcinoma | 0.004441 |
| EFM-192A | Breast Cancer | 0.004544 |
| M14 | Melanoma | 0.004633 |
Table 2: Effect of Bryostatin 1 on PKC Isozyme Activation
| PKC Isozyme | Binding Affinity (Ki, nM) | Activation Concentration |
| PKCα | 1.35 | 10⁻⁸ M |
| PKCβ2 | 0.42 | Not specified |
| PKCδ | 0.26 | 10⁻⁹ M |
| PKCε | 0.24 | 10⁻¹⁰ M |
Experimental Protocols
General Cell Culture and this compound Treatment
This protocol outlines the basic steps for culturing cells and treating them with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Cell Culture Maintenance:
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells regularly to maintain them in the exponential growth phase. Seeding density will vary depending on the cell line, typically ranging from 5,000 to 40,000 cells per well in a 96-well plate.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2]
-
-
Cell Seeding for Experiments:
-
Trypsinize and count the cells.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours before treatment.
-
-
Treatment with this compound:
-
On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO). The final DMSO concentration should be kept consistent across all conditions and should not exceed 0.1%.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (TUNEL Assay)
This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, available as a kit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
After treatment with this compound, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
Western Blot for PKC Activation and Bcl-2 Phosphorylation
This protocol is used to detect the translocation of PKC from the cytosol to the membrane (a marker of activation) and the phosphorylation of the anti-apoptotic protein Bcl-2.
Materials:
-
Cells cultured in 6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKCα, anti-phospho-Bcl-2 (Ser70), anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
After this compound treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
-
In Vitro Synaptogenesis Assay
This immunofluorescence-based protocol assesses the effect of this compound on the formation of synapses in neuronal cultures.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
96-well plates coated with poly-D-lysine
-
This compound
-
Fixation and permeabilization reagents (as in TUNEL assay)
-
Primary antibodies: anti-MAP2 (dendritic marker), anti-PSD-95 (postsynaptic marker), anti-Synaptophysin (presynaptic marker)
-
Fluorescently labeled secondary antibodies
-
High-content imaging system or fluorescence microscope
Protocol:
-
Seed primary neurons at a density of approximately 15,000 cells per well in a 96-well plate.[3]
-
Culture the neurons for a sufficient time to allow for maturation and synapse formation (e.g., 14-21 days in vitro).
-
Treat the neurons with various concentrations of this compound for the desired duration (e.g., 24 hours).[3]
-
Fix, permeabilize, and block the cells as described in the TUNEL assay protocol.
-
Incubate the cells with a cocktail of primary antibodies (anti-MAP2, anti-PSD-95, and anti-Synaptophysin) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a cocktail of corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analyze the images to quantify the number and density of colocalized pre- and post-synaptic puncta along the dendrites (identified by MAP2 staining).
Mandatory Visualization
Caption: General workflow for in vitro experiments using this compound.
Caption: Signaling pathways activated by this compound.
References
Application Notes and Protocols for Treating Cancer Cell Lines with Bryostatin
Disclaimer: The following application notes and protocols are primarily based on research conducted with Bryostatin 1 , a close structural and functional analog of Bryostatin 9. Due to the limited availability of specific data for this compound in the current scientific literature, the methodologies and expected outcomes described herein are extrapolated from studies involving Bryostatin 1. Researchers should consider this when designing and interpreting their experiments.
Introduction
Bryostatins are a class of macrolide lactones isolated from the marine bryozoan Bugula neritina. They are potent modulators of Protein Kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2] While initially explored for their anti-cancer properties, the complex and often biphasic dose-responses of bryostatins have led to a nuanced understanding of their therapeutic potential.[3][4] These application notes provide a methodological framework for researchers and drug development professionals investigating the effects of bryostatins, with a focus on treating cancer cell lines.
Mechanism of Action
Bryostatins exert their biological effects primarily through their high-affinity binding to the C1 domain of PKC isozymes, the same domain that binds the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol esters.[1][2] However, unlike phorbol esters, bryostatins often exhibit unique downstream effects, sometimes acting as antagonists to phorbol ester-induced responses.[3]
The interaction of bryostatins with PKC can lead to a cascade of cellular events:
-
PKC Activation and Translocation: Short-term exposure to bryostatins typically leads to the activation of PKC isozymes and their translocation from the cytosol to cellular membranes.[5]
-
PKC Downregulation: Prolonged exposure can result in the downregulation of certain PKC isoforms through ubiquitination and proteasomal degradation.[6]
-
Signal Transduction Modulation: Bryostatins influence key signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway, which can have context-dependent effects on cell fate.[7][8]
The specific outcome of bryostatin treatment—whether it be cell cycle arrest, differentiation, or apoptosis—is highly dependent on the cancer cell type, the specific PKC isoforms expressed, and the concentration and duration of bryostatin exposure.[9][10]
Data Presentation
The following tables summarize quantitative data from studies on various cancer cell lines treated with Bryostatin 1. This data can serve as a starting point for designing experiments with this compound.
Table 1: Effects of Bryostatin 1 on Cancer Cell Line Proliferation
| Cell Line | Cancer Type | Bryostatin 1 Concentration | Treatment Duration | Effect on Proliferation | Reference |
| L10A | Murine B-cell Lymphoma | 100 ng/mL | Not Specified | 94% inhibition | [10] |
| B16 | Murine Melanoma | 100 ng/mL | Not Specified | 40% inhibition | [10] |
| M5076 | Murine Reticulum Cell Sarcoma | 100 ng/mL | Not Specified | 40% inhibition | [10] |
| Renca | Murine Renal Adenocarcinoma | 100 ng/mL | Not Specified | 0% inhibition | [10] |
| 4T1 | Murine Mammary Carcinoma | 20-400 nM | 48 hours | ~60% inhibition | [11] |
| HOP-92 | Non-Small Cell Lung Cancer | 1-10 nM | Not Specified | Increased proliferation | [9] |
| PLC/PRF/5 | Hepatocarcinoma | 100, 200 nM | Not Specified | Suppression | [12] |
| SMCC7721 | Hepatocarcinoma | 100, 200 nM | Not Specified | Suppression | [12] |
Table 2: Effects of Bryostatin 1 on Cell Cycle and Apoptosis
| Cell Line | Cancer Type | Bryostatin 1 Concentration | Effect | Reference |
| 4T1 | Murine Mammary Carcinoma | 20-400 nM | Induction of apoptosis | [11] |
| PLC/PRF/5 | Hepatocarcinoma | 100, 200 nM | G1 cell cycle arrest | [12] |
| SMCC7721 | Hepatocarcinoma | 100, 200 nM | G1 cell cycle arrest | [12] |
| B-CLL | B-cell Chronic Lymphocytic Leukemia | Not Specified | Reduced spontaneous and drug-induced apoptosis | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of bryostatins on cancer cell lines.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or analog) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of PKC Isoform Translocation
This protocol is used to determine the effect of this compound on the subcellular localization of PKC isoforms, a key indicator of their activation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or analog)
-
Cell lysis buffer (for separating cytosolic and membrane fractions)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PKC isoforms (e.g., PKCα, PKCδ, PKCε)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the PKC isoform of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative amounts of the PKC isoform in the cytosolic and membrane fractions at different time points.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or analog)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations and for different durations.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14][15]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or analog)
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Apoptosis assay workflow.
References
- 1. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 2. Bryostatin - Wikipedia [en.wikipedia.org]
- 3. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical evaluation of bryostatin as an anticancer agent against several murine tumor cell lines: in vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p53 and protein kinase C independent induction of growth arrest and apoptosis by bryostatin 1 in a highly metastatic mammary epithelial cell line: In vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for Bryostatin Administration in Animal Models
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note on Bryostatin Analogs: The following application notes and protocols are based on data available for Bryostatin 1 . Due to the limited specific data for Bryostatin 9, a closely related analog, the information provided for Bryostatin 1 serves as a robust proxy and a valuable starting point for experimental design. Researchers should consider this relationship when adapting these protocols for this compound.
Introduction
Bryostatins are a family of macrolide lactones isolated from the marine bryozoan Bugula neritina. They are potent modulators of Protein Kinase C (PKC), a family of enzymes crucial in various cellular signaling pathways. This document provides a detailed overview of the dosage and administration of Bryostatin 1 in preclinical animal models, offering a foundation for studies involving this and related compounds like this compound.
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters of Bryostatin 1 in various animal models.
Table 1: Bryostatin 1 Dosage in Rodent Models
| Animal Model | Disease/Condition | Dosage | Administration Route | Dosing Schedule | Key Outcomes |
| Mouse (APP/PS1) | Alzheimer's Disease | 30 µg/kg | Intraperitoneal (i.p.) | Twice a week for 12 weeks | Prevented synaptic loss and Aβ accumulation; improved cognitive function.[1][2] |
| Mouse (APP/PS1) | Alzheimer's Disease | 5 µ g/mouse | Oral | Three alternative days for one week, then daily for the second week | Improved memory.[2] |
| Mouse (Fmr1 KO) | Fragile X Syndrome | 20 µg/m² | Intravenous (i.v.) | Twice a week for 13 weeks | Elevated BDNF and PSD95 in the hippocampus.[1][3] |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | 30 µg/kg | Intraperitoneal (i.p.) | Three times a week for 2 weeks | Abolished the onset of EAE. |
| Rat (MCAO model) | Stroke | Not specified | Intraperitoneal (i.p.) | Single dose 6h post-MCAO, then every 3 days for 21 days | Improved survival rates and neuro-functional improvement.[1][3] |
| Rat (Depression model) | Depression | 20 µg/m² | Intravenous (i.v.) | Twice a week for 5.5 weeks | Inhibited immobility and attenuated spatial learning deficits.[3] |
| Mouse (APOE4 TR) | Traumatic Brain Injury (TBI) | 20 µg/kg | Intraperitoneal (i.p.) | Two doses | Reduced TNF-α level and inhibited microglia activation.[2] |
Table 2: Pharmacokinetic Parameters of Bryostatin 1 in Mice
| Parameter | Intravenous (i.v.) Administration | Intraperitoneal (i.p.) Administration |
| Model | Two-compartment | First-order absorption, one-compartment |
| Absorption Half-life (t½a) | N/A | 0.81 hours[1][4] |
| Distribution Half-life (t½α) | 1.05 hours[4] | N/A |
| Elimination Half-life (t½β) | 22.97 hours[4] | 28.76 hours[1][4] |
Signaling Pathway
Bryostatin 1 primarily exerts its effects through the modulation of Protein Kinase C (PKC) isozymes. Upon binding to the C1 domain of PKC, Bryostatin 1 mimics the endogenous ligand diacylglycerol (DAG), leading to the translocation of PKC to the cell membrane and its subsequent activation. This activation triggers a cascade of downstream signaling events involved in synaptogenesis, neuroprotection, and anti-inflammatory responses.
Experimental Protocols
Important Considerations:
-
All procedures involving live animals must be approved by the institution's Animal Care and Use Committee (IACUC) or equivalent ethics board.
-
Aseptic techniques should be strictly followed to prevent infection.
-
Bryostatin 1 is soluble in DMSO and ethanol. Prepare a stock solution in one of these solvents and then dilute to the final concentration with a suitable vehicle such as sterile saline. A formulation of 60% ethanol in 40% normal saline has been used for intravenous infusions.
-
Due to its lipophilic nature, Bryostatin 1 may adsorb to plastic surfaces. Use polypropylene or glass containers where possible.
Preparation of Dosing Solution
Materials:
-
Bryostatin 1 powder
-
Dimethyl sulfoxide (DMSO) or 100% Ethanol
-
Sterile 0.9% saline
-
Sterile polypropylene tubes
-
Vortex mixer
Protocol:
-
Calculate the required amount of Bryostatin 1 based on the desired dose and the number and weight of the animals.
-
Prepare a stock solution of Bryostatin 1 by dissolving the powder in a minimal amount of DMSO or ethanol. For example, a 1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
On the day of injection, dilute the stock solution to the final desired concentration with sterile 0.9% saline. The final concentration of the organic solvent should be minimized (ideally <5% for i.p. and <1% for i.v. injections) to avoid toxicity.
-
Mix the final dosing solution well before administration.
Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared Bryostatin 1 dosing solution
-
Sterile 1 mL syringe with a 25-27 gauge needle
-
70% ethanol wipes
-
Animal scale
Protocol:
-
Weigh the mouse to determine the precise injection volume.
-
Restrain the mouse firmly by scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.
-
Wipe the lower right or left quadrant of the abdomen with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
If aspiration is clear, inject the calculated volume of the Bryostatin 1 solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Intravenous (i.v.) Tail Vein Injection in Mice
Materials:
-
Prepared Bryostatin 1 dosing solution
-
Sterile 1 mL syringe with a 27-30 gauge needle
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol wipes
Protocol:
-
Weigh the mouse to determine the precise injection volume.
-
Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Wipe the tail with a 70% ethanol wipe to clean the injection site and further visualize the veins.
-
Position the syringe and needle, bevel up, nearly parallel to the tail vein.
-
Carefully insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the Bryostatin 1 solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
References
- 1. Preclinical pharmacology of the natural product anticancer agent bryostatin 1, an activator of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compatibility and stability of bryostatin 1 in infusion devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and Clinical Studies on Bryostatins, A Class of Marine-Derived Protein Kinase C Modulators: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKC Activation Assay with Bryostatin 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 9, a member of the bryostatin family of macrolide lactones isolated from the marine bryozoan Bugula neritina, is a potent modulator of Protein Kinase C (PKC).[1][2][3] Unlike typical phorbol esters, bryostatins exhibit unique pharmacological properties, acting as powerful PKC activators that can, under certain conditions, antagonize phorbol ester-induced responses.[3][4] This distinct activity profile has made this compound and its analogs valuable tools in cancer research, neuroscience, and immunology.[2][5][6][7]
These application notes provide a comprehensive guide to conducting a PKC activation assay using this compound, including detailed protocols, data interpretation guidelines, and a summary of its effects on various PKC isoforms.
Mechanism of Action
This compound activates conventional (cPKC) and novel (nPKC) isoforms of PKC by binding to the C1 domain, the same domain that binds the endogenous activator diacylglycerol (DAG) and phorbol esters.[1][8][9] This binding event induces a conformational change in the PKC enzyme, leading to its translocation to the cell membrane and subsequent activation through phosphorylation.[2] this compound displays a unique, often biphasic, dose-response curve for PKC activation and subsequent downstream signaling.[1][10]
A critical aspect of this compound's action is its differential modulation of PKC isoforms. It demonstrates high affinity for several isoforms, notably PKCα, PKCδ, and PKCε.[2][6][11] This isoform selectivity can lead to distinct downstream cellular responses compared to other PKC activators.[12]
Signaling Pathway
The activation of PKC by this compound initiates a cascade of downstream signaling events. One of the well-characterized pathways involves the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound in relation to PKC activation.
Table 1: Binding Affinities of Bryostatin 1 for PKC Isoforms *
| PKC Isoform | Binding Affinity (Ki, nM) |
| PKCα | 1.35 |
| PKCβ2 | 0.42 |
| PKCδ | 0.26 |
| PKCε | 0.24 |
*Data for Bryostatin 1, a close analog of this compound, are often used as a reference.[2][6]
Table 2: Effective Concentrations and Time Courses for PKC Activation by Bryostatin 1 in SH-SY5Y Neuronal Cells *
| PKC Isoform | Bryostatin 1 Concentration | Onset of Significant Activation | Duration of Activation |
| PKCα | 10⁻¹⁰ M | 3 hours | At least 3 hours |
| PKCδ | 10⁻¹⁰ M | 1 hour | At least 3 hours |
| PKCε | 10⁻¹⁰ M | 30 minutes | At least 3 hours |
| PKCα | 10⁻⁹ M | 30 minutes | At least 3 hours |
| PKCδ | 10⁻⁹ M | 30 minutes | At least 3 hours |
| PKCε | 10⁻⁹ M | 30 minutes | At least 3 hours |
*Data for Bryostatin 1.[11]
Experimental Protocols
Protocol 1: Western Blot Analysis of PKC Translocation
This protocol is designed to qualitatively and semi-quantitatively assess PKC activation by observing its translocation from the cytosol to the membrane fraction upon stimulation with this compound.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, LNCaP, U937)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Subcellular fractionation kit or buffers for cytosol and membrane separation
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific PKC isoforms (e.g., anti-PKCα, anti-PKCδ, anti-PKCε)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free medium for 2-4 hours prior to treatment, if necessary.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) for different time points (e.g., 30 min, 1h, 3h). Include a vehicle control (DMSO).
-
-
Subcellular Fractionation:
-
After treatment, wash cells twice with ice-cold PBS.
-
Harvest the cells and perform subcellular fractionation to separate cytosolic and membrane fractions according to the manufacturer's protocol or a standard biochemical method.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and membrane fractions using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the PKC isoform of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the PKC isoform in both the cytosolic and membrane fractions. An increase in the membrane-to-cytosol ratio of the PKC isoform indicates activation.
-
Protocol 2: In-Cell Western™ Assay for Phosphorylated Downstream Targets (e.g., ERK)
This high-throughput method allows for the quantification of protein phosphorylation within the intact cell, providing a measure of downstream signaling activation.
Materials:
-
Cell line of interest cultured in a 96-well plate
-
This compound
-
PMA (as a positive control)
-
Formaldehyde (for fixing)
-
Triton X-100 (for permeabilization)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: anti-phospho-ERK (pERK) and anti-total-ERK (tERK)
-
Fluorescently labeled secondary antibodies (e.g., IRDye® 800CW and 680RD)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a serial dilution of this compound. Include a positive control (PMA) and a vehicle control.
-
-
Fixing and Permeabilization:
-
After treatment, fix the cells with formaldehyde.
-
Permeabilize the cells with Triton X-100.
-
-
Blocking and Antibody Incubation:
-
Block the wells to reduce non-specific antibody binding.
-
Incubate with a mixture of the two primary antibodies (anti-pERK and anti-tERK).
-
Wash the plate.
-
Incubate with a mixture of the two fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Wash the plate and allow it to dry.
-
Scan the plate using a two-channel infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both pERK and tERK. The ratio of pERK to tERK indicates the level of ERK activation.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a PKC activation assay.
Troubleshooting and Considerations
-
Biphasic Response: Be aware of the potential for a biphasic dose-response curve, where higher concentrations of this compound may lead to PKC downregulation and reduced activity.[1][13] A broad range of concentrations should be tested.
-
Isoform Specificity: The choice of cell line is critical, as the expression levels of different PKC isoforms can vary, leading to different responses to this compound.
-
Purity of this compound: Ensure the use of high-purity this compound, as impurities can affect experimental outcomes.
-
Vehicle Control: Always include a vehicle (e.g., DMSO) control to account for any effects of the solvent on the cells.
-
Comparison with other Activators: It is often informative to compare the effects of this compound with those of a conventional phorbol ester like PMA to highlight the unique properties of bryostatins.[12][14]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Bryostatin 1 Inhibits Phorbol Ester-Induced Apoptosis in Prostate Cancer Cells by Differentially Modulating Protein Kinase C (PKC) δ Translocation and Preventing PKCδ-Mediated Release of Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of transcriptional response to phorbol ester, bryostatin 1, and bryostatin analogues in LNCaP and U937 cancer cell lines provides insight into their differential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bryostatin improves survival and reduces ischemic brain injury in aged rats following acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 7. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase C - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Bryostatin 1 induces biphasic activation of protein kinase D in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bryostatin-1 vs. TPPB: Dose-Dependent APP Processing and PKC-α, -δ, and -ε Isoform Activation in SH-SY5Y Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Some phorbol esters may partially resemble bryostatin 1 in their actions on LNCaP prostate cancer cells and U937 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bryostatin 9 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatin 1, a potent modulator of Protein Kinase C (PKC), has emerged as a compound of significant interest in the preclinical and clinical investigation of Alzheimer's disease (AD).[1] Isolated from the marine invertebrate Bugula neritina, this macrocyclic lactone has demonstrated neuroprotective potential in various research models.[2] Its primary mechanism of action involves the activation of PKC isozymes, particularly PKCε, which are crucial for synaptic function and are found to be downregulated in the brains of AD patients.[3][4] Preclinical studies suggest that Bryostatin 1 can mitigate key pathological hallmarks of AD, including reducing amyloid-beta (Aβ) accumulation, inhibiting tau hyperphosphorylation, and promoting synaptogenesis.[5][6][7] While clinical trials have shown mixed results regarding efficacy, the compound has been generally well-tolerated at appropriate doses.[1] This document provides a comprehensive overview of the application of Bryostatin 1 (often referred to broadly within the bryostatin class, with "Bryostatin 9" being a specific analogue) in AD research models, summarizing key quantitative data and providing detailed experimental protocols.
Mechanism of Action
Bryostatin 1 exerts its effects primarily by activating PKC, a family of enzymes pivotal in various cellular signaling pathways.[1] In the context of Alzheimer's disease, the activation of specific PKC isoforms, notably PKCα and PKCε, is of particular interest.[2][8]
Key signaling pathways influenced by Bryostatin 1 in AD models include:
-
α-Secretase Pathway Activation: Activated PKC can enhance the activity of α-secretase, an enzyme that cleaves the amyloid precursor protein (APP) within the Aβ domain.[1] This promotes the production of the soluble and neuroprotective sAPPα fragment, thereby reducing the formation of pathogenic Aβ peptides.[4][8]
-
Synaptic Function and Growth: PKCε activation is linked to the promotion of synaptogenesis, the formation of new synapses, and the maturation of existing ones.[3][9][10] This is critical in counteracting the synaptic loss that is a major correlate of cognitive decline in AD.[11] Bryostatin 1 has been shown to increase levels of synaptic proteins like PSD-95.[3][9][10]
-
Neurotrophic Factor Regulation: Bryostatin 1 has been observed to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, differentiation, and synaptic plasticity.[3][9][10]
-
Tau Phosphorylation: PKC is also involved in the phosphorylation of tau protein.[1] While the precise effects in AD are complex, some research suggests that PKC activation might play a role in modulating tau pathology.
-
Autophagy Activation: Recent studies indicate that Bryostatin 1 may protect neurons from Aβ oligomer-induced neurotoxicity by activating autophagy, a cellular process for degrading and recycling damaged components.[4]
Below is a diagram illustrating the proposed signaling pathway of Bryostatin 1 in the context of Alzheimer's disease.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Bryostatin 1 | ALZFORUM [alzforum.org]
- 3. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Bryostatin Placebo-Controlled Trials Indicate Cognitive Restoration Above Baseline for Advanced Alzheimer's Disease in the Absence of Memantine1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bryostatin Is Safe in Patients With Moderate to Severe Alzheimer’s Disease | MDedge [mdedge.com]
- 7. Bryostatin Placebo-Controlled Trials Indicate Cognitive Restoration Above Baseline for Advanced Alzheimer’s Disease in the Absence of Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synaptogen.com [synaptogen.com]
- 9. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer's Disease Phase IIa and Expanded Access Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
Application Notes and Protocols: Bryostatin in Combination Chemotherapy
A Note on Bryostatin Analogs: While the query specified Bryostatin 9, publicly available research on combination chemotherapy predominantly features Bryostatin 1 . This document, therefore, focuses on Bryostatin 1 as the representative compound for this class of agents, providing a comprehensive overview for researchers, scientists, and drug development professionals. The principles and protocols outlined here can serve as a foundational guide for investigating other bryostatin analogs.
Introduction
Bryostatin 1 is a marine-derived macrocyclic lactone isolated from the bryozoan Bugula neritina.[1][2] It is a potent modulator of Protein Kinase C (PKC) isozymes, a family of serine/threonine kinases critical to intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[1][3][4] While Bryostatin 1 has shown minimal efficacy as a single agent in clinical trials, its ability to sensitize cancer cells to conventional chemotherapy has led to numerous studies evaluating its synergistic potential.[2][3] These notes provide an overview of its mechanism, combination strategies, and detailed protocols for preclinical evaluation.
Mechanism of Action: PKC Modulation
Bryostatin 1 exerts a complex, biphasic effect on PKC.[3]
-
Initial Activation: Short-term exposure leads to the activation of PKC isozymes, mimicking the function of the endogenous second messenger diacylglycerol (DAG). This promotes the translocation of PKC from the cytosol to the cell membrane.[1]
-
Prolonged Downregulation: Chronic exposure results in the downregulation and degradation of PKC, likely via the ubiquitin-proteasome pathway.[3]
This modulation of PKC can lead to several anti-cancer effects, including inhibition of proliferation, induction of apoptosis, and reversal of multi-drug resistance.[3] The specific outcome is often cell-type and context-dependent. For instance, in some leukemia cells, PKC activation can lead to differentiation, while in others, it can sensitize them to apoptosis induced by other agents.[1] The sequence of drug administration is often critical; preclinical studies suggest that for agents like paclitaxel, the optimal synergistic effect is achieved when Bryostatin 1 follows the chemotherapeutic agent.[3]
Data from Clinical Combination Studies
Bryostatin 1 has been evaluated in numerous Phase I and II clinical trials in combination with various chemotherapy agents. The primary dose-limiting toxicity is myalgia.[3] While response rates have been modest in some trials, these studies established the feasibility and safety of combination regimens.[5]
Table 1: Summary of Selected Phase I/II Clinical Trials of Bryostatin 1 in Combination Therapy
| Combination Agent(s) | Cancer Type | Phase | Bryostatin 1 Dose & Schedule | Key Findings & Response | Reference |
| Cisplatin | Recurrent/Persistent Ovarian Cancer | II | 45 µg/m² as a 72h continuous infusion, followed by Cisplatin 50 mg/m² every 3 weeks. | Modest response rate, but severe myalgias precluded further investigation at this dose/schedule. | [6] |
| Cisplatin | Advanced/Recurrent Cervical Cancer | II | 50-65 µg/m² as a 1h infusion, followed by Cisplatin 50 mg/m² every 21 days. | No treatment responses observed; 20% had stable disease. Significant toxicities including myalgia. | [7] |
| Gemcitabine | Advanced Non-hematologic Cancers | I | Dose escalation from 25 to 45 µg/m² as a 24h infusion on days 1, 8, 15 with Gemcitabine 600-1000 mg/m². | Recommended Phase II dose: Bryostatin 1 at 35 µg/m² and Gemcitabine at 1000 mg/m². 2 partial responses observed. | [8] |
| Vincristine | Relapsed Malignancies | I/II | 50 µg/m² over 24h with Vincristine 1.4 mg/m² every 2 weeks. | Showed significant antitumor activity, with 5 durable complete/partial responses. | [1] |
| Paclitaxel | Various Cancers | I | (Data not detailed in provided search results) | Early-phase trials suggest the combination is feasible and safe.[5] Preclinical data indicate sequence-dependence is critical.[3] | [5] |
Experimental Protocols
The following protocols are generalized methodologies based on published preclinical studies. Researchers should optimize these protocols for their specific cell lines or animal models.
Objective: To determine if Bryostatin 1 acts synergistically with a chemotherapy agent (e.g., Cisplatin) to inhibit cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., B16 Melanoma, L10A Lymphoma).[9]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Bryostatin 1 (stock solution in DMSO).
-
Chemotherapy agent (e.g., Cisplatin, stock solution in appropriate solvent).
-
96-well cell culture plates.
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
-
Plate reader.
Workflow Diagram:
Procedure:
-
Cell Seeding: Plate cells at a predetermined optimal density in 96-well plates and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of Bryostatin 1 and the chosen chemotherapy agent in culture medium. For combination studies, drugs can be combined at a constant, non-antagonistic ratio.
-
Treatment: Remove the overnight medium from the cells and add the drug-containing medium. Include wells for untreated controls and vehicle (DMSO) controls.
-
Incubation: Incubate the plates for a period equivalent to 2-3 cell doubling times (typically 48-72 hours).
-
Viability Assessment: Add the proliferation assay reagent to each well according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the absorbance or luminescence.
-
Normalize the data to the untreated controls to determine the percentage of cell growth inhibition.
-
Calculate the IC50 (concentration causing 50% inhibition) for each agent alone and in combination.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Objective: To assess the in vivo efficacy of Bryostatin 1 combined with a chemotherapy agent in a murine tumor model.
Materials:
-
Immunocompromised mice (e.g., SCID or athymic nude mice).
-
Tumor cells for implantation (e.g., human xenograft line).
-
Bryostatin 1 formulated for injection (e.g., in saline/ethanol/Tween).
-
Chemotherapy agent formulated for injection.
-
Calipers for tumor measurement.
-
Animal scale.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (typically n=8-10 per group):
-
Group 1: Vehicle Control.
-
Group 2: Bryostatin 1 alone.
-
Group 3: Chemotherapy agent alone.
-
Group 4: Bryostatin 1 + Chemotherapy agent (note sequence of administration).
-
-
Treatment Administration: Administer drugs according to a predetermined schedule. Based on preclinical studies, Bryostatin 1 is often given via intraperitoneal (i.p.) or intravenous (i.v.) injection.[9][10] For example, Bryostatin 1 might be administered at 0.5-1.0 µ g/injection/day i.p.[9]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume ≈ 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize animals according to ethical guidelines.
-
Data Analysis:
-
Plot mean tumor growth curves for each group.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups. An enhanced effect in the combination group compared to single-agent groups suggests synergy.
-
Disclaimer: These protocols are intended for informational purposes for a research audience and should be adapted and validated for specific experimental contexts. All animal studies must be conducted under approved ethical guidelines and protocols.
References
- 1. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation | MDPI [mdpi.com]
- 2. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bryostatin-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C - Wikipedia [en.wikipedia.org]
- 5. A multicentre phase II trial of bryostatin-1 in patients with advanced renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II trial of bryostatin-1 in combination with cisplatin in patients with recurrent or persistent epithelial ovarian cancer: a California cancer consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II trial of the combination of bryostatin-1 and cisplatin in advanced or recurrent carcinoma of the cervix: a New York Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I study of bryostatin 1 and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of bryostatin as an anticancer agent against several murine tumor cell lines: in vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical pharmacology of the natural product anticancer agent bryostatin 1, an activator of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Bryostatin-9 Effects on Synaptic Function
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bryostatin-9 is a macrocyclic lactone and a potent modulator of Protein Kinase C (PKC), with a mechanism of action similar to Bryostatin-1.[1] Activation of specific PKC isozymes, such as PKCα and PKCε, is crucial for the synthesis of synaptic proteins, promoting synaptogenesis and counteracting synaptic loss in pathological conditions.[2] Preclinical studies with the closely related Bryostatin-1 have demonstrated its potential to enhance synaptic function, making Bryostatin-9 a compound of significant interest for neurological research and drug development.[1][3] This document provides detailed protocols to assess the effects of Bryostatin-9 on synaptic structure and function, including synaptogenesis, synaptic protein expression, synaptic vesicle release, and synaptic plasticity.
Data Presentation
The following tables summarize quantitative data from studies on Bryostatin-1, which can be used as a reference for expected outcomes when assessing Bryostatin-9.
Table 1: Effects of Bryostatin-1 on Synaptic Protein Levels and Dendritic Spines
| Parameter | Model System | Bryostatin-1 Concentration/Dose | Duration of Treatment | Observed Effect | Reference |
| PSD-95 Density | Rat Embryonic Cortical Cultures | 10 nM | 6 hours | Increase | [4] |
| Synapse Density | Rat Embryonic Cortical Cultures | 10 nM | 6 hours | Increase | [4] |
| VGLUT1 Density | Rat Embryonic Cortical Cultures | 10 nM | 6 hours | No significant effect | [4] |
| Dendritic Spine Density | Rat Embryonic Cortical Cultures | 10 nM | 6 hours | Decrease | [4] |
| Immature Dendritic Spine Density | Fragile X Mice | 20 µg/m² (2 doses/week) | 13 weeks | Decrease | [2][5] |
| Mature Dendritic Spine Density | Fragile X Mice | 20 µg/m² (2 doses/week) | 13 weeks | Increase | [2][5] |
| PSD-95 Levels | Fragile X Mice Hippocampus | Chronic Treatment | Not Specified | ~51% increase | [6][7] |
| BDNF mRNA Levels | Fragile X Mice Hippocampus | Chronic Treatment | Not Specified | ~2-fold increase | [6] |
| Synaptophysin | Rat Hippocampus | Not Specified | Not Specified | Increase | [2] |
Table 2: Electrophysiological Effects of Bryostatin-1
| Parameter | Model System | Bryostatin-1 Concentration | Stimulation Protocol | Observed Effect | Reference |
| Long-Term Potentiation (LTP) | Mouse Hippocampal Slices | Dose-dependent | Single-theta burst stimulation (TBS) | Strong facilitation of LTP induction | [3][8] |
| Intracellular Ca2+ Levels | Mouse Hippocampal Neurons | Increasing concentrations | Not Applicable | Increase | [3][8] |
Signaling Pathway and Experimental Workflows
Bryostatin-9 Signaling Pathway in Synaptic Plasticity
References
- 1. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 2. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bryostatin-1 promotes long-term potentiation via activation of PKCα and PKCε in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Bryostatin 9 Treatment for Inducing Apoptosis in Leukemia Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bryostatins are a family of macrocyclic lactones isolated from the marine bryozoan Bugula neritina. While Bryostatin 9 is a known member of this family, the most extensively studied analog for anti-leukemic properties is Bryostatin 1. This document focuses on the application of bryostatins, with a primary emphasis on the wealth of data available for Bryostatin 1, to induce apoptosis in leukemia cells. Bryostatins are potent modulators of Protein Kinase C (PKC), a key enzyme in various cellular processes including proliferation, differentiation, and apoptosis.[1][2] The complex and context-dependent effects of bryostatins, which can include both induction of apoptosis and cellular differentiation leading to resistance, necessitate detailed protocols and a thorough understanding of the underlying signaling pathways.
Mechanism of Action
Bryostatin 1 primarily functions as a potent activator of PKC.[1][2] Its binding to the diacylglycerol (DAG) binding site of PKC leads to the activation of the enzyme upon acute exposure.[3] However, chronic exposure can lead to the downregulation and loss of PKC activity.[3] This dual agonist/antagonist behavior contributes to its complex biological effects. The activation of PKC by bryostatin initiates downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in determining the cellular outcome.[3][4]
The decision between apoptosis and differentiation appears to be dependent on the specific leukemia cell type, the concentration and duration of bryostatin exposure, and the presence of other therapeutic agents. In some contexts, bryostatin treatment leads to the activation of pro-apoptotic proteins and caspases, while in others, it can upregulate anti-apoptotic proteins and promote a differentiated phenotype that is more resistant to apoptosis.[5]
Data Presentation
Table 1: Efficacy of Bryostatin 1 in Leukemia Cell Lines
| Cell Line | Leukemia Type | Bryostatin 1 Concentration | Incubation Time | Effect | Reference |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 10 nM | 48 hr | 63.03% inhibition of proliferation | [1] |
| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | 10 nM | 48 hr | 60.25% inhibition of proliferation | [1] |
| U937 | Monocytic Leukemia | 10 nM | 15 hr (post 6hr taxol) | Significantly increased taxol-induced apoptosis | [6] |
| Primary CLL cells | Chronic Lymphocytic Leukemia | 10 nM | 3 hr / 24 hr | Induced STAT1 activation (differentiation marker) | [3] |
| THP-1 | Acute Monocytic Leukemia | Not specified | Not specified | Induced monocytic differentiation and resistance to apoptosis | [7] |
Signaling Pathway
The primary signaling pathway activated by Bryostatin 1 in leukemia cells involves the activation of PKC, which in turn stimulates the MAPK/ERK cascade. This can lead to divergent outcomes: apoptosis or differentiation and survival.
Caption: Bryostatin 1 signaling pathway in leukemia cells.
Experimental Protocols
Protocol 1: Assessment of Cell Proliferation using MTT Assay
This protocol is adapted from studies on CCRF-CEM and Nalm-6 cell lines.[1]
1. Cell Culture and Seeding:
- Culture leukemia cell lines (e.g., CCRF-CEM, Nalm-6) in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
- Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL.
2. Bryostatin Treatment:
- Prepare a stock solution of Bryostatin 1 in a suitable solvent (e.g., DMSO).
- Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM, 5 nM, 10 nM).
- Add the Bryostatin 1 dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Bryostatin 1 concentration).
- Incubate the plate for 24, 48, and 72 hours.
3. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
- Centrifuge the plate at 1,800 rpm for 5 minutes and carefully remove the supernatant.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
- Calculate the percentage of growth inhibition as: 100 - % Cell Viability.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
culture [label="Culture & Seed\nLeukemia Cells"];
treat [label="Treat with Bryostatin 1\n(various concentrations & times)"];
incubate [label="Incubate\n(24, 48, 72 hr)"];
add_mtt [label="Add MTT Solution"];
incubate_mtt [label="Incubate (4 hr)"];
dissolve [label="Dissolve Formazan\n(add DMSO)"];
read [label="Measure Absorbance\n(570 nm)"];
analyze [label="Analyze Data\n(% Inhibition)"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> culture -> treat -> incubate -> add_mtt -> incubate_mtt -> dissolve -> read -> analyze -> end;
}
Caption: Workflow for MTT-based cell proliferation assay.
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol is a standard method for quantifying apoptosis.
1. Cell Treatment:
- Culture and treat leukemia cells with Bryostatin 1 as described in Protocol 1.
- Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.
2. Cell Harvesting and Staining:
- After the desired incubation period, harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
- Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
- Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Annexin V binding buffer to each tube.
3. Flow Cytometry Analysis:
- Analyze the stained cells by flow cytometry within one hour of staining.
- Use appropriate compensation settings for FITC and PI.
- Collect data for at least 10,000 events per sample.
4. Data Interpretation:
- Annexin V-negative, PI-negative: Live cells.
- Annexin V-positive, PI-negative: Early apoptotic cells.
- Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
- Annexin V-negative, PI-positive: Necrotic cells.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
treat [label="Treat Cells with\nBryostatin 1"];
harvest [label="Harvest & Wash Cells"];
stain [label="Stain with Annexin V-FITC\n& Propidium Iodide"];
incubate [label="Incubate (15 min, dark)"];
analyze [label="Analyze by\nFlow Cytometry"];
interpret [label="Interpret Quadrant Data\n(Live, Apoptotic, Necrotic)"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> treat -> harvest -> stain -> incubate -> analyze -> interpret -> end;
}
Caption: Workflow for apoptosis analysis by Annexin V/PI staining.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression and activation of key proteins in the apoptotic pathway.
1. Protein Extraction:
- Treat cells with Bryostatin 1 as previously described.
- Harvest cells and wash with cold PBS.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, vortexing intermittently.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant (total cell lysate).
- Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
- Denature protein lysates by boiling in Laemmli sample buffer.
- Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
- Run the gel to separate proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, Bcl-2, Mcl-1, phospho-ERK, total ERK) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Concluding Remarks
The use of bryostatins, particularly Bryostatin 1, as a treatment for leukemia presents a complex but promising area of research. Its ability to modulate the PKC/MAPK pathway can lead to either apoptosis or differentiation, a duality that requires careful consideration in therapeutic design. The protocols provided here offer a framework for investigating the effects of bryostatins on leukemia cells. Further research is warranted to elucidate the precise molecular switches that determine the cellular fate following bryostatin treatment, which will be crucial for its successful clinical application, potentially in combination with other chemotherapeutic agents.
References
- 1. Bryostatin-1, Fenretinide and 1α,25 (OH)2D3 Induce Growth Inhibition, Apoptosis and Differentiation in T and B Cell-Derived Acute Lymphoblastic Leukemia Cell Lines (CCRF-CEM and Nalm-6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation and growth modulation of myeloid leukemia cells by the protein kinase C activating agent bryostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of bryostatin 1 on taxol-induced apoptosis and cytotoxicity in human leukemia cells (U937) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the MEK/MAPK pathway is involved in bryostatin1-induced monocytic differenciation and up-regulation of X-linked inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Bryostatin 9-Based Therapeutic Strategy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical development of therapeutic strategies centered on Bryostatin 9. While much of the existing research has focused on Bryostatin 1, the structural similarity and shared mechanism of action as potent Protein Kinase C (PKC) modulators allow for informed extrapolation to this compound.[1][2] This document outlines the mechanism of action, presents key quantitative data, and provides detailed protocols for essential in vitro experiments.
Introduction to this compound
This compound is a member of the bryostatin family, a group of complex macrolide lactones isolated from the marine bryozoan Bugula neritina.[1][3] Like other bryostatins, it is a potent modulator of Protein Kinase C (PKC), a family of enzymes crucial in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[2][4] Its unique interaction with PKC isoforms distinguishes it from other PKC activators, giving it a favorable therapeutic profile with minimal tumor-promoting activity, a concern with many other PKC activators.[2] This has led to investigations into its potential as a therapeutic agent for cancer, neurodegenerative disorders like Alzheimer's disease, and viral latency, particularly HIV.[5][6][7]
Mechanism of Action: PKC Modulation
This compound exerts its biological effects primarily by binding to the C1 domain of PKC isozymes, the same domain that binds the endogenous activator diacylglycerol (DAG).[8] This binding event translocates PKC from the cytosol to the cell membrane, leading to its activation. However, the downstream effects are complex; brief exposure to bryostatins typically leads to PKC activation, while prolonged treatment can paradoxically lead to the downregulation and functional inhibition of certain PKC isoforms, likely via ubiquitin-dependent degradation.[4]
Bryostatins show selectivity for different PKC isoforms. Bryostatin 1, for example, binds with high affinity to conventional (α, β) and novel (δ, ε) PKC isoforms.[4][6] This isoform-specific activation is critical to its diverse therapeutic effects. For instance, the activation of PKCε is linked to synaptogenesis and neuroprotective effects, relevant for Alzheimer's disease, while PKCδ activation is associated with tumor suppression.[2][6][9]
The activation of PKC by this compound initiates several downstream signaling cascades. One of the most significant is the mitogen-activated protein kinase (MAPK/ERK) pathway, which is crucial for bryostatin-induced differentiation of leukemia cells.[4][10] Additionally, bryostatins can activate the NF-κB signaling pathway via Toll-like receptor 4 (TLR4), inducing the production of specific cytokines and chemokines.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for Bryostatin 1, which can serve as a strong reference for initial studies with this compound due to their shared pharmacophore.
Table 1: Binding Affinities of Bryostatin 1 for PKC Isoforms
| PKC Isoform | Binding Affinity (Ki) | Reference |
| PKCα | 1.35 nM | [4][6] |
| PKCβ2 | 0.42 nM | [4][6] |
| PKCδ | 0.26 nM | [4][6] |
| PKCε | 0.24 nM | [4][6] |
Table 2: Effective Concentrations of Bryostatin 1 in In Vitro Neuronal Cell Studies
| PKC Isoform Activated | Effective Concentration | Time to Activation | Reference |
| PKCε | 10⁻¹⁰ M (0.1 nM) | 30 minutes | [4][6] |
| PKCδ | 10⁻⁹ M (1.0 nM) | 1 hour | [4][6] |
| PKCα | 10⁻⁸ M (10.0 nM) | Not specified | [4][6] |
Experimental Protocols
The following protocols provide detailed methodologies for foundational experiments to characterize the activity of this compound.
This protocol describes a method to measure the activation of PKC in cultured cells following treatment with this compound. It is adapted from standard biochemical procedures for monitoring PKC activation.[12][13]
Objective: To quantify the kinase activity of specific PKC isoforms immunoprecipitated from cell lysates.
Materials:
-
Selected cell line (e.g., U937 leukemia cells, SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
Lysis Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, protease/phosphatase inhibitors)
-
Antibodies for specific PKC isoforms (e.g., anti-PKCδ) for immunoprecipitation
-
Protein A/G agarose beads
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Kinase Quench Buffer (e.g., EDTA solution)[14]
-
Phosphocellulose paper or SDS-PAGE equipment
-
Scintillation counter or autoradiography equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency under standard conditions.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control for a specified time (e.g., 30 minutes, 1 hour, 6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using Lysis Buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against the PKC isoform of interest (e.g., PKCδ) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-3 hours to capture the antibody-protein complex.
-
Wash the beads 3-4 times with Lysis Buffer to remove non-specific binding.
-
-
In Vitro Kinase Assay:
-
Resuspend the beads (containing the immunoprecipitated PKC) in Kinase Assay Buffer.
-
Prepare the reaction mixture by adding the PKC substrate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.[14]
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by adding Kinase Quench Buffer or by spotting the mixture onto phosphocellulose paper and immersing in phosphoric acid.[14]
-
-
Detection and Quantification:
-
If using phosphocellulose paper, wash extensively to remove free [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Alternatively, run the reaction products on an SDS-PAGE gel, dry the gel, and expose it to X-ray film (autoradiography). The intensity of the phosphorylated substrate band corresponds to PKC activity.
-
This protocol assesses the effect of this compound on the proliferation and survival of cancer cells.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) and apoptotic effects of this compound.
Materials:
-
Cancer cell line (e.g., HL-60, U937)
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure (Cell Viability - MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀.
Procedure (Apoptosis - Annexin V/PI Staining):
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash cells with PBS and resuspend in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
This protocol is used to detect changes in the phosphorylation status or expression levels of key proteins in signaling pathways downstream of PKC.
Objective: To confirm the activation of pathways like MAPK/ERK and the modulation of apoptosis-related proteins like Bcl-2.[10]
Materials:
-
Treated cell lysates (from Protocol 1)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Bcl-2, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-ERK, diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or a loading control (like β-actin), the membrane can be stripped of antibodies and re-probed. Compare the levels of phosphorylated proteins to total proteins to determine activation status.
References
- 1. Bryostatin - Wikipedia [en.wikipedia.org]
- 2. Challenges to the development of bryostatin-type anticancer drugs based on the activation mechanism of protein kinase Cδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designed, Synthetically Accessible Bryostatin Analogues Potently Induce Activation of Latent HIV Reservoirs in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 10. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bryostatin-1, a Naturally Occurring Antineoplastic Agent, Acts as a Toll-like Receptor 4 (TLR-4) Ligand and Induces Unique Cytokines and Chemokines in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical assays for multiple activation states of protein kinase C | Springer Nature Experiments [experiments.springernature.com]
- 13. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Bryostatin 9 Technical Support Center: Troubleshooting Solubility for In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling Bryostatin 9, with a specific focus on overcoming solubility challenges in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For creating stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. Bryostatins are poorly soluble in aqueous solutions, and DMSO allows for the preparation of a concentrated stock that can be further diluted into your aqueous cell culture medium.[1][2] When preparing the stock solution, it may be beneficial to gently warm the tube to 37°C and use an ultrasonic bath to ensure the compound is fully dissolved.[1]
Q2: I observed precipitation when I added my this compound DMSO stock to the cell culture medium. What could be the cause?
A2: Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. Several factors can contribute to this:
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to "crash out" of the solution.[2]
-
High Final Concentration: The intended final concentration of this compound in your assay may exceed its solubility limit in the culture medium.
-
Low Temperature: Adding the compound to cold media can decrease its solubility.[2]
-
Media Composition: Interactions with salts, proteins, and other components in the culture medium can lead to the formation of insoluble complexes.[3][4][5]
-
High Final DMSO Concentration: While DMSO aids initial dissolution, a high final percentage in your culture can be toxic to cells and may still lead to precipitation under certain conditions.[2]
Q3: How can I prevent this compound from precipitating in my in vitro assay?
A3: To minimize precipitation, consider the following best practices:
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium before adding it to the final culture volume.[2]
-
Ensure Proper Mixing: Add the this compound solution dropwise to the pre-warmed medium while gently swirling to ensure rapid and even dispersion.[6]
-
Control Final DMSO Concentration: Keep the final DMSO concentration in your cell culture to a minimum, ideally below 0.5% (v/v), to avoid solvent-induced toxicity and precipitation.[2]
-
Pre-warm Your Media: Always use cell culture medium that has been pre-warmed to 37°C.[2]
-
Visually Inspect: After preparing your working solution, visually inspect it for any signs of precipitation before adding it to your cells.
Q4: What is the typical concentration range for using bryostatins in in vitro assays?
A4: Bryostatins are potent molecules and are typically used at nanomolar concentrations in cell-based assays. For example, Bryostatin 1 has been shown to activate various Protein Kinase C (PKC) isoforms at concentrations ranging from 10⁻⁸ to 10⁻¹⁰ M.[7] In vitro studies have used concentrations around 10 nM to induce differentiation in cell lines like HL-60.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Quantitative Data Summary
The following table summarizes key quantitative data for bryostatins, primarily based on studies of Bryostatin 1, which is structurally similar to this compound.
| Parameter | Value | Solvent/Conditions | Source |
| Stock Solution Solvent | DMSO | High-purity, anhydrous | [1][2] |
| Recommended Max Final DMSO Concentration in Media | ≤ 0.5% (v/v) | Cell Culture Medium | [2] |
| Effective Concentration Range (PKC Activation) | 0.1 nM - 10 nM (10⁻¹⁰ M - 10⁻⁸ M) | In vitro neuronal cell cultures | [7] |
| Concentration for in vitro Differentiation (HL-60 cells) | 10 nM | Cell Culture Medium | [1] |
| Ki for PKC Isoforms | 0.24 nM - 1.35 nM | In vitro binding assays | [7] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 1 mM concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or briefly sonicate in a water bath to ensure the compound is completely dissolved.
-
Visual Inspection: Visually confirm that no solid particles remain in the solution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.
-
Thaw Stock Solution: Thaw a single aliquot of the 1 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize "solvent shock," first dilute the stock solution in a small volume of pre-warmed medium. For example, add 1 µL of the 1 mM stock to 99 µL of medium to create a 10 µM intermediate solution. Gently mix by pipetting.
-
Final Dilution: Add the required volume of the intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, add 10 µL of the 10 µM intermediate solution to 990 µL of medium for a final concentration of 100 nM.
-
Mixing: Gently swirl the culture plate or tube to ensure even distribution of the compound.
-
Immediate Use: Use the freshly prepared working solution immediately in your in vitro assay.
Mandatory Visualizations
This compound Solubility Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Bryostatin Signaling Pathway via PKC Modulation
Caption: this compound modulates signaling pathways primarily through PKC activation.
References
- 1. Bryostatin 1 | CAS:83314-01-6 | PKC activator | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation [mdpi.com]
Technical Support Center: Optimizing Bryostatin 9 Concentration for Cell Viability Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bryostatin 9 concentration for their cell viability studies.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration in cell viability assays.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or improper mixing of this compound solution. | - Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media to mitigate evaporation.[1][2]- Thoroughly mix this compound dilutions before adding to the wells. |
| Unexpectedly high cytotoxicity at low concentrations | Cell line hypersensitivity, incorrect this compound concentration, or solvent toxicity. | - Perform a wider dose-response curve starting from very low picomolar concentrations.- Verify the stock solution concentration and the dilution series calculations.- Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and below cytotoxic levels (typically <0.5%).[1] |
| No observable effect on cell viability | Cell line resistance, insufficient incubation time, or suboptimal assay conditions. | - Confirm the expression of Protein Kinase C (PKC) isoforms in your cell line, as this compound's primary targets are PKC isozymes.[3]- Extend the incubation time (e.g., 48, 72 hours) as this compound's effects can be time-dependent.[4][5]- Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[1] |
| Discrepancies between different viability assays (e.g., MTT vs. Apoptosis assay) | Different assays measure distinct cellular processes. MTT measures metabolic activity, while apoptosis assays detect specific cell death pathways. | - Understand the mechanism of each assay. This compound can induce differentiation or cell cycle arrest without immediate cell death, which would be reflected differently in various assays.[6]- Use a multi-assay approach to gain a comprehensive understanding of this compound's effects on your cells. |
| Batch-to-batch variability in this compound activity | Inherent variability in natural product sourcing and purification. | - If possible, obtain a large single batch of this compound for a complete set of experiments.- Perform a quality control check on each new batch by running a standard dose-response curve with a reference cell line. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for optimizing this compound in cell viability studies?
A1: Based on published data, a broad starting range is recommended due to the high potency and cell-line-dependent effects of this compound. A common starting point is a serial dilution from the nanomolar (nM) to the picomolar (pM) range. For some cell lines, effects have been observed at concentrations as low as 10⁻¹⁰ M.[7] For instance, in B-cell leukemia cell lines, concentrations from 1 nM up to 200 nM showed no impact on viability, highlighting the need for a wide concentration range in initial screening.[8]
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time is cell-line and concentration-dependent. Short-term exposure (e.g., 1-4 hours) may be sufficient to observe initial PKC activation, while longer-term exposure (e.g., 24, 48, 72 hours) may be necessary to observe effects on cell proliferation, differentiation, or apoptosis.[3][4] It is recommended to perform a time-course experiment to determine the ideal incubation period for your specific experimental goals.
Q3: My dose-response curve is biphasic. What does this mean?
A3: A biphasic dose-response to this compound is not uncommon. Bryostatin 1, a closely related analog, is known to cause a biphasic activation of Protein Kinase D (PKD), with maximal activation at a specific concentration (e.g., 10 nM) and reduced activation at higher concentrations.[9] This is due to the complex nature of PKC signaling, where different concentrations can trigger distinct downstream pathways or lead to the downregulation of the kinase at higher concentrations.
Q4: Can I use serum in my cell culture medium during this compound treatment?
A4: Yes, however, be aware that components in serum can sometimes interfere with the activity of compounds and the performance of certain viability assays.[1] For consistency, it is crucial to use the same serum concentration across all experiments. If you suspect interference, you may consider reducing the serum concentration or using a serum-free medium during the treatment period, provided it does not compromise the health of your cells.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is typically dissolved in a high-quality solvent like DMSO to create a concentrated stock solution. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working dilutions, ensure the final DMSO concentration in the cell culture medium is low and consistent across all treatments.
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a general framework for a dose-response experiment. It is essential to optimize parameters such as cell seeding density and incubation time for your specific cell line.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from your stock solution. A common approach is a 10-fold serial dilution covering a range from nanomolar to picomolar concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm (or a wavelength between 550 and 600 nm) using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is a potent modulator of Protein Kinase C (PKC). Upon entering the cell, it binds to the C1 domain of PKC, mimicking the endogenous activator diacylglycerol (DAG). This binding event triggers the translocation of PKC from the cytosol to the cell membrane, leading to its activation. Activated PKC can then phosphorylate a wide array of downstream target proteins, influencing various cellular processes including cell proliferation, differentiation, apoptosis, and immune responses. The specific outcomes depend on the PKC isoforms expressed in the cell type and the duration of the this compound exposure.
Caption: this compound activates PKC, leading to downstream signaling and varied cellular responses.
Experimental Workflow for Optimizing this compound Concentration
The following workflow outlines the key steps for systematically determining the optimal concentration of this compound for your cell viability studies.
Caption: A stepwise workflow for optimizing this compound concentration in cell viability studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bryostatin Activates CAR T-Cell Antigen-Non-Specific Killing (CTAK), and CAR-T NK-Like Killing for Pre-B ALL, While Blocking Cytolysis of a Burkitt Lymphoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bryostatin 1 induces biphasic activation of protein kinase D in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing Bryostatin 9 stability and storage issues in the lab.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability and storage issues related to Bryostatin 9 in a laboratory setting. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected experimental results.
-
Question: My recent experiments with this compound have yielded inconsistent results, and the compound's activity seems to have diminished. What could be the cause?
Answer: Several factors related to the stability and handling of this compound could contribute to inconsistent results. These include:
-
Improper Storage: this compound, like other bryostatins, is sensitive to storage conditions. In its pure, solid form, it should be stored at -20°C.[1][2]
-
Degradation in Solution: Once dissolved, the stability of this compound can be influenced by the solvent, temperature, and storage container. It is advisable to prepare fresh solutions for each experiment or use solutions that have been stored appropriately for a limited time.
-
Adsorption to Surfaces: Bryostatins are known to bind to glass and certain plastic surfaces, especially in aqueous solutions.[3] This can lead to a decrease in the effective concentration of the compound in your experiments.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation. It is recommended to aliquot stock solutions into smaller, single-use volumes to minimize this.
-
Issue: Visible precipitation or changes in the appearance of the this compound solution.
-
Question: I've noticed some precipitation in my this compound stock solution. Is it still usable?
Answer: The appearance of precipitate in your this compound solution is a sign of potential instability or solubility issues. It is not recommended to use a solution with visible precipitation, as the actual concentration will be unknown and could lead to inaccurate results. The precipitation could be due to:
-
Solvent Choice: this compound has limited solubility in aqueous solutions.[2] It is more soluble in organic solvents like DMSO and ethanol.[3]
-
Temperature Changes: A decrease in temperature can reduce the solubility of this compound, causing it to precipitate out of solution.
-
Degradation: The precipitate could also be composed of degradation products.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: What are the recommended long-term storage conditions for solid this compound?
Answer: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C.[1][2]
-
Question: How should I prepare and store stock solutions of this compound?
Answer: this compound is soluble in DMSO and ethanol.[3] It is recommended to prepare a high-concentration stock solution in one of these solvents and then dilute it further in your experimental buffer immediately before use. Stock solutions in DMSO or ethanol have been shown to be stable for at least 30 days when stored in glass containers.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.
-
Question: Can I store this compound solutions in plastic tubes?
Answer: Caution should be exercised when using plastic containers. Aqueous solutions of bryostatins have been found to bind to PVC containers.[1] If plastic must be used, polypropylene (PP) is a more compatible option than polyvinyl chloride (PVC).[4] However, glass containers are generally preferred for storing bryostatin solutions.[1]
Stability
-
Question: How stable is this compound in different solvents?
Answer: While specific data for this compound is limited, studies on the closely related Bryostatin 1 provide valuable insights. Bryostatin 1 solutions in a PET solvent (a mixture of PEG 400, ethanol, and Tween 80) and t-Butanol showed no degradation after 48 hours at ambient temperature and 23 hours at 50°C.[5] Solutions in 10% ethanol or DMSO were stable for at least 30 days in glass containers.[1]
-
Question: What are the known degradation pathways for Bryostatins?
Answer: The complex structure of bryostatins, containing multiple ester groups, makes them susceptible to hydrolysis. The degradation of Bryostatin 1 in PVC bags was observed without the generation of decomposition products, suggesting adsorption to the plastic as the primary cause of concentration loss in that specific scenario.[4] The activation of Protein Kinase C (PKC) by bryostatins is followed by the downregulation of the enzyme through ubiquitination and proteasomal degradation.[2][6] This is a biological process rather than chemical degradation of the compound itself but is a key aspect of its mechanism of action.
Data Presentation
Table 1: Solubility of Bryostatin 1 in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| t-Butanol | > 9.2 | [5] |
| 50% Butanol/water | > 3.0 | [5] |
| PET solvent* | > 2.8 | [5] |
| Soybean oil | 1.5 - 3.0 | [5] |
| DMSO | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Water | 0.00595 | [2] |
*PET solvent: PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL)
Table 2: Stability of Bryostatin 1 in Solution
| Solvent | Concentration | Container | Temperature | Duration | Stability | Reference |
| PET solvent | Not specified | Not specified | Ambient | 48 hours | No degradation | [5] |
| t-Butanol | Not specified | Not specified | Ambient | 48 hours | No degradation | [5] |
| PET solvent | Not specified | Not specified | 50°C | 23 hours | No degradation | [5] |
| t-Butanol | Not specified | Not specified | 50°C | 23 hours | No degradation | [5] |
| 10% Ethanol | Not specified | Glass | Not specified | 30 days | Stable | [1] |
| 10% DMSO | Not specified | Glass | Not specified | 30 days | Stable | [1] |
| Saline | 1 and 10 µg/mL | Polypropylene | Room Temp (27°C) | 28 days | Content unchanged | [4] |
| Saline | 1 and 10 µg/mL | PVC | Room Temp (27°C) | 28 days | Decrease in concentration | [4] |
Experimental Protocols
Protocol: Assessing the Stability of a this compound Solution
This protocol outlines a general method for determining the stability of a this compound solution under specific storage conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO or ethanol)
-
Appropriate storage vials (e.g., amber glass vials)
-
HPLC system with a suitable detector (e.g., UV or mass spectrometry)
-
Analytical column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen HPLC-grade solvent to a specific concentration (e.g., 1 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Record the chromatogram and determine the peak area of this compound. This will serve as the baseline (100% stability).
-
-
Storage:
-
Aliquot the remaining stock solution into several vials appropriate for the storage conditions being tested (e.g., different temperatures, light exposure).
-
Store the vials under the desired conditions.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Dilute an aliquot of the solution to the same concentration as the initial analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at time zero.
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Mandatory Visualization
Caption: this compound activates Protein Kinase C (PKC), leading to downstream signaling.
References
- 1. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Compatibility and stability of bryostatin 1 in infusion devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bryostatin 1 | C47H68O17 | CID 5280757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Bryostatin 9 Off-Target Effects in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Bryostatin 9 in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how does this relate to potential off-target effects?
This compound is a potent modulator of Protein Kinase C (PKC) isozymes. It binds to the C1 domain of conventional and novel PKC isoforms, the same site that binds the endogenous ligand diacylglycerol (DAG). This binding initially activates PKC, leading to its translocation to the membrane. However, prolonged exposure or high concentrations can lead to the downregulation and subsequent inhibition of PKC isozymes.[1][2] Off-target effects can arise from the modulation of multiple PKC isoforms, some of which may not be the intended target for a specific experimental outcome. Additionally, while less characterized, interactions with other cellular targets cannot be entirely ruled out.
Q2: How can I be sure that the observed effect in my experiment is due to on-target PKC modulation and not an off-target effect?
Several strategies can help distinguish between on-target and off-target effects. One key approach is to use a structurally related but inactive analog of this compound as a negative control.[3] If the effect persists with the inactive analog, it is likely an off-target effect. Additionally, genetic approaches like siRNA or CRISPR-Cas9 to knock down the specific PKC isoform you believe to be the target can be employed.[3][4] If the experimental effect is abolished in the knockdown model, it strongly suggests an on-target mechanism.
Q3: What are the key differences in binding affinity of Bryostatins for various PKC isoforms?
Bryostatins exhibit differential binding affinities for various PKC isoforms. Generally, they show higher affinity for novel PKC isoforms (δ and ε) and conventional PKC isoforms (α and β). The specific binding affinities of Bryostatin 1, a closely related analog, have been well-characterized and can serve as a guide for understanding the likely isoform preferences of this compound.
Quantitative Data Summary
Table 1: Binding Affinities of Bryostatin 1 for PKC Isoforms
| PKC Isoform | Binding Affinity (Ki, nM) |
| PKCα | 1.35 |
| PKCβ2 | 0.42 |
| PKCδ | 0.26 |
| PKCε | 0.24 |
Data from Szallasi et al., 1994; Raghuvanshi and Bharate, 2020, as cited in[2][5][6]
Table 2: Recommended Starting Concentrations for In Vitro Experiments with Bryostatin 1 (as a proxy for this compound)
| Concentration Range | Expected Effect | Reference |
| 10⁻¹⁰ M (0.1 nM) | Potent activation of PKCε | [2][5][6] |
| 10⁻⁹ M (1 nM) | Potent activation of PKCδ | [2][5][6] |
| 10⁻⁸ M (10 nM) | Potent activation of PKCα | [2][5][6] |
| >30 µg/m²/week | Significant PKC downregulation (in vivo dose) | [1] |
Troubleshooting Guide
Problem 1: I am not observing the expected biological effect after treating my cells with this compound.
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Possible Cause 1 (On-target): Incorrect Concentration. The dose-response to this compound can be biphasic.[7] A concentration that is too high may lead to rapid PKC downregulation, preventing the desired activation-dependent phenotype. Conversely, a concentration that is too low may be insufficient to activate the target PKC isoform.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint. Start with a broad range of concentrations (e.g., 0.1 nM to 100 nM) and measure the desired effect.
-
-
Possible Cause 2 (On-target): Target PKC Isoform Not Expressed. The cell line you are using may not express the specific PKC isoform required to mediate the expected effect.
-
Solution: Verify the expression of the target PKC isoform(s) in your cell line using Western blot or qPCR. If the target is not present, consider using a different cell model.
-
-
Possible Cause 3 (Experimental): this compound Degradation. Improper storage or handling may lead to the degradation of the compound.
-
Solution: Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a properly stored stock solution.
-
Problem 2: I am observing a biological effect that is inconsistent with the known function of my target PKC isoform.
-
Possible Cause 1 (Off-target): Modulation of Other PKC Isoforms. this compound is not entirely specific for one PKC isoform and can activate multiple family members. The observed effect may be due to the activation of a different PKC isoform than the one you are primarily interested in.
-
Solution: Use isoform-specific PKC inhibitors in conjunction with this compound to dissect the contribution of different isoforms. Alternatively, use siRNA to knock down specific PKC isoforms and observe if the unexpected effect is diminished.
-
-
Possible Cause 2 (Off-target): Non-PKC Target Engagement. While the primary targets of this compound are PKC isoforms, the possibility of other off-target interactions exists. For instance, Bryostatin 1 has been reported to potentially interact directly with Toll-like receptor 4 (TLR4).[8]
-
Solution: Conduct control experiments using PKC-independent activators or inhibitors of pathways downstream of the suspected off-target to see if the effect can be replicated or blocked. A Cellular Thermal Shift Assay (CETSA) could also be employed to identify novel binding partners.[3]
-
Problem 3: I am observing significant cellular toxicity or cell death after treatment with this compound.
-
Possible Cause 1 (On-target): Prolonged PKC Activation/Downregulation. Sustained activation or subsequent downregulation of certain PKC isoforms can disrupt essential cellular processes and lead to toxicity.[3]
-
Solution: Reduce the concentration of this compound or decrease the treatment duration. A pulsed treatment (short exposure followed by washout) may be sufficient to achieve the desired on-target effect while minimizing long-term toxicity.
-
-
Possible Cause 2 (Off-target): General Compound Toxicity. The observed toxicity may be unrelated to PKC modulation and could be a general cytotoxic effect of the compound at high concentrations.
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Solution: Include a structurally similar but inactive analog as a negative control.[3] If the inactive analog also causes toxicity, the effect is likely off-target and independent of PKC. Also, ensure the final concentration of the solvent (e.g., DMSO) is not causing toxicity.
-
Key Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Dose-Response Curve
-
Cell Plating: Seed cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common range to test is from 0.1 nM to 1 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound dilution.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform your biological assay of interest (e.g., cell viability assay, reporter gene assay, or measurement of a specific biomarker).
-
Data Analysis: Plot the response as a function of the this compound concentration and determine the EC50 (effective concentration for 50% of the maximal response). Select the lowest concentration that gives a robust on-target effect for future experiments.[3]
Protocol 2: Western Blot for PKC Isoform Activation (Membrane Translocation)
-
Treatment: Treat cells with the determined optimal concentration of this compound for a short duration (e.g., 15, 30, 60 minutes). Include an untreated or vehicle-treated control.
-
Cell Lysis and Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and use a Dounce homogenizer or needle shearing to disrupt the cell membrane.
-
Separate the cytosolic and membrane fractions by ultracentrifugation.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions for each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for the PKC isoform(s) of interest. Use antibodies for loading controls for each fraction (e.g., GAPDH for cytosol and Na+/K+ ATPase for the membrane).
-
Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescence or fluorescence detection system.
-
-
Analysis: An increase in the amount of the PKC isoform in the membrane fraction relative to the cytosolic fraction in the this compound-treated sample compared to the control indicates activation.
Visualizations
Caption: this compound signaling pathway via PKC activation.
Caption: Workflow for troubleshooting unexpected results.
Caption: Logical relationship for problem-solving.
References
- 1. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 6. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
overcoming resistance to Bryostatin 9 treatment in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Bryostatin 9 and its analogs in cancer cell treatment experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing cellular differentiation instead of apoptosis in our cancer cell line following this compound treatment. Why is this happening?
A1: This is a documented effect of Bryostatin. Bryostatin, a potent modulator of Protein Kinase C (PKC), can induce differentiation in various cancer cell lines, such as B-cell chronic lymphocytic leukemia (B-CLL) cells.[1] This process is often characterized by an increase in cell size and upregulation of differentiation markers like CD11c.[1] The differentiation is typically mediated through the activation of the PKC and extracellular signal-regulated kinase (ERK) pathways.[1] This can be seen as a form of resistance to apoptosis-inducing therapies.
Q2: Our cancer cells show a high IC50 value for this compound, suggesting resistance. What are the potential underlying mechanisms?
A2: Resistance to this compound can arise from several factors related to its mechanism of action. Bryostatin exhibits a unique, biphasic dose-response curve for the downregulation of certain PKC isoforms, particularly PKCδ.[2][3] At low concentrations, it can cause downregulation, while at higher concentrations, it may protect PKCδ from downregulation.[2][3] This differential regulation can lead to a lack of a cytotoxic effect. Additionally, in some cellular contexts, Bryostatin can promote anti-apoptotic signaling by upregulating proteins like Mcl-1 and inducing the phosphorylation of Bcl-2.[1]
Q3: We are seeing inconsistent results in our cell viability assays with this compound. What could be the cause?
A3: Inconsistent results can stem from the complex and sometimes paradoxical effects of Bryostatin. Unlike potent PKC activators like phorbol esters (e.g., PMA), Bryostatin can antagonize certain phorbol ester-induced responses.[2][4] The specific cellular context, including the expression levels of different PKC isoforms, can significantly influence the outcome. For instance, in LNCaP prostate cancer cells, PMA induces apoptosis, whereas Bryostatin 1 fails to do so and can even prevent PMA-induced apoptosis.[5] This is linked to the differential translocation of PKCδ.[5] Ensure consistent cell line passage number and confluency, as these can affect PKC isoform expression and signaling.
Q4: Can combination therapy overcome resistance to this compound?
A4: Yes, combination therapy is a promising strategy. Preclinical studies have shown that Bryostatin 1 can have synergistic effects when combined with conventional chemotherapy agents like cisplatin and paclitaxel, potentially sensitizing tumor cells to these drugs.[6][7] However, clinical trial results have been mixed, with some studies reporting significant toxicities, such as severe myalgias, when Bryostatin 1 was combined with cisplatin.[8] Careful dose and schedule optimization are crucial for successful combination therapies.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in apoptosis induction. | Differential expression of PKC isoforms (e.g., PKCδ, PKCε) in the cancer cell line.[9][10] | Characterize the PKC isoform expression profile of your cell line using Western blotting or qPCR. Consider using cell lines with known PKC isoform expression patterns for more consistent results. |
| Bryostatin's biphasic effect on PKCδ downregulation.[2][3] | Perform a detailed dose-response curve with a wide range of this compound concentrations to identify the optimal concentration for the desired effect. | |
| Cells become resistant after initial sensitivity. | Upregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2 phosphorylation.[1] | Investigate the expression and phosphorylation status of anti-apoptotic proteins using Western blotting. Consider co-treatment with inhibitors of the PI3K/Akt pathway, which can partially abrogate these anti-apoptotic effects.[1] |
| Activation of pro-survival signaling pathways like the ERK pathway, leading to differentiation.[1] | Use specific inhibitors of the MEK/ERK pathway (e.g., PD98059) to block Bryostatin-induced differentiation and potentially enhance apoptosis.[1] | |
| This compound analog shows different activity compared to the parent compound. | Analogs can have altered binding affinity and selectivity for PKC isoforms.[10][11] | Characterize the binding affinity and translocation kinetics of the specific analog for different PKC isoforms (e.g., using GFP-tagged PKC isoforms and fluorescence microscopy).[10][11] The potency for inducing translocation may not directly correlate with binding affinity.[10] |
Experimental Protocols
Protocol 1: Assessment of PKCδ Translocation
This protocol is designed to visualize the subcellular localization of PKCδ in response to this compound treatment.
Materials:
-
Cancer cells grown on glass coverslips
-
This compound solution
-
PMA (Phorbol 12-myristate 13-acetate) solution (positive control)
-
Primary antibody against PKCδ
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or PMA for the specified time (e.g., 30 minutes). Include an untreated control.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-PKCδ antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Protocol 2: Western Blot Analysis for Mcl-1 and Phospho-Bcl-2
This protocol allows for the detection of changes in the expression of the anti-apoptotic protein Mcl-1 and the phosphorylation of Bcl-2.
Materials:
-
Cancer cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against Mcl-1, phospho-Bcl-2 (Ser70), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
Caption: this compound's complex signaling cascade.
Caption: A logical workflow for troubleshooting resistance.
References
- 1. Bryostatin induces protein kinase C modulation, Mcl-1 up-regulation and phosphorylation of Bcl-2 resulting in cellular differentiation and resistance to drug-induced apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthetic bryostatin analog Merle 23 dissects distinct mechanisms of bryostatin activity in the LNCaP human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. The synthetic bryostatin analog Merle 23 dissects distinct mechanisms of bryostatin activity in the LNCaP human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bryostatin 1 inhibits phorbol ester-induced apoptosis in prostate cancer cells by differentially modulating protein kinase C (PKC) delta translocation and preventing PKCdelta-mediated release of tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phase II trial of bryostatin-1 in combination with cisplatin in patients with recurrent or persistent epithelial ovarian cancer: a California cancer consortium study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Simplified analogs of bryostatin with anticancer activity display greater potency for translocation of PKCdelta-GFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bryostatin 9 Experiments: A Technical Support Center for Consistent Results
For Researchers, Scientists, and Drug Development Professionals
The pursuit of consistent and reproducible experimental outcomes is paramount in scientific research. Bryostatin 9, a potent modulator of Protein Kinase C (PKC), holds significant promise in various therapeutic areas, but its complex mechanism of action can present challenges in experimental design and execution. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound, ensuring greater consistency and reliability in your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a powerful modulator of Protein Kinase C (PKC) isozymes. It binds with high affinity to the C1 domain of conventional and novel PKC isoforms, mimicking the endogenous activator diacylglycerol (DAG). This binding event induces the translocation of PKC from the cytosol to cellular membranes, leading to its activation and subsequent phosphorylation of downstream target proteins. This activation is central to its wide range of biological effects.
Q2: I am observing inconsistent results between experiments. What are the potential causes?
Inconsistent results with this compound can stem from several factors:
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Cell Line Variability: Different cell lines express varying levels of PKC isoforms, leading to diverse responses. It is crucial to characterize the PKC isoform expression profile of your specific cell line.[1]
-
Treatment Duration: The timing of your experimental endpoint is critical. Brief exposure to this compound typically leads to PKC activation, while prolonged treatment can result in the downregulation of certain PKC isoforms through proteasomal degradation.[1][2]
-
Dosage and Biphasic Responses: this compound can exhibit a biphasic dose-response, where lower and higher concentrations may produce different or even opposing effects.[3] A comprehensive dose-response analysis is essential to identify the optimal concentration for your desired outcome.
-
Compound Stability: Ensure proper storage and handling of your this compound stock solution to maintain its potency. Repeated freeze-thaw cycles should be avoided.
Q3: How do I choose the appropriate concentration of this compound for my experiment?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. A thorough dose-response study is strongly recommended. Start with a broad range of concentrations (e.g., 0.1 nM to 100 nM) to determine the effective concentration range for your system. Based on published data for Bryostatin 1, which is structurally similar, concentrations in the low nanomolar range are often effective for PKC activation.[1][4]
Q4: Can this compound be toxic to my cells?
While this compound's primary effect is PKC modulation, high concentrations or prolonged exposure can lead to cytotoxicity in some cell lines. It is important to distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects. A cell viability assay, such as the MTT or a live/dead staining assay, should be performed to assess the impact of this compound on your cells at the concentrations and time points used in your experiments.
Troubleshooting Guides
Guide 1: Inconsistent Protein Kinase C (PKC) Activation or Translocation
Problem: Western blot or immunofluorescence results show variable PKC activation (phosphorylation) or translocation to the membrane.
| Possible Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states and prevent protein degradation. |
| Incorrect Subcellular Fractionation | For translocation assays, ensure complete separation of cytosolic and membrane fractions. Use specific protein markers (e.g., GAPDH for cytosol, Na+/K+ ATPase for membrane) to validate fractionation efficiency. |
| Antibody Issues | Use a well-validated antibody specific to the PKC isoform of interest and its phosphorylated form. Titrate the antibody to determine the optimal concentration. |
| Timing of Analysis | PKC activation is a transient event. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak activation time point for your specific cell line and this compound concentration.[1][2] |
| Low Abundance of PKC Isoform | Confirm the expression of the target PKC isoform in your cell line via Western blot or qPCR. If expression is low, consider using a cell line known to express higher levels or transiently overexpressing the isoform. |
Guide 2: Issues with Cell Viability Assays
Problem: Conflicting or unexpected results from cell viability assays (e.g., MTT, XTT).
| Possible Cause | Recommended Solution |
| Interference with Tetrazolium Dyes | This compound, like other compounds, may interfere with the metabolic reduction of tetrazolium salts (MTT, XTT), leading to inaccurate readings. |
| Cytostatic vs. Cytotoxic Effects | Assays based on metabolic activity may not distinguish between a reduction in cell number (cytotoxicity) and an inhibition of cell proliferation (cytostasis). |
| Incorrect Assay Timing | The timing of the assay should align with the expected biological effect. Early time points may not show significant changes in viability. |
| Solution | Use a complementary assay that measures a different aspect of cell health, such as a live/dead stain (e.g., Calcein-AM/Propidium Iodide) or an ATP-based assay.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data for Bryostatin 1, a close analog of this compound, to provide a reference for experimental design.
Table 1: Binding Affinities of Bryostatin 1 for PKC Isoforms
| PKC Isoform | Binding Affinity (Ki, nM) |
| PKCα | 1.35 |
| PKCβ2 | 0.42 |
| PKCδ | 0.26 |
| PKCε | 0.24 |
Data compiled from various sources.[2][4]
Table 2: Effective Concentrations of Bryostatin 1 for PKC Activation in Neuronal Cells
| PKC Isoform | Effective Concentration (M) |
| PKCα | 10⁻⁸ |
| PKCδ | 10⁻⁹ |
| PKCε | 10⁻¹⁰ |
Data from in vitro studies on cultured neuronal cells.[4][6]
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of PKC Translocation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at the desired concentrations and for the appropriate duration.
-
Subcellular Fractionation:
-
Wash cells with ice-cold PBS.
-
Scrape cells into a hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM MgCl₂, 10 mM KCl, with protease and phosphatase inhibitors).
-
Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the membrane fraction.
-
Resuspend the membrane pellet in a suitable buffer containing a mild detergent (e.g., 1% Triton X-100).
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody against the specific PKC isoform overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of membrane-to-cytosol PKC to determine the extent of translocation.
Protocol 2: Cell Viability Assessment using Live/Dead Staining
-
Cell Plating and Treatment: Plate cells in a multi-well plate suitable for fluorescence microscopy or flow cytometry. Treat with a range of this compound concentrations for the desired time period.
-
Staining:
-
Prepare a working solution of Calcein-AM (for live cells) and Propidium Iodide (PI) (for dead cells) in a serum-free medium or PBS according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging or Flow Cytometry:
-
Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for green (Calcein-AM) and red (PI) fluorescence. Capture images from multiple fields per well.
-
Flow Cytometry: Gently detach the cells using a non-enzymatic cell dissociation solution. Analyze the stained cells on a flow cytometer, acquiring data for both green and red fluorescence.
-
-
Data Analysis:
-
Microscopy: Count the number of green (live) and red (dead) cells to determine the percentage of viable cells.
-
Flow Cytometry: Gate the cell populations based on their fluorescence to quantify the percentage of live (Calcein-AM positive, PI negative) and dead (PI positive) cells.
-
Visualizing Key Processes
To aid in understanding the experimental workflows and signaling pathways involved, the following diagrams have been generated.
Caption: this compound signaling pathway showing PKC activation.
References
- 1. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The synthetic bryostatin analog Merle 23 dissects distinct mechanisms of bryostatin activity in the LNCaP human prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 6. A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates | eLife [elifesciences.org]
Technical Support Center: Management of Bryostatin-Induced Myalgia in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering myalgia as a side effect in preclinical models using Bryostatin-9 and its analogs, such as Bryostatin-1.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Bryostatin-induced myalgia?
A1: Bryostatin-induced myalgia is primarily attributed to its potent activation of Protein Kinase C (PKC), particularly the ε (epsilon) isoform.[1][2][3] PKCε is a key signaling molecule in nociceptive pathways and its activation in muscle tissue can lead to sensitization of pain receptors, inflammation, and the sensation of pain.[4] Some studies also suggest that Bryostatin may induce myalgia through mechanisms involving muscle vasoconstriction and direct toxic effects on mitochondria.[5]
Q2: At what doses is Bryostatin-induced myalgia typically observed in preclinical models?
A2: Myalgia is a dose-limiting toxicity observed in human clinical trials, particularly at higher doses used in oncology studies (e.g., >30 μg/m²/week).[3][5] In preclinical rodent models, while not always the primary endpoint, toxicity, including potential myalgia-related behaviors, would be expected at higher dose ranges. For instance, maternal toxicity in rats has been observed at doses of 8.0 µg/kg and embryotoxicity at 16.0 µg/kg when administered daily.[6][7] For anti-cancer studies in mice, doses around 1 µ g/injection/day have been used.[8][9] It is crucial to perform dose-response studies to determine the threshold for myalgia in your specific model and experimental conditions.
Q3: Is Bryostatin-9 expected to have a similar myalgia profile to Bryostatin-1?
A3: Bryostatin-9 is a structural analog of Bryostatin-1. Both are potent PKC activators.[10] While specific data on Bryostatin-9-induced myalgia is limited in the public domain, it is reasonable to hypothesize a similar side-effect profile due to the shared mechanism of action. Researchers should initially base their experimental design on data for Bryostatin-1 and conduct pilot studies to confirm the effects of Bryostatin-9.
Q4: What are the common behavioral signs of myalgia in rodents?
A4: Myalgia in rodents can manifest through various behavioral changes. These include reduced locomotor activity, altered gait, reluctance to move, tenderness upon palpation of muscle groups, decreased grip strength, and increased flinching or licking of the affected muscle area.[11][12][13] Spontaneous pain can also be assessed through facial grimacing scores.[12][13]
Troubleshooting Guides
Issue 1: Difficulty in Establishing a Consistent Myalgia Model
Question: I am administering Bryostatin-9 to mice, but I am not observing consistent signs of myalgia. What could be the issue?
Answer:
-
Dosage and Route of Administration: The dose of Bryostatin-9 may be insufficient to induce a measurable myalgic response. Review the literature for preclinical toxicity studies of Bryostatin-1 to guide your dose selection.[6][7] The route of administration (e.g., intravenous, intraperitoneal) can also influence the pharmacokinetic and pharmacodynamic profile. Ensure consistent administration techniques.
-
Timing of Assessment: The onset of myalgia may be delayed. In clinical trials with Bryostatin-1, myalgia was often observed to be schedule and dose-dependent.[5] Your behavioral assessments might be conducted too early. Consider a time-course study to identify the peak of the myalgic response.
-
Sensitivity of Behavioral Assays: The behavioral tests you are using may not be sensitive enough to detect muscle-specific pain. Consider a multimodal assessment approach combining different tests.
Issue 2: High Variability in Behavioral Readouts
Question: There is a high degree of variability in myalgia-related behaviors among the animals in my Bryostatin-9 treated group. How can I reduce this?
Answer:
-
Acclimatization and Handling: Insufficient acclimatization of animals to the testing environment and handling procedures can lead to stress-induced behavioral changes that confound pain assessment. Ensure a proper acclimatization period and handle the animals gently and consistently.
-
Baseline Measurements: Always obtain stable baseline measurements for each animal before drug administration. This allows each animal to serve as its own control and can help in normalizing the data.
-
Environmental Factors: Ensure that environmental conditions such as lighting, temperature, and noise levels are stable and consistent throughout the experiment, as these can influence rodent behavior.[14]
Issue 3: Differentiating Myalgia from Generalized Sickness Behavior
Question: My animals are showing reduced activity after Bryostatin-9 administration. How can I be sure this is due to myalgia and not just general malaise?
Answer:
-
Specific Muscle Pain Assays: Employ tests that are more specific to muscle pain. For example, grip strength tests can indicate muscle weakness or pain. The intramuscular formalin test can also be adapted to assess localized muscle hyperalgesia.[11]
-
Palpation and Observation: Gentle palpation of major muscle groups can reveal localized sensitivity (withdrawal response). Observe for specific behaviors like guarding a particular limb or excessive licking of a muscle area.
-
Complementary Endpoints: Measure physiological parameters that might correlate with myalgia, such as inflammatory markers in muscle tissue or plasma.
Quantitative Data Summary
Table 1: Preclinical Dosing of Bryostatin-1 in Rodents (for reference)
| Animal Model | Dosing Regimen | Route of Administration | Observed Effects/Toxicity | Reference |
| Pregnant Rats | 4.0, 8.0, 16.0 µg/kg daily | Intravenous | Maternal toxicity at ≥8.0 µg/kg, Embryotoxicity at 16.0 µg/kg, Fetotoxicity at ≥4.0 µg/kg | [6][7] |
| APP/PS1 Mice | 30 µg/kg twice a week for 12 weeks | Intraperitoneal | Prevention of synaptic loss, improved cognitive function | [1][2] |
| 5XFAD Mice | Not specified | Not specified | Enhanced spatial learning and memory | [2] |
| Murine Tumors | 1 µ g/injection/day | Intraperitoneal | Antitumor effects | [8][9] |
Experimental Protocols
Protocol 1: Induction of Myalgia with Bryostatin-9 in Mice
-
Animals: Use adult male or female C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize mice to the housing and testing environment for at least 7 days before the experiment.
-
Baseline Testing: Conduct baseline behavioral assessments (e.g., grip strength, locomotor activity, thermal/mechanical sensitivity) for 2-3 days to establish stable baseline values.
-
Drug Preparation: Dissolve Bryostatin-9 in a suitable vehicle (e.g., DMSO followed by dilution in saline). Prepare fresh on the day of injection.
-
Administration: Administer Bryostatin-9 via intraperitoneal (i.p.) or intravenous (i.v.) injection. Based on Bryostatin-1 toxicity data, a starting dose range could be 5-20 µg/kg.[6][7] A vehicle-only group should be included as a control.
-
Post-injection Monitoring: Monitor animals for any adverse effects.
-
Behavioral Assessments: Conduct a time-course of behavioral assessments at multiple time points post-injection (e.g., 2, 4, 24, 48, and 72 hours) to capture the onset, peak, and resolution of myalgia.
Protocol 2: Assessment of Muscle Pain (Grip Strength Test)
-
Apparatus: Use a grip strength meter with a horizontal mesh grid.
-
Procedure:
-
Hold the mouse by the base of the tail and allow it to grasp the mesh grid with its forelimbs.
-
Gently pull the mouse backwards in a horizontal plane until its grip is released.
-
The meter will record the peak force applied.
-
Perform three consecutive measurements and average the values.
-
-
Data Analysis: Compare the grip strength of the Bryostatin-9 treated group to the vehicle-treated group and to their own baseline measurements. A significant decrease in grip strength can be indicative of muscle pain or weakness.
Visualizations
Caption: Signaling pathway of Bryostatin-9-induced myalgia.
Caption: Experimental workflow for studying Bryostatin-9-induced myalgia.
References
- 1. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 2. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Phase I Study of Bryostatin 1, a Protein Kinase C Modulator, Preceding Cisplatin in Patients with Refractory Non-hematologic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Toxicity of bryostatin-1 on the embryo-fetal development of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of bryostatin as an anticancer agent against several murine tumor cell lines: in vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Designed, Synthetically Accessible Bryostatin Analogues Potently Induce Activation of Latent HIV Reservoirs in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Rat Muscle Pain Model Based on Intramuscular Formalin Injection - Caspian Journal of Neurological Sciences [cjns.gums.ac.ir]
- 12. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dorfloripa.paginas.ufsc.br [dorfloripa.paginas.ufsc.br]
Technical Support Center: Enhancing Bryostatin 9 Bioavailability In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bryostatin 9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo bioavailability of this promising therapeutic agent.
Disclaimer: Specific bioavailability and pharmacokinetic data for this compound are limited in publicly available literature. Much of the information provided is extrapolated from studies on its close structural analog, Bryostatin 1. Given their similarities, the challenges and formulation strategies are expected to be comparable.
Frequently Asked Questions (FAQs)
Q1: Why is the native bioavailability of this compound so low?
A1: this compound, like other bryostatins, is a large, complex macrolide lactone. Its poor bioavailability, particularly via the oral route, is attributed to several factors:
-
Low Aqueous Solubility: Bryostatins are largely insoluble in water, which limits their dissolution in gastrointestinal fluids.[1]
-
Limited Gastrointestinal Absorption: The large molecular size and complex structure hinder its permeation across the intestinal epithelium.
-
Extensive First-Pass Metabolism: If absorbed, the molecule is likely subject to significant metabolism in the liver before it can reach systemic circulation.
Due to these challenges, intravenous administration has been the primary route in clinical studies of bryostatins.[1]
Q2: What are the most promising strategies to enhance this compound bioavailability?
A2: Nanoparticle-based drug delivery systems are the most promising strategies to overcome the inherent bioavailability challenges of bryostatins. These include:
-
Lipid-Based Nanoparticles (e.g., Liposomes, Solid Lipid Nanoparticles): These formulations can encapsulate hydrophobic drugs like this compound, improving solubility and protecting the drug from degradation.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanospheres or nanocapsules that encapsulate this compound, allowing for controlled release and potentially targeted delivery.[2]
-
Micelles: Polymeric micelles can self-assemble to encapsulate hydrophobic drugs in their core, increasing their solubility in aqueous environments.
Studies with nanoparticle-encapsulated Bryostatin 1 have shown greater potency in activating its target, Protein Kinase C (PKC), compared to the unmodified drug.[3][4]
Q3: How does this compound exert its therapeutic effect?
A3: this compound is a potent modulator of Protein Kinase C (PKC) isozymes. It binds to the C1 domain of PKC, activating downstream signaling pathways. This activation is believed to underlie its therapeutic effects in various conditions, including cancer and neurological disorders.[5][6] The activation of specific PKC isoforms, such as PKCα and PKCε, is crucial for its biological activity.[5]
Troubleshooting Guides
Guide 1: this compound Nanoparticle Formulation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency | Poor affinity between this compound and the nanoparticle core material. Drug precipitating out during formulation. Incorrect drug-to-lipid/polymer ratio. | Optimize the drug-to-carrier ratio. Screen different lipid or polymer compositions to improve compatibility.[7] Modify the formulation process (e.g., temperature, stirring speed) to prevent premature drug precipitation. |
| Large Particle Size or High Polydispersity Index (PDI) | Aggregation of nanoparticles. Improper mixing during formulation. Unoptimized concentration of components. | Adjust the concentration of the lipid/polymer and surfactant. Optimize homogenization or sonication parameters (time, power). Use a microfluidic device for more controlled particle formation. |
| Instability of the Formulation (e.g., aggregation, drug leakage) | Suboptimal surface charge (zeta potential). Degradation of the carrier material. Insufficient stabilization by surfactants. | Modify the surface charge by incorporating charged lipids or polymers. Use cryoprotectants if freeze-drying for long-term storage.[8] Ensure the pH of the formulation buffer is optimal for the stability of the carrier material. |
Guide 2: In Vivo Experiments with this compound Formulations
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Rapid Clearance from Circulation | Opsonization and uptake by the mononuclear phagocyte system (MPS). Unfavorable nanoparticle size or surface properties. | PEGylate the nanoparticle surface to create a "stealth" coating that evades MPS uptake.[9] Optimize particle size to be within the ideal range for prolonged circulation (typically 100-200 nm). |
| Low Accumulation at the Target Site | Lack of specific targeting moieties. Poor extravasation from blood vessels into the target tissue. | Conjugate targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface that bind to receptors overexpressed at the target site. Optimize nanoparticle size and surface properties to enhance the Enhanced Permeability and Retention (EPR) effect in tumors. |
| Observed Toxicity or Adverse Effects | Toxicity of the carrier materials. Off-target effects due to non-specific biodistribution. Immunogenicity of the formulation.[8] | Screen different biocompatible and biodegradable lipids and polymers. Conduct thorough toxicity studies of the empty nanoparticles (vehicle). PEGylation can sometimes reduce immunogenicity.[10] |
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of Bryostatin 1 in Mice
| Parameter | Intravenous (IV) Administration | Intraperitoneal (IP) Administration |
| Dose | 40 µg/kg | 40 µg/kg |
| Plasma Disappearance Model | Two-compartment | First-order absorption, one-compartment |
| Distribution Half-life (t½α) | 1.05 hours | N/A |
| Elimination Half-life (t½β) | 22.97 hours | 28.76 hours |
| Absorption Half-life (t½a) | N/A | 0.81 hours |
| Data extracted from studies on [3H]-labeled Bryostatin 1.[11] |
Table 2: Example Physicochemical Properties of Nanoparticle Formulations for Hydrophobic Drugs
| Formulation Type | Example Carrier Material | Typical Size Range (nm) | Typical Zeta Potential (mV) | Typical Encapsulation Efficiency (%) |
| Lipid-Polymer Hybrid Nanoparticles | PLGA, Lecithin, DSPE-PEG | 150 - 200 | -20 to -30 | > 90 |
| Polymeric Nanoparticles | PLGA-PEG | 50 - 250 | -2 to -30 | 70 - 90 |
| Polymeric Micelles | Chitosan-fatty acids | 30 - 450 | +30 to +45 | Varies with drug |
| These are representative values and will vary depending on the specific formulation and drug. |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Lipid-Polymer Hybrid Nanoparticles (LPNs)
This protocol is adapted from methods used for encapsulating hydrophobic drugs.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Lecithin
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous phase (e.g., deionized water, PBS)
Methodology:
-
Organic Phase Preparation: Dissolve this compound, PLGA, and lecithin in the chosen organic solvent.
-
Aqueous Phase Preparation: Dissolve DSPE-PEG in the aqueous phase.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid solvent diffusion will cause the polymer and lipids to precipitate, forming nanoparticles that encapsulate the drug.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours to allow the organic solvent to evaporate completely.
-
Purification: Centrifuge the LPN suspension to pellet the nanoparticles. Remove the supernatant containing the unencapsulated drug. Resuspend the pellet in a fresh aqueous buffer. Repeat this washing step 2-3 times.
-
Characterization: Analyze the LPNs for particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), and for surface charge using zeta potential measurement. Determine the encapsulation efficiency by lysing a known amount of LPNs, quantifying the this compound content using HPLC, and comparing it to the initial amount used.
Protocol 2: In Vivo Pharmacokinetic Study in a Mouse Model
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).
-
Administration: Administer the this compound formulation (e.g., LPNs) and a control solution of free this compound (in a suitable vehicle) via the desired route (e.g., intravenous tail vein injection).
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Drug Extraction: Extract this compound from the plasma samples using an appropriate liquid-liquid or solid-phase extraction method.
-
Quantification: Analyze the concentration of this compound in the extracted samples using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 6. Preclinical and Clinical Studies on Bryostatins, A Class of Marine-Derived Protein Kinase C Modulators: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [progen.com]
- 9. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preclinical pharmacology of the natural product anticancer agent bryostatin 1, an activator of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of Bryostatin 9 vs Bryostatin 1 in neurodegeneration models
For researchers, scientists, and drug development professionals, the quest for effective therapeutics for neurodegenerative diseases is a paramount challenge. Bryostatins, a class of marine-derived macrolides, have emerged as promising candidates due to their potent activation of Protein Kinase C (PKC), a key enzyme in cellular signaling pathways crucial for neuronal health. Among the more than 20 known bryostatins, Bryostatin 1 has been the most extensively studied for its potential in treating conditions like Alzheimer's disease. This guide provides a detailed comparison of the available scientific evidence for Bryostatin 1 versus the scant information on Bryostatin 9 in the context of neurodegeneration models.
While Bryostatin 1 has been the subject of numerous preclinical and clinical investigations, data on the efficacy of this compound in neurodegeneration is notably absent from published scientific literature. Therefore, this comparison will primarily focus on the established evidence for Bryostatin 1, while highlighting the current knowledge gap regarding this compound.
Efficacy in Neurodegeneration Models: A Data-Driven Comparison
Quantitative data from key studies on Bryostatin 1 are summarized below. At present, no comparable data for this compound in neurodegeneration models have been identified in the scientific literature.
| Parameter | Bryostatin 1 | This compound |
| Alzheimer's Disease Models | ||
| In Vitro (e.g., primary neurons) | - Rescues synapses from Aβ oligomer-induced damage.[1] - Promotes synaptogenesis and reduces dendritic spine density in cortical cultures.[2] | No data available |
| In Vivo (e.g., transgenic mice) | - Prevents synaptic loss and Aβ accumulation.[3] - Improves cognitive function.[4] | No data available |
| Stroke Models | ||
| In Vivo (e.g., aged rats) | - Improves survival and reduces ischemic brain injury.[5] - Enhances neurological function.[5] | No data available |
| Clinical Trials (Alzheimer's Disease) | ||
| Phase IIa (single dose) | - Increased Mini-Mental State Examination (MMSE) score by +1.83 ± 0.70 vs. -1.00 ± 1.53 for placebo at 3 hours.[6][7] | No data available |
| Phase II (multiple doses) | - Showed potential to halt cognitive decline in patients with severe Alzheimer's disease.[8] - In patients not taking memantine, SIB scores improved from baseline.[9] | No data available |
Mechanism of Action: The Role of PKC Activation
Bryostatins exert their biological effects primarily through the activation of Protein Kinase C (PKC) isozymes.[9] PKC plays a crucial role in various cellular processes within the brain, including synaptogenesis, neuroprotection, and the processing of amyloid precursor protein (APP).
Signaling Pathway of Bryostatin 1 in Neuroprotection
Caption: Bryostatin 1 signaling pathway in neuroprotection.
The activation of specific PKC isoforms by Bryostatin 1 is believed to initiate a cascade of events that are beneficial in the context of neurodegeneration. This includes the upregulation of α-secretase, an enzyme that cleaves APP in a non-amyloidogenic pathway, leading to the production of the neuroprotective soluble APP-alpha (sAPPα) and a reduction in the formation of neurotoxic amyloid-beta (Aβ) peptides.[9] Furthermore, PKC activation promotes synaptogenesis, the formation of new synapses, which is crucial for learning and memory and is often impaired in neurodegenerative diseases.
While the fundamental mechanism of action for all bryostatins is thought to involve PKC modulation, the specific affinities for different PKC isozymes and the resulting downstream effects can vary between analogues. Without experimental data, it is difficult to predict the precise neuroprotective profile of this compound.
Experimental Protocols: A Look at Bryostatin 1 Studies
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies of Bryostatin 1.
In Vivo Alzheimer's Disease Model
-
Animal Model: Transgenic mice overexpressing human amyloid precursor protein (e.g., Tg2576).
-
Treatment: Bryostatin 1 administered intraperitoneally (e.g., 20-50 µg/kg) or orally.
-
Duration: Chronic treatment for several weeks.
-
Outcome Measures:
-
Behavioral tests: Morris water maze to assess spatial learning and memory.
-
Biochemical analysis: ELISA or Western blot to measure levels of Aβ peptides, sAPPα, and synaptic proteins (e.g., synaptophysin, PSD-95) in brain tissue.
-
Histology: Immunohistochemistry to visualize amyloid plaques and synaptic density.
-
Phase IIa Clinical Trial in Alzheimer's Disease
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: Patients with a diagnosis of mild to moderate Alzheimer's disease.
-
Intervention: A single intravenous infusion of Bryostatin 1 (e.g., 25 or 50 µg/m²) or placebo.
-
Primary Outcome: Safety and tolerability.
-
Secondary Outcomes:
-
Pharmacokinetics of Bryostatin 1.
-
Cognitive assessments (e.g., Mini-Mental State Examination - MMSE, Alzheimer's Disease Assessment Scale-cognitive subscale - ADAS-Cog) at various time points post-infusion.
-
Biomarker analysis in cerebrospinal fluid or blood (e.g., Aβ levels, tau proteins).
-
Caption: General experimental workflow for drug development.
Conclusion: A Clear Leader in Research, An Open Question for the Future
The available evidence overwhelmingly positions Bryostatin 1 as the leading bryostatin analogue in the field of neurodegeneration research. Its multifaceted mechanism of action, supported by a substantial body of preclinical and clinical data, makes it a compelling candidate for further investigation.
In stark contrast, this compound remains a scientific enigma in the context of neurodegenerative diseases. While its chemical synthesis has been achieved, its biological activity, particularly its neuroprotective potential, has not been reported. Future research is needed to determine if this compound, or other less-studied bryostatin analogues, may offer a different or even superior therapeutic profile compared to Bryostatin 1. Until such data becomes available, Bryostatin 1 will continue to be the focus of efforts to harness the therapeutic potential of this fascinating class of marine natural products for the treatment of devastating neurodegenerative disorders.
References
- 1. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 2. Bryostatin Effects on Cognitive Function and PKCɛ in Alzheimer’s Disease Phase IIa and Expanded Access Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. biorxiv.org [biorxiv.org]
- 5. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PKC Activators in Cancer Therapy: Bryostatin 9 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The protein kinase C (PKC) family of enzymes represents a critical node in cellular signaling, governing a wide array of processes including cell proliferation, differentiation, apoptosis, and immune responses. Dysregulation of PKC signaling is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This guide provides an objective comparison of Bryostatin 9 and other prominent PKC activators—phorbol esters, prostratin, and ingenol mebutate—in the context of cancer therapy, supported by experimental data and detailed methodologies.
Due to a significant lack of specific published data for this compound, this guide will utilize the extensive data available for its close structural analogue, Bryostatin 1 , as the primary comparator. While structurally similar, it is important to note that different bryostatins can exhibit distinct biological activities.
Executive Summary of Comparative Performance
Protein kinase C activators, despite a shared general mechanism of binding to the C1 domain of conventional and novel PKC isoforms, exhibit remarkably diverse and context-dependent downstream effects. This divergence is critical to their therapeutic potential and toxicity profiles.
-
Bryostatin 1 (as an analogue for this compound) demonstrates a unique profile, acting as a PKC activator that, unlike phorbol esters, is not a potent tumor promoter and can antagonize certain phorbol ester-induced effects. Its activity is often characterized by a more transient activation of downstream pathways and a distinct pattern of PKC isoform translocation and downregulation.
-
Phorbol Esters (e.g., PMA/TPA) are potent PKC activators and classic tumor promoters. Their strong and sustained activation of PKC signaling often leads to profound cellular changes, but their tumor-promoting properties limit their therapeutic application.
-
Prostratin , another non-tumor-promoting phorbol ester, shows promise in cancer therapy, in part by activating PKC but also through other mechanisms such as the inhibition of the SIK3 kinase.
-
Ingenol Mebutate is a potent PKC activator with a dual mechanism of inducing direct cytotoxicity and a localized inflammatory response, which has been utilized in the treatment of skin precancers.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the different PKC activators. It is important to note that direct head-to-head comparisons in the same experimental systems are limited.
Table 1: Comparative PKC Binding Affinities (Ki)
| Compound | PKCα (nM) | PKCβII (nM) | PKCδ (nM) | PKCε (nM) |
| Bryostatin 1 | 1.35[1] | 0.42[1] | 0.26[1] | 0.24[1] |
| Phorbol 12,13-dibutyrate (PDBu) | ~1.5 | ~1.5 | ~0.8 | ~20 |
Note: Data for phorbol esters can vary depending on the specific ester and the assay conditions. PDBu is a commonly used phorbol ester for binding assays. Data for ingenol mebutate and prostratin binding affinities across different isoforms are not as readily available in a comparative format.
Table 2: Comparative In Vitro Efficacy in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50/EC50 | Reference |
| Bryostatin 1 | L10A B-cell lymphoma | Growth Inhibition | ~1 ng/mL (94% inhibition at 100 ng/mL) | [2] |
| B16 melanoma | Growth Inhibition | 40% inhibition at 100 ng/mL | [2] | |
| M5076 reticulum cell sarcoma | Growth Inhibition | 40% inhibition at 100 ng/mL | [2] | |
| Renca renal adenocarcinoma | Growth Inhibition | No inhibition at 100 ng/mL | [2] | |
| Prostratin | Breast Cancer Cell Lines (under high stimulation) | Cytotoxicity | IC50 of 7 µM | [3] |
| Breast Cancer Cell Lines (basal conditions) | Cytotoxicity | IC50 of 35 µM | [3] | |
| Ingenol Mebutate | Keratinocyte-derived cells | Viability/Proliferation | Biphasic response, with optimal inhibition at 100 nmol/L | [4] |
Note: IC50/EC50 values are highly dependent on the cell line and assay conditions, making direct comparisons between different studies challenging.
Mechanisms of Action and Differential Effects
All four classes of compounds are diacylglycerol (DAG) mimetics that bind to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms, leading to their activation. However, the nature of this activation and the subsequent downstream signaling events differ significantly.
Bryostatin 1: The Modulator
Bryostatin 1's interaction with PKC is complex. Short-term exposure leads to PKC activation, while prolonged exposure can lead to the downregulation of certain PKC isoforms. A key differentiator from phorbol esters is its effect on PKCδ translocation. While phorbol 12-myristate 13-acetate (PMA) causes PKCδ to move to the plasma membrane, Bryostatin 1 directs it to internal membranes, preventing the PMA-induced apoptotic pathway in some cancer cells like LNCaP prostate cancer cells.[5] Furthermore, Bryostatin 1 can induce a more transient activation of downstream pathways like the MAPK/ERK pathway compared to the sustained activation by phorbol esters. In some contexts, Bryostatin 1 has been shown to inhibit the Hedgehog signaling pathway by suppressing Gli transcriptional activity.[6]
Phorbol Esters: The Potent Activators
Phorbol esters like PMA are considered potent and persistent activators of PKC. This sustained activation can lead to a variety of cellular responses, including proliferation, differentiation, or apoptosis, depending on the cellular context.[7] In prostate cancer cells, for example, PMA-induced PKCδ activation leads to the release of death receptor ligands and subsequent apoptosis.[7] However, their strong tumor-promoting activity in vivo makes them unsuitable as therapeutic agents.
Prostratin: A Non-Promoting Activator with a Twist
Prostratin, a 12-deoxyphorbol ester, shares the ability to activate PKC without the tumor-promoting properties of PMA. Its anticancer effects have been linked not only to PKC activation but also to the downregulation of Salt-Inducible Kinase 3 (SIK3), which in turn inhibits CXCR4 expression in breast cancer cells, potentially reducing metastasis.[3][5]
Ingenol Mebutate: A Dual-Action Agent
Ingenol mebutate exerts its anticancer effects through a dual mechanism. Firstly, it directly induces cytotoxicity in cancer cells through the activation of PKC, particularly PKCδ, which triggers the PKC/MEK/ERK signaling pathway leading to apoptosis.[4][8] Secondly, it promotes a robust inflammatory response at the site of application, which contributes to the clearance of tumor cells.[8]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the general and differential signaling pathways activated by these PKC activators.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical evaluation of bryostatin as an anticancer agent against several murine tumor cell lines: in vitro versus in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bryostatin 1 modulates beta-catenin subcellular localization and transcription activity through protein kinase D1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Targeting the PKC-Gli Axis: Bryostatin 1 as a Hedgehog Pathway Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phorbol ester-induced apoptosis in prostate cancer cells via autocrine activation of the extrinsic apoptotic cascade: a key role for protein kinase C delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Researcher's Guide to Control Experiments for Studying Bryostatin 9's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting control experiments to elucidate the mechanism of action of Bryostatin 9, a potent modulator of Protein Kinase C (PKC). Given the limited direct experimental data on this compound, this guide leverages the extensive research on its close structural analog, Bryostatin 1, to propose a robust experimental strategy. The protocols and data presented herein are intended to serve as a foundational resource for investigating the nuanced interactions of this compound with the PKC signaling cascade.
This compound and the Protein Kinase C Family
Bryostatins are a family of macrolide lactones isolated from the marine bryozoan Bugula neritina[1]. They are potent modulators of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in various cellular processes, including cell proliferation, differentiation, and apoptosis[1][2]. Bryostatins bind to the C1 domain of conventional and novel PKC isoforms, the same site as the endogenous ligand diacylglycerol (DAG) and tumor-promoting phorbol esters[2][3]. This interaction typically leads to the translocation of PKC from the cytosol to cellular membranes, a key step in its activation[4].
While structurally similar, different bryostatins can elicit distinct biological responses, potentially due to subtle differences in their binding affinities and selectivity for various PKC isoforms[5][6]. This guide focuses on establishing a rigorous experimental setup with appropriate controls to dissect the specific effects of this compound.
Comparative Analysis of PKC Modulators
To effectively study this compound, it is essential to compare its activity against well-characterized positive and negative controls.
-
Positive Control: Phorbol 12-Myristate 13-Acetate (PMA) is a potent and widely used PKC activator. It serves as a benchmark for maximal PKC activation.
-
Negative Control: Inactive Bryostatin Analog (IBA 2) is a structurally related analog that has been shown not to bind to PKC, making it an excellent negative control to ensure that the observed effects are due to PKC engagement[7].
-
Reference Compound: Bryostatin 1 is the most extensively studied member of the bryostatin family. Its well-documented PKC binding affinities and biological effects provide a crucial point of comparison for characterizing this compound[2][8].
| Compound | Target | Ki (nM) | Reference(s) |
| Bryostatin 1 | PKCα | 1.35 | [2][8] |
| PKCβ2 | 0.42 | [2] | |
| PKCδ | 0.26 | [2] | |
| PKCε | 0.24 | [2] | |
| PMA | PKC (general) | Potent activator | [7] |
| IBA 2 | PKC | No binding | [7] |
Experimental Workflows and Signaling Pathways
To visualize the experimental logic and the underlying biological processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed signaling pathway for this compound-mediated PKC activation.
Caption: Workflow for visualizing and quantifying PKC translocation.
Detailed Experimental Protocols
PKC Translocation Assay by Immunofluorescence
This assay visualizes the movement of PKC from the cytosol to the plasma membrane upon activation.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, HEK293) on glass coverslips and allow them to adhere overnight.
-
Treatment: Treat cells with this compound (e.g., 10 nM), PMA (e.g., 100 nM), IBA 2 (e.g., 10 nM), or vehicle (e.g., DMSO) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block with 3% BSA in PBS for 1 hour. Incubate with a primary antibody specific for the PKC isoform of interest (e.g., anti-PKCδ) overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Imaging: Mount coverslips on slides and image using a confocal microscope.
-
Analysis: Quantify the fluorescence intensity at the plasma membrane versus the cytosol in multiple cells for each condition.
Western Blot Analysis of PKC Substrate Phosphorylation
This method detects the phosphorylation of known PKC substrates as a measure of its kinase activity.
Protocol:
-
Cell Lysis: Treat cells as described above. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Strip the membrane and re-probe with an antibody for the total protein or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal loading.
In Vitro PKC Kinase Activity Assay
This assay directly measures the enzymatic activity of PKC in cell lysates or with purified enzyme.
Protocol:
-
Sample Preparation: Prepare cell lysates as described for Western blotting or use purified recombinant PKC isoforms.
-
Kinase Reaction: In a microcentrifuge tube, combine the cell lysate or purified enzyme with a PKC-specific substrate peptide, [γ-³²P]ATP, and a reaction buffer containing lipids (phosphatidylserine and diacylglycerol) and calcium. Include reaction tubes with this compound, PMA, and IBA 2.
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Separation: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
Controls: Include a "no enzyme" control to determine background radiation and a "no substrate" control to assess autophosphorylation.
Conclusion
A multi-faceted approach employing a suite of well-controlled experiments is crucial for accurately defining the mechanism of action of this compound. By comparing its effects to the potent activator PMA, the inactive analog IBA 2, and the well-characterized Bryostatin 1, researchers can delineate the specific role of PKC activation in the biological responses elicited by this compound. The provided protocols and comparative data serve as a starting point for these investigations, which will ultimately contribute to a deeper understanding of this promising therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 3. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective binding of bryostatin analogues to the cysteine rich domains of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of [26-3H]bryostatin 1 and analogs to calcium-dependent and calcium-independent protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bryostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bryostatin and Phorbol Esters on Protein Kinase C Activation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein kinase C (PKC) modulation, bryostatins and phorbol esters stand out as potent activators, pivotal in dissecting cellular signaling pathways and as potential therapeutic agents. While both classes of compounds bind to the C1 domain of most PKC isoforms, their downstream effects are remarkably divergent, positioning one as a classic tumor promoter (phorbol esters) and the other as a potential anti-cancer and neuro-regenerative agent (bryostatins). This guide provides an objective, data-driven comparison of their respective impacts on PKC activation.
Note: The majority of comparative data available involves Bryostatin 1. Given the structural and functional similarities among bryostatins, this guide will use Bryostatin 1 as a representative for the bryostatin class in its comparison with phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA). Bryostatin 9 is a closely related analogue, and similar differential effects with phorbol esters are anticipated.
Quantitative Comparison of PKC Activation
The differential effects of bryostatins and phorbol esters on PKC isoforms are a cornerstone of their distinct biological activities. These differences are evident in their binding affinities, their capacity to induce downregulation of specific isoforms, and their influence on cellular proliferation.
Binding Affinities for PKC Isoforms
Bryostatin 1 generally exhibits a higher binding affinity for several PKC isoforms compared to phorbol esters, as indicated by their lower inhibitory constant (Kᵢ) values.
| PKC Isoform | Bryostatin 1 Kᵢ (nM) | Phorbol 12,13-dibutyrate (PDBu) Kᵢ (nM) |
| PKCα | 1.35[1] | - |
| PKCβ2 | 0.42[1] | - |
| PKCδ | 0.26[1] | - |
| PKCε | 0.24[1] | - |
Note: Direct Kᵢ values for PMA are not as commonly reported in comparative studies as for PDBu, another potent phorbol ester.
Differential Downregulation of PKC Isoforms
Prolonged exposure to PKC activators leads to the downregulation of PKC isoforms. Bryostatin 1 and PMA exhibit distinct potencies and patterns in this process.
| Cell Line | PKC Isoform | Effect of Bryostatin 1 | Effect of PMA | Reference |
| HOP-92 | PKCα | ~10-fold more potent than PMA | Potent downregulator | [2] |
| HOP-92 | PKCβ1 | ~10-fold more potent than PMA | Potent downregulator | [2] |
| HOP-92 | PKCδ | Biphasic downregulation (maximal at 1-10 nM) | Little to no effect | [2] |
| NIH 3T3 | PKCδ | Biphasic downregulation (protection at >100 nM) | Consistent downregulation |
Effects on Cellular Proliferation
The contrasting effects of Bryostatin 1 and PMA on cell proliferation are linked to their differential regulation of PKC isoforms, particularly PKCδ.
| Cell Line | Bryostatin 1 Effect | PMA Effect | Key Observation | Reference |
| HOP-92 | Biphasic: Proliferation at 1-10 nM, no effect at 1000 nM | Modest suppression of proliferation | Bryostatin 1's proliferative effect mirrors its biphasic suppression of PKCδ | [2] |
| LNCaP | Fails to induce apoptosis | Induces apoptosis | Bryostatin 1 inhibits PMA-induced apoptosis |
Signaling Pathways and Differential Translocation
The primary mechanism for the divergent biological outcomes of bryostatin and phorbol ester treatment lies in their differential activation and subsequent translocation of PKC isoforms.
Phorbol esters like PMA typically induce a rapid and sustained translocation of conventional and novel PKC isoforms from the cytosol to the plasma membrane.[2] This relocalization is critical for the phosphorylation of membrane-associated substrates that mediate many of the tumor-promoting effects of phorbol esters.
In contrast, Bryostatin 1 often induces a more transient activation and a distinct pattern of translocation.[3] For PKCδ, a key isoform in apoptosis and cell cycle regulation, PMA causes initial localization to the plasma membrane, whereas Bryostatin 1 directs it primarily to internal membranes, such as the nuclear membrane and endoplasmic reticulum. This differential localization is thought to be a key factor in why Bryostatin 1 can antagonize certain phorbol ester-induced responses.[3]
Experimental Protocols
PKC Translocation Assay Using GFP-Tagged PKC Isoforms
This method allows for the real-time visualization of PKC isoform translocation in living cells upon treatment with activators.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Expression plasmid for the desired GFP-tagged PKC isoform (e.g., pEGFP-N1-PKCδ)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound and Phorbol Ester (PMA) stock solutions
-
Confocal microscope with a live-cell imaging chamber
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for confocal microscopy. Allow cells to adhere overnight.
-
Transfection: Transfect the cells with the GFP-PKC isoform expression plasmid according to the manufacturer's protocol for the transfection reagent.
-
Expression: Allow 24-48 hours for the expression of the GFP-tagged protein.
-
Starvation (Optional): For some cell lines, serum-starving the cells for 4-6 hours prior to imaging can reduce basal PKC activity.
-
Imaging Setup: Place the dish in the live-cell imaging chamber of the confocal microscope, maintaining physiological conditions (37°C, 5% CO₂).
-
Baseline Imaging: Acquire baseline images of the GFP signal, showing the cytosolic distribution of the inactive PKC isoform.
-
Treatment: Add this compound or PMA to the cell culture medium at the desired final concentration.
-
Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 30 seconds for 30-60 minutes) to visualize the translocation of the GFP-PKC fusion protein from the cytosol to specific cellular membranes.
-
Image Analysis: Quantify the change in fluorescence intensity in the cytosol versus the membrane compartments over time to determine the kinetics and extent of translocation.
Western Blot Analysis of PKC Isoform Downregulation
This technique is used to quantify the total protein levels of specific PKC isoforms after prolonged treatment with activators.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound and Phorbol Ester (PMA) stock solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers (for transferring proteins to a PVDF or nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the PKC isoforms of interest and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or PMA for an extended period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target PKC isoform overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative levels of the PKC isoform in treated versus untreated cells.
Conclusion
The comparison between bryostatins and phorbol esters in their activation of PKC reveals a fascinating dichotomy. While both are potent ligands for the C1 domain, their subtle differences in binding, induction of isoform-specific translocation, and subsequent downregulation lead to profoundly different biological outcomes. Phorbol esters, through their sustained activation of PKC at the plasma membrane, are powerful tumor promoters. In contrast, bryostatins, with their more nuanced and often antagonistic effects on specific PKC isoforms like PKCδ, hold promise as therapeutic agents for a range of diseases, including cancer and neurological disorders. Understanding these differential mechanisms is crucial for the rational design and application of PKC modulators in research and medicine.
References
- 1. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Comparison of transcriptional response to phorbol ester, bryostatin 1, and bryostatin analogues in LNCaP and U937 cancer cell lines provides insight into their differential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Bryostatin 1's Therapeutic Effects in Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Bryostatin 1 across key therapeutic areas: Alzheimer's Disease, cancer, and HIV latency. The data presented is curated from a range of preclinical studies to offer a comprehensive overview of its efficacy and underlying mechanisms of action.
Data Presentation: Comparative Efficacy of Bryostatin 1
The following tables summarize the quantitative data from preclinical studies, offering a clear comparison of Bryostatin 1's effects against control groups and alternative therapies.
Alzheimer's Disease: Cognitive Improvement in Mouse Models
Experimental Model: APP/PS1 Transgenic Mice, a model for Alzheimer's Disease.[1] Behavioral Assay: Morris Water Maze, assessing spatial learning and memory.
| Treatment Group | Administration Route | Dosage | Key Findings |
| Bryostatin 1 | Oral | Not specified | Significantly improved memory (reduced escape latency) compared to untreated APP/PS1 mice, particularly within the first 3 days of testing.[1] |
| Bryostatin 1 | Intraperitoneal (i.p.) | Not specified | Did not show significant improvement in escape latency.[1] |
| Wild-Type Mice (Control) | N/A | N/A | Demonstrated normal learning and memory function.[1] |
| APP/PS1 Mice (Untreated Control) | N/A | N/A | Showed significant delays in learning the location of the submerged platform.[1] |
Cancer: Inhibition of Tumor Growth in Murine Models
Experimental Model: Murine tumor cell lines. Outcome Measure: Inhibition of in vitro growth and in vivo tumor development.
| Cell Line | In Vitro Growth Inhibition (at 100 ng/ml) | In Vivo Response (1 µ g/injection/day , i.p.) |
| Renca (Renal Adenocarcinoma) | 0% | No response |
| B16 (Melanoma) | 40% | Responded to therapy |
| M5076 (Reticulum Cell Sarcoma) | 40% | Responded to therapy |
| L10A (B-cell Lymphoma) | 94% | Responded to therapy |
A study on B16 melanoma pulmonary metastases showed that treatment with 100 µg/kg/day of Bryostatin 1 for 5 days resulted in a significant reduction in the number of lung nodules (from 87 in control to 7 in the treated group).[2] Another study on a mouse skin cancer model demonstrated that pretreatment with 30 µM Bryostatin 1 prior to TPA administration reduced the appearance of papillomas to 20% compared to 100% in the TPA-only group, with a mean of 0.4 papillomas per mouse versus 5.2 in the TPA group.[3]
HIV Latency: Reactivation of Latent HIV-1
Experimental Model: In vitro and ex vivo models of HIV-1 latency. Outcome Measure: Percentage of viral reactivation.
| Latency Reversing Agent (LRA) | Model System | Key Findings |
| Bryostatin 1 | In vitro (lymphocytic and myeloid cell lines) | Potently reactivates latent HIV-1, approximately 1,000-fold more potent than prostratin.[4][5] |
| Bryostatin 1 + JQ1 (BET inhibitor) | Ex vivo (CD8+-depleted PBMCs from cART-treated patients) | Combination treatment resulted in a percentage of reactivated cultures identical to the positive control (anti-CD3+anti-CD28 antibodies).[6] |
| Prostratin | In vitro | Less potent than Bryostatin 1 in reactivating latent HIV.[4][5] |
| Ingenol-B + JQ1 | Ex vivo (resting CD4+ T cells from cART-treated patients) | Released infectious viruses to levels similar to the positive control stimulation.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Morris Water Maze for Alzheimer's Disease Mouse Models
Objective: To assess spatial learning and memory in mice.
Materials:
-
Circular water tank (1.2 m diameter)
-
Escape platform (10 cm diameter)
-
Water opacifier (e.g., non-toxic white paint)
-
Video tracking system and software
-
APP/PS1 transgenic mice and wild-type controls[1]
Procedure:
-
Acclimation: Handle mice for several days before the experiment to reduce stress.
-
Visible Platform Training (Day 1): Place the platform in one quadrant of the pool, made visible with a flag. Allow each mouse 60 seconds to find the platform. If the mouse fails to find it, guide it to the platform. This phase teaches the mouse the task's objective.
-
Hidden Platform Training (Days 2-6): Submerge the platform 1 cm below the water surface in a fixed location. The water is made opaque. For each trial, release the mouse from one of four starting positions. Allow the mouse 60 seconds to find the platform. Record the escape latency (time to find the platform).
-
Probe Trial (Day 7): Remove the platform from the pool. Allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located).
In Vivo Tumor Growth Assay (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of Bryostatin 1 in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line of interest
-
Bryostatin 1
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment Administration: Randomly assign mice to treatment and control groups. Administer Bryostatin 1 or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified dosage and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
In Vitro HIV-1 Latency Reactivation Assay
Objective: To quantify the ability of Bryostatin 1 to reactivate latent HIV-1 in a cell culture model.
Materials:
-
Latently infected cell line (e.g., J-Lat, U1) or primary CD4+ T cells from ART-suppressed individuals.
-
Bryostatin 1 and other latency-reversing agents (LRAs).
-
Cell culture medium and supplements.
-
Reagents for quantifying viral reactivation (e.g., p24 ELISA kit, RT-qPCR reagents for HIV-1 RNA).
Procedure:
-
Cell Seeding: Plate the latently infected cells at a predetermined density in a multi-well plate.
-
LRA Treatment: Add Bryostatin 1 or other LRAs at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Quantification of Viral Reactivation:
-
p24 ELISA: Collect the cell culture supernatant and measure the concentration of the HIV-1 p24 antigen using a commercial ELISA kit.
-
RT-qPCR: Isolate RNA from the cells or supernatant and perform reverse transcription quantitative PCR to measure the levels of HIV-1 RNA.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the preclinical evaluation of Bryostatin 1.
Caption: Bryostatin 1 activates Protein Kinase C (PKC) by binding to its C1 domain, leading to downstream signaling and altered gene expression.
Caption: Experimental workflow for evaluating Bryostatin 1 in a preclinical Alzheimer's disease mouse model.
Caption: The "Kick and Kill" strategy for HIV eradication, where Bryostatin 1 reactivates latent virus for immune clearance.
References
- 1. Acute oral Bryostatin-1 administration improves learning deficits in the APP/PS1 transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Successful treatment of murine melanoma with bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bryostatin 1 causes attenuation of TPA‑mediated tumor promotion in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. An In-Depth Comparison of Latent HIV-1 Reactivation in Multiple Cell Model Systems and Resting CD4+ T Cells from Aviremic Patients | PLOS Pathogens [journals.plos.org]
- 6. An In-Depth Comparison of Latency-Reversing Agent Combinations in Various In Vitro and Ex Vivo HIV-1 Latency Models Identified Bryostatin-1+JQ1 and Ingenol-B+JQ1 to Potently Reactivate Viral Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: Bryostatin-9 in Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the synergistic effects of Bryostatin-9 (and its closely related analogue, Bryostatin-1) with other therapeutic agents. Drawing from preclinical and clinical studies, we present quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular pathways to support further investigation and development in this promising area of cancer therapy.
Bryostatin-9, a potent modulator of Protein Kinase C (PKC), has demonstrated the ability to enhance the efficacy of various anticancer drugs. This synergistic activity is primarily attributed to its influence on cell cycle regulation, apoptosis, and the modulation of drug resistance mechanisms. This guide focuses on the synergistic interactions of Bryostatin-1 (the most extensively studied bryolog) with three key chemotherapeutic agents: paclitaxel, tamoxifen, and vincristine.
Quantitative Assessment of Synergistic Effects
The following table summarizes the quantitative outcomes of combining Bryostatin-1 with other anticancer agents across different preclinical models. While direct Combination Index (CI) values from Chou-Talalay analysis are not consistently reported in the reviewed literature, the available data strongly indicates synergistic interactions.
| Combination | Cell Line / Model | Key Findings | Quantitative Data | Reference |
| Bryostatin-1 + Paclitaxel | U937 (Human Myeloid Leukemia) | Bryostatin-1 significantly enhances paclitaxel-induced apoptosis and mitochondrial damage. The effect is sequence-dependent, with optimal synergy observed when Bryostatin-1 is administered after paclitaxel. | Marked increase in apoptosis, cytochrome c, and Smac/DIABLO release. | [1][2] |
| MKN-74 (Human Gastric Cancer) Xenograft | Sequential treatment of paclitaxel followed by Bryostatin-1 significantly increased tumor doubling time compared to either agent alone. | Tumor doubling time: Control (3.0 days), Bryostatin-1 alone (4.2 days), Paclitaxel alone (23.4 days), Paclitaxel -> Bryostatin-1 (29.6 days). | ||
| Bryostatin-1 + Tamoxifen | P388 (Murine Lymphocytic Leukemia) | Strong synergistic enhancement of growth inhibition. | Growth-inhibitory effects of Bryostatin-1 increased ~200-fold in the presence of non-inhibitory concentrations of tamoxifen. Growth inhibition by tamoxifen increased >30-fold in the presence of non-inhibitory concentrations of Bryostatin-1. Confirmed by isobologram analysis. | [3][4] |
| Bryostatin-1 + Vincristine (as part of CHOP) | WSU-DLCL2 (Human Diffuse Large Cell Lymphoma) Xenograft | Bryostatin-1 in combination with CHOP (cyclophosphamide, doxorubicin, vincristine, prednisone) chemotherapy demonstrated superior tumor growth inhibition and delay compared to CHOP alone. | Tumor growth inhibition (T/C %): CHOP alone (25.8%), Bryostatin-1 + CHOP (15.1%). Tumor growth delay (T-C in days): CHOP alone (16 days), Bryostatin-1 + CHOP (25 days). | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are outlines of key experimental protocols employed in the assessment of Bryostatin-1's synergistic effects.
Assessment of Synergy using Growth Inhibition Assays (e.g., Bryostatin-1 + Tamoxifen)
-
Cell Culture: P388 murine lymphocytic leukemia cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Preparation: Bryostatin-1 and tamoxifen are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
-
Experimental Setup: Cells are seeded in 96-well plates at a predetermined density. A range of concentrations of Bryostatin-1 and tamoxifen, both individually and in combination at fixed ratios, are added to the wells.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
Data Analysis: The dose-response curves for each drug alone and in combination are plotted. The degree of synergy is quantified using the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Isobologram analysis can also be performed to visually represent the synergistic interaction.[3][4]
Evaluation of Apoptosis by Flow Cytometry (e.g., Bryostatin-1 + Paclitaxel)
-
Cell Treatment: U937 human myeloid leukemia cells are treated with paclitaxel for a specified duration (e.g., 6 hours), followed by the addition of Bryostatin-1 for a further incubation period (e.g., 15 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Interpretation: The percentage of apoptotic cells in the combination treatment group is compared to that in the single-agent and control groups to determine the extent of apoptosis induction.[1]
In Vivo Xenograft Studies (e.g., Bryostatin-1 + Vincristine/CHOP)
-
Animal Model: Severe combined immunodeficient (SCID) mice are inoculated subcutaneously with a human lymphoma cell line (e.g., WSU-DLCL2).
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups: vehicle control, Bryostatin-1 alone, CHOP alone, and Bryostatin-1 in combination with CHOP.
-
Drug Administration: Bryostatin-1 is administered via intraperitoneal (i.p.) injection, while the CHOP regimen (including vincristine) is administered intravenously (i.v.) according to a predetermined schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The general health and body weight of the mice are also monitored.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a specified size. Tumor growth inhibition and delay are calculated to assess the efficacy of the different treatment regimens.[5]
Signaling Pathways and Experimental Workflows
The synergistic effects of Bryostatin-1 are underpinned by its ability to modulate key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for assessing synergy.
Caption: Workflow for assessing synergistic drug interactions.
Caption: Bryostatin-1 and Paclitaxel synergistic pathway.
References
- 1. Bryostatin 1 enhances paclitaxel-induced mitochondrial dysfunction and apoptosis in human leukemia cells (U937) ectopically expressing Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of bryostatin 1 on taxol-induced apoptosis and cytotoxicity in human leukemia cells (U937) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bryostatin 1-tamoxifen combinations show synergistic effects on the inhibition of growth of P388 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. The addition of bryostatin 1 to cyclophosphamide, doxorubicin, vincristine, and prednisone (CHOP) chemotherapy improves response in a CHOP-resistant human diffuse large cell lymphoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of Bryostatin 9's anticancer activity in different cell lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Bryostatin 9's anticancer activity. This report provides a comparative analysis with other bryostatin analogs, detailed experimental data, and insights into its mechanism of action.
This compound, a member of the bryostatin family of macrolides isolated from the marine bryozoan Bugula neritina, has garnered interest for its potential as an anticancer agent. Like its more extensively studied counterpart, Bryostatin 1, this compound is a potent modulator of Protein Kinase C (PKC), a key enzyme in cellular signal transduction pathways that are often dysregulated in cancer. While research on this compound is less abundant than for Bryostatin 1, this guide synthesizes the available data to provide a comparative overview of its anticancer activity.
Comparative Anticancer Activity of Bryostatin Analogs
Direct quantitative comparisons of the anticancer activity of this compound across a wide range of cell lines are limited in publicly available research. However, studies on other bryostatin analogs provide valuable context for its potential efficacy. The primary mechanism of action for the bryostatin family involves the activation and subsequent downregulation of PKC isozymes, leading to varied cellular responses including apoptosis, differentiation, and cell cycle arrest.
A study comparing Bryostatins 1, 5, and 8 in the murine melanoma K1735-M2 cell line found that all three compounds induced equivalent inhibition of tumor growth, suggesting that different analogs can exhibit similar antitumor potency.[1] This finding implies that this compound may also possess comparable anticancer activity to other members of the family. However, the study also noted that Bryostatins 5 and 8 induced less weight loss than Bryostatin 1, highlighting that different analogs may have varying side-effect profiles.[1]
Due to the scarcity of specific IC50 values for this compound, the following table presents data for the well-characterized Bryostatin 1 to offer a representative view of the anticancer potential of this compound class against various cancer cell lines.
| Cell Line | Cancer Type | Bryostatin 1 IC50 (µM) |
| L10A | B-cell Lymphoma | Growth inhibited by 94% at 100 ng/ml[2] |
| B16 | Melanoma | Growth inhibited by 40% at 100 ng/ml[2] |
| M5076 | Reticulum Cell Sarcoma | Growth inhibited by 40% at 100 ng/ml[2] |
| Renca | Renal Adenocarcinoma | No inhibition at 100 ng/ml[2] |
Note: The lack of extensive, publicly available quantitative data for this compound is a significant limitation. Further head-to-head studies are required to definitively establish its potency relative to other bryostatins and across a broader range of cancer cell lines.
Mechanism of Action: Modulation of Protein Kinase C Signaling
The anticancer effects of the bryostatin family are primarily attributed to their interaction with Protein Kinase C (PKC). Bryostatins bind to the C1 domain of PKC, mimicking the endogenous activator diacylglycerol (DAG). This binding initially activates PKC, leading to the phosphorylation of downstream target proteins involved in cell growth, differentiation, and apoptosis.
However, prolonged exposure to bryostatins leads to the downregulation of several PKC isozymes. This dual action of initial activation followed by downregulation is thought to be crucial for their therapeutic effects and distinguishes them from other PKC activators like phorbol esters, which are tumor promoters.
The activation of PKC by bryostatins can trigger multiple downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the ERK cascade. This pathway plays a complex role in cell fate, and its sustained activation by bryostatins can lead to cell cycle arrest and apoptosis in some cancer cells.
Experimental Protocols
The following is a detailed protocol for a common in vitro assay used to assess the anticancer activity of compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
This compound holds promise as an anticancer agent, likely acting through the well-established PKC modulation pathway characteristic of the bryostatin family. While direct, extensive cross-validation of its activity in a wide array of cancer cell lines is not yet available in the public domain, the existing data on related analogs suggests it may possess potent antitumor effects. Further research is critically needed to elucidate the specific anticancer profile of this compound, including comprehensive IC50 determinations and comparative studies with other bryostatins. Such data will be invaluable for guiding its future development as a potential cancer therapeutic.
References
Unraveling the Transcriptional Impact of Bryostatin 9: A Comparative Analysis
A deep dive into the gene expression landscapes sculpted by Bryostatin 9 and its analogs reveals nuanced cellular responses critical for therapeutic development. This guide provides a comparative analysis of gene expression profiles following treatment with this compound, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed protocols.
This compound, a potent modulator of Protein Kinase C (PKC), has garnered significant interest for its potential therapeutic applications, ranging from cancer to neurological disorders.[1][2] Its complex mechanism of action, however, necessitates a thorough understanding of its impact on the cellular transcriptome. This guide compares the gene expression changes induced by this compound with other PKC activators, such as phorbol esters, to elucidate the unique and shared signaling pathways they command.
Comparative Gene Expression Analysis
A key study compared the transcriptional responses to Bryostatin 1 (a close analog of this compound), the phorbol ester Phorbol 12-Myristate 13-Acetate (PMA), and the Bryostatin analog Merle 23 in LNCaP human prostate cancer cells and U937 human leukemia cells.[3] The findings highlight significant differences in the dynamics and magnitude of gene induction, providing insights into their distinct biological effects.
In LNCaP cells, Bryostatin 1 induced a pattern of gene expression similar to that of PMA, but the response was markedly more transient.[3] While PMA led to a sustained increase in the expression of responsive genes over 24 hours, the induction by Bryostatin 1 peaked early and then declined.[3] This transient effect is a hallmark of Bryostatin's action and is thought to contribute to its antagonistic effects on some PMA-induced cellular responses.[3]
In U937 cells, the difference in the magnitude of gene expression changes between Bryostatin 1 and PMA was less pronounced than in LNCaP cells, particularly at earlier time points.[3] However, by 24 hours, the response to Bryostatin 1 was significantly lower than that of PMA.[3] These cell-type-specific differences underscore the complexity of PKC signaling and the context-dependent effects of its activators.
Below are tables summarizing the fold changes in the expression of key genes in response to treatment with Bryostatin 1 and PMA in both cell lines.
Table 1: Fold Change in Gene Expression in LNCaP Cells
| Gene | Treatment (Time) | Fold Change vs. Control |
| TNFα | PMA (6h) | 87 |
| Bryostatin 1 (6h) | 9.6 | |
| PMA (24h) | 83 | |
| Bryostatin 1 (24h) | 8.1 | |
| CXCL8 | PMA (6h) | >1000 |
| Bryostatin 1 (6h) | ~100 | |
| PMA (24h) | >1000 | |
| Bryostatin 1 (24h) | ~100 |
Data extracted from a study comparing transcriptional responses to PKC activators.[3]
Table 2: Fold Change in Gene Expression in U937 Cells
| Gene | Treatment (Time) | Fold Change vs. Control |
| TNFα | PMA (2h) | 38 |
| Bryostatin 1 (2h) | ~29 | |
| PMA (8h) | >30 | |
| Bryostatin 1 (8h) | ~10 | |
| CXCL8 | PMA (24h) | 28 |
| Bryostatin 1 (24h) | ~3 |
Data extracted from a study comparing transcriptional responses to PKC activators.[3]
Signaling Pathways and Experimental Workflow
The differential gene expression profiles elicited by this compound and other PKC activators stem from their distinct interactions with PKC isoforms and downstream signaling cascades. Bryostatin is a potent modulator of PKC, binding to the C1 domain and activating the enzyme.[1][4] However, unlike phorbol esters, bryostatins can also lead to a more rapid downregulation of certain PKC isoforms.[5] This differential regulation of PKC isozymes is a key determinant of the subsequent transcriptional response.
References
- 1. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bryostatin 1 | ALZFORUM [alzforum.org]
- 3. Comparison of transcriptional response to phorbol ester, bryostatin 1, and bryostatin analogues in LNCaP and U937 cancer cell lines provides insight into their differential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of different tumour promoters and bryostatin 1 on protein kinase C activation and down-regulation in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Safety Landscape of Bryostatin 9: A Comparative Analysis with Other Bryologs
For researchers and drug development professionals, understanding the safety profile of a novel therapeutic candidate is paramount. This guide provides a comprehensive comparison of the safety profile of Bryostatin 9 with other members of the bryolog family, drawing upon available preclinical and clinical data. While direct toxicological data for this compound remains limited in publicly accessible literature, this guide synthesizes existing knowledge on related bryostatins to offer a predictive evaluation and highlights the methodologies employed in assessing the safety of this class of compounds.
Bryostatins, a class of macrolide lactones derived from the marine bryozoan Bugula neritina, have garnered significant interest for their potent modulation of Protein Kinase C (PKC), a key enzyme in cellular signaling pathways. This activity underlies their investigation in a range of therapeutic areas, including oncology, neurology, and immunology. However, the clinical development of the most studied analog, Bryostatin-1, has been hampered by a narrow therapeutic window and notable side effects. This has spurred the development of numerous synthetic and natural bryologs, including this compound, with the aim of improving therapeutic efficacy and safety.
Comparative Safety Profiles: A Data-Driven Overview
While specific safety data for this compound is not extensively available, a comparative analysis of related bryologs provides valuable insights into the potential safety considerations. The following tables summarize key preclinical and clinical safety findings for prominent members of the bryostatin family.
Preclinical Safety Data
Preclinical studies in animal models are crucial for identifying potential target organs of toxicity and establishing initial dose-response relationships.
| Bryolog | Animal Model | Key Findings | Citation |
| Bryostatin-1 | Rat (developmental toxicity) | Maternal toxicity observed at 8.0 µg/kg. Embryotoxicity at 16.0 µg/kg and fetotoxicity at 4.0 µg/kg. No teratogenic effects were reported. | [1] |
| Bryostatin-1 | Mouse (LD50) | Intravenous LD50: 0.075 mg/kg. | |
| Bryostatins 1, 5, and 8 | Mouse (melanoma model) | Bryostatins 5 and 8 induced less weight loss compared to Bryostatin 1, suggesting a potentially better safety profile in this model. | [2] |
| SUW133 (synthetic bryolog) | Mouse | Demonstrated a moderately greater "therapeutic window" and better tolerability compared to Bryostatin 1. Toxicity and activation of latent HIV could be decoupled by structural variations. | [3] |
Clinical Safety Data
Human trials provide the most relevant data on the safety and tolerability of bryostatins in a clinical setting. Myalgia (muscle pain) has been a consistently reported dose-limiting toxicity for Bryostatin-1.
| Bryolog | Clinical Trial Phase | Indication | Common Adverse Events (≥10% of patients) | Dose-Limiting Toxicities | Citation |
| Bryostatin-1 | Phase I/II | Various Cancers | Myalgia, fatigue, nausea, vomiting, phlebitis, anorexia, anemia, lymphopenia, headache. | Myalgia | [2][4][5] |
| Bryostatin-1 | Phase II | Alzheimer's Disease | At 20 µg, the safety profile was similar to placebo. The 40 µg dose was associated with more side effects and a higher dropout rate. Common adverse events included diarrhea, headache, fatigue, and weight loss. | Not explicitly defined, but 40 µg dose was not well-tolerated. | [6][7] |
| Bryostatin-1 | Phase I | Refractory Non-hematologic Tumors (with cisplatin) | Myalgias. | Myalgias at 80 mcg/m² dose level. | [8] |
Experimental Protocols: A Glimpse into Safety Assessment
Detailed methodologies are critical for the interpretation and replication of safety studies. Below are summaries of experimental protocols used in key preclinical and clinical safety assessments of bryostatins.
Preclinical Developmental Toxicity Study of Bryostatin-1 in Rats
-
Objective: To evaluate the potential developmental toxicity of Bryostatin-1 in Sprague-Dawley rats.
-
Methodology:
-
Pregnant rats were intravenously administered Bryostatin-1 at doses of 4.0, 8.0, and 16.0 µg/kg/day from gestation day 6 to 15.
-
A control group received the vehicle.
-
Maternal body weight, food consumption, and clinical signs were monitored throughout the study.
-
On gestation day 20, fetuses were delivered by cesarean section.
-
Fetuses were examined for external, visceral, and skeletal abnormalities.
-
Reproductive parameters such as the number of corpora lutea, implantations, resorptions, and live/dead fetuses were recorded.[1]
-
Phase II Clinical Trial of Bryostatin-1 in Alzheimer's Disease
-
Objective: To assess the safety, tolerability, and efficacy of Bryostatin-1 in patients with moderately severe to severe Alzheimer's disease.
-
Methodology:
-
A double-blind, randomized, placebo-controlled trial was conducted with 150 patients.
-
Participants were randomized (1:1:1) to receive intravenous infusions of 20 µg Bryostatin-1, 40 µg Bryostatin-1, or a placebo over a 12-week period.
-
Safety assessments included monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests at baseline and throughout the study.
-
Tolerability was assessed by monitoring patient dropouts and the incidence and severity of adverse events.[7]
-
Signaling Pathways and Experimental Workflows
The biological effects of bryostatins, including their therapeutic and toxic effects, are primarily mediated through their interaction with Protein Kinase C (PKC) isozymes. Understanding these pathways is crucial for rational drug design and for interpreting safety data.
The diagram above illustrates the general mechanism of action for bryostatins. By binding to the C1 domain of PKC, bryostatins induce its translocation to the cell membrane and subsequent activation. This leads to the phosphorylation of a multitude of downstream targets, resulting in a wide range of biological effects, some of which are therapeutic and others potentially toxic. The specific downstream pathways activated can vary depending on the PKC isozyme, cell type, and the specific bryolog, which likely contributes to the differences in their safety profiles.
The workflow diagram illustrates a typical approach to evaluating the preclinical safety of a novel compound like this compound. Initial dose-range finding studies help to identify appropriate dose levels for longer-term, definitive toxicity studies. A comprehensive evaluation of various endpoints, including clinical observations, body weight changes, blood parameters, and tissue pathology, is then conducted to characterize the toxicological profile of the compound.
Conclusion and Future Directions
The available data indicates that bryostatins, as a class, exhibit a consistent pattern of adverse effects, with myalgia being a prominent dose-limiting toxicity for Bryostatin-1 in clinical trials. Preclinical studies suggest that newer, synthetic bryologs may offer an improved safety profile. While direct safety data for this compound is currently lacking in the public domain, it is reasonable to anticipate a similar, though potentially moderated, safety profile to other bryologs, centered around PKC-mediated effects.
For a definitive evaluation of this compound's safety, dedicated preclinical toxicology studies, including dose-range finding, repeated-dose toxicity, and genotoxicity assays, are essential. As research progresses, the development of bryologs with a wider therapeutic index will be critical for realizing the full therapeutic potential of this promising class of molecules. Researchers and drug developers are encouraged to pursue these investigations to pave the way for safer and more effective bryostatin-based therapies.
References
- 1. Toxicity of bryostatin-1 on the embryo-fetal development of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bryostatin-1: a novel PKC inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo activation of latent HIV with a synthetic bryostatin analog effects both latent cell "kick" and "kill" in strategy for virus eradication | PLOS Pathogens [journals.plos.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A multicentre phase II trial of bryostatin-1 in patients with advanced renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. A Randomized, Double-Blind, Placebo-Controlled, Phase II Study Assessing Safety, Tolerability, and Efficacy of Bryostatin in the Treatment of Moderately Severe to Severe Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I Study of Bryostatin 1, a Protein Kinase C Modulator, Preceding Cisplatin in Patients with Refractory Non-hematologic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Bryostatin 9
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Bryostatin 9 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.
Immediate Safety and Handling Precautions
This compound, like other potent cytotoxic compounds, must be handled with extreme caution.[1][2] All operations involving this substance should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3] Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect eyes from splashes or aerosolized particles. |
| Lab Coat | A disposable, solid-front gown with tight-fitting cuffs. | To protect skin and clothing from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary for procedures that could generate aerosols or fine powders. | To prevent inhalation of the compound. |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound waste, which includes unused compound, contaminated labware, and cleaning materials.
Step 1: Waste Segregation
Proper waste segregation is the foundational step in safe disposal.[1] All waste contaminated with this compound must be segregated from general laboratory trash and other chemical waste streams.[4]
-
Solid Waste: This includes contaminated gloves, gowns, pipette tips, vials, and any other disposable materials that have come into contact with this compound.
-
Liquid Waste: This includes unused solutions of this compound and solvent rinses from contaminated glassware.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[2][3]
Step 2: Waste Containment
Proper containment is crucial to prevent leakage and exposure.
-
Solid Waste: Place in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][5] The container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect in a compatible, non-reactive, and sealable container. Ensure the container is properly labeled with its contents.
-
Sharps Waste: Use a designated sharps container that is clearly marked as containing cytotoxic waste.[6]
Step 3: Labeling
All waste containers must be clearly and accurately labeled.[7] The label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound Waste"
-
The specific contents (e.g., "contaminated gloves and vials," "this compound in DMSO solution")
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Cytotoxic," "Toxic")
Step 4: Storage
Store all this compound waste in a designated, secure area away from general laboratory traffic.[7] This area should be well-ventilated and have secondary containment to control any potential spills.
Step 5: Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[5] High-temperature incineration is the recommended method for the destruction of cytotoxic and cytostatic waste.[8] Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. danielshealth.ca [danielshealth.ca]
- 7. vumc.org [vumc.org]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Safeguarding Researchers: A Comprehensive Guide to Handling Bryostatin 9
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Bryostatin 9. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This compound, a potent antineoplastic agent, necessitates stringent handling procedures due to its cytotoxic nature.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The primary strategy to mitigate exposure to this compound is the consistent and correct use of Personal Protective Equipment. Given its classification as a cytotoxic compound, a comprehensive PPE ensemble is required at all times when handling this substance, including during storage, preparation, administration, and disposal.
Minimum PPE Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves (minimum 0.11 mm thickness).[3] | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Gown | Disposable, fluid-resistant, long-sleeved gown. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or a full-face shield.[4][5] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required when handling the powdered form or if there is a risk of aerosolization.[6] | Prevents inhalation of hazardous particles. |
| Shoe Covers | Disposable shoe covers.[7] | Prevents the tracking of contaminants out of the handling area. |
| Cap | Disposable cap.[7] | Contains hair and prevents it from becoming a source of contamination. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) to protect both the user and the product.
Preparation and Handling Workflow:
-
Preparation: Before commencing any work, ensure the BSC is clean and decontaminated. Gather all necessary materials, including PPE, reagents, and waste disposal containers.
-
Donning PPE: Put on all required PPE in the correct order: shoe covers, cap, gown, N95 respirator, eye protection, and then two pairs of gloves.
-
Handling Solid this compound: If working with the solid form, carefully weigh the required amount within the BSC. Use dedicated, labeled equipment. Avoid creating dust. If tablets need to be crushed or capsules opened, this must be done within the BSC.[5][7]
-
Reconstitution: When reconstituting, slowly add the diluent to the vial to avoid frothing or aerosolization.
-
Labeling: Clearly label all containers with the contents, concentration, date, and appropriate hazard symbols.
-
Transport: When transporting this compound, even within the laboratory, it should be in a sealed, labeled, and shatter-proof secondary container.
Experimental Workflow for Safe Handling of this compound
References
- 1. Bryostatin - Wikipedia [en.wikipedia.org]
- 2. Antineoplastic agents, 118. Isolation and structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ipservices.care [ipservices.care]
- 5. england.nhs.uk [england.nhs.uk]
- 6. Bryostatin 1 = 99 , solid 83314-01-6 [sigmaaldrich.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
